molecular formula C101H173N47O30 B15542723 me4 Peptide

me4 Peptide

Katalognummer: B15542723
Molekulargewicht: 2525.8 g/mol
InChI-Schlüssel: QJGIYXIRCUXDIP-DGRZCTQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Me4 Peptide is a useful research compound. Its molecular formula is C101H173N47O30 and its molecular weight is 2525.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C101H173N47O30

Molekulargewicht

2525.8 g/mol

IUPAC-Name

2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide

InChI

InChI=1S/C101H173N47O30/c1-48(132-52(5)154)78(163)140-63(20-12-36-125-100(115)116)89(174)147-75(50(3)152)92(177)145-65(38-53-22-26-55(155)27-23-53)81(166)129-41-71(158)135-60(17-9-33-122-97(109)110)86(171)144-62(19-11-35-124-99(113)114)88(173)142-58(15-7-31-120-95(105)106)80(165)127-42-72(159)136-67(45-149)83(168)130-43-73(160)137-68(46-150)84(169)131-44-74(161)138-69(47-151)91(176)133-49(2)79(164)141-64(21-13-37-126-101(117)118)90(175)148-76(51(4)153)93(178)146-66(39-54-24-28-56(156)29-25-54)82(167)128-40-70(157)134-59(16-8-32-121-96(107)108)85(170)143-61(18-10-34-123-98(111)112)87(172)139-57(77(102)162)14-6-30-119-94(103)104/h22-29,48-51,57-69,75-76,149-153,155-156H,6-21,30-47H2,1-5H3,(H2,102,162)(H,127,165)(H,128,167)(H,129,166)(H,130,168)(H,131,169)(H,132,154)(H,133,176)(H,134,157)(H,135,158)(H,136,159)(H,137,160)(H,138,161)(H,139,172)(H,140,163)(H,141,164)(H,142,173)(H,143,170)(H,144,171)(H,145,177)(H,146,178)(H,147,174)(H,148,175)(H4,103,104,119)(H4,105,106,120)(H4,107,108,121)(H4,109,110,122)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)/t48-,49-,50+,51+,57?,58?,59?,60?,61-,62-,63?,64?,65?,66?,67?,68?,69?,75-,76-/m0/s1

InChI-Schlüssel

QJGIYXIRCUXDIP-DGRZCTQISA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Function of Mel4 Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mel4 is a novel cationic antimicrobial peptide (AMP) derived from its precursor, melimine. It has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] This technical guide provides a comprehensive overview of the function of the Mel4 peptide, its mechanism of action, and the experimental protocols used to elucidate its activity. The unique mode of action of Mel4, which differentiates it from many other AMPs, makes it a compelling candidate for further research and development in an era of growing antimicrobial resistance.

Core Function and Mechanism of Action

The primary function of the Mel4 peptide is its bactericidal activity against Gram-positive bacteria. Unlike many antimicrobial peptides that primarily function by forming pores in the bacterial cell membrane, Mel4 employs a distinct mechanism.[2][3] The bactericidal process of Mel4 against S. aureus can be summarized in the following key steps:

  • Interaction with the Cell Envelope : As a cationic peptide, Mel4 initially interacts with negatively charged components of the Gram-positive bacterial cell wall, specifically lipoteichoic acid (LTA).[1] This interaction is a crucial first step that facilitates the peptide's access to the cell membrane.

  • Membrane Depolarization : Following its interaction with LTA, Mel4 rapidly dissipates the bacterial cell membrane potential. This depolarization occurs within seconds of exposure but, importantly, does not immediately compromise cell viability or lead to significant membrane permeabilization.

  • Induction of Autolysin Release : A key feature of Mel4's mechanism is its ability to trigger the release of endogenous autolysins from the bacterial cell. These enzymes are responsible for the breakdown and remodeling of the peptidoglycan cell wall.

  • Cell Lysis and Death : The released autolysins proceed to hydrolyze the peptidoglycan, leading to the eventual lysis and death of the bacterial cell. This autolysin-mediated cell death is a hallmark of Mel4's activity and distinguishes it from peptides that rely on direct membrane disruption.

Quantitative Data Summary

The antimicrobial efficacy of Mel4 has been quantified through various in vitro assays. The following tables summarize key quantitative data from studies on Mel4's activity against Staphylococcus aureus.

Parameter Value Bacterial Strain(s) Reference
Minimum Inhibitory Concentration (MIC)53.2 µMS. aureus
Minimum Bactericidal Concentration (MBC)Not specifiedS. aureus
LTA Neutralization1.1 ± 0.1 ng LTA/nmolNot specified

Table 1: Antimicrobial Potency of Mel4 Peptide

Assay Condition Result Time Point Reference
Membrane DepolarizationMel4 at MICRapid dissipation of membrane potentialWithin 30 seconds
ATP ReleaseMel4 at MIC~20% of total cellular ATP released2 minutes
Propidium Iodide (PI) StainingMel4 at MIC3.9% of cells stained150 minutes
DNA/RNA ReleaseMel4 at MICNo significant releaseUp to 150 minutes
Autolysin ReleaseMel4-treated cell supernatantGreater peptidoglycan hydrolysis than controlNot specified

Table 2: Mechanistic Quantitative Data for Mel4 Peptide against S. aureus

Signaling and Mechanistic Pathways

The following diagram illustrates the proposed mechanism of action for the Mel4 peptide against Staphylococcus aureus.

Mel4_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall S. aureus Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mel4 Mel4 Peptide LTA Lipoteichoic Acid (LTA) Mel4->LTA 1. Electrostatic Interaction Autolysins_Bound Bound Autolysins LTA->Autolysins_Bound 4. Signal Transduction Membrane Cytoplasmic Membrane LTA->Membrane 2. Peptide approaches membrane PGN Peptidoglycan (PGN) Cell_Death Cell Lysis and Death PGN->Cell_Death 6. Cell Wall Degradation Autolysins_Bound->PGN 5. Autolysin Release and PGN Hydrolysis Membrane->Membrane ATP Intracellular ATP Membrane->ATP Limited Efflux

Caption: Mechanism of action of Mel4 peptide against S. aureus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the function of the Mel4 peptide.

Minimum Inhibitory and Minimum Bactericidal Concentration (MIC/MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.

  • Bacterial Preparation : S. aureus strains are grown to the mid-log phase in an appropriate broth medium (e.g., Tryptic Soy Broth). The bacterial suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Peptide Preparation : Mel4 peptide is serially diluted in MHB containing 0.01% v/v acetic acid and 0.2% w/v bovine serum albumin.

  • Incubation : The bacterial suspension is added to a 96-well microtiter plate containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest peptide concentration that inhibits bacterial growth by ≥90%, as determined by measuring the optical density at 600 nm (OD600).

  • MBC Determination : To determine the MBC, aliquots from wells showing no visible growth are plated on agar (B569324) plates. The MBC is the lowest peptide concentration that results in a >99.9% reduction in CFU/mL compared to the initial inoculum.

Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in the bacterial cytoplasmic membrane potential.

  • Dye Loading : Mid-log phase S. aureus cells are washed and resuspended in HEPES buffer. The cells are then incubated with the membrane potential-sensitive fluorescent dye DiSC3(5) (e.g., 4 µM) until a stable level of fluorescence quenching is achieved.

  • Measurement : The dye-loaded bacterial suspension is placed in a 96-well plate. Mel4 peptide at its MIC and MBC is added to the wells.

  • Fluorescence Reading : The fluorescence intensity is monitored over time (e.g., at 30-second intervals for 5 minutes) using a fluorometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm. An increase in fluorescence indicates membrane depolarization.

ATP Release Assay

This assay quantifies the release of intracellular ATP, which can be an indicator of membrane damage.

  • Bacterial and Peptide Preparation : A suspension of S. aureus (e.g., 1 x 10^7 CFU/mL) is prepared.

  • Incubation : The bacterial suspension is incubated with Mel4 at its MIC and MBC at 37°C.

  • Sampling and Measurement : At various time points (e.g., 2-minute intervals for 10 minutes), samples are taken and centrifuged to pellet the bacteria. The ATP concentration in the supernatant is measured using a commercially available ATP determination kit (e.g., based on the luciferin-luciferase reaction). The total cellular ATP is determined by lysing an equivalent number of untreated bacteria. The percentage of ATP release is calculated relative to the total cellular ATP.

Autolysin Release Assay

This assay detects the activity of autolysins released from bacteria upon treatment with the peptide.

  • Preparation of Cell-Free Supernatant : S. aureus is incubated with Mel4 at its MIC. The bacteria are then pelleted by centrifugation, and the supernatant is collected and filter-sterilized.

  • Substrate Preparation : A suspension of peptidoglycan (PGN) from a susceptible bacterial strain (e.g., Micrococcus lysodeikticus) is prepared.

  • Activity Measurement : The cell-free supernatant from the Mel4-treated bacteria is added to the PGN suspension. The autolytic activity is measured as a decrease in the optical density of the PGN suspension at 570 nm over time. An alternative method involves a zone of inhibition assay where the supernatant is spotted onto an agar plate seeded with a lawn of M. lysodeikticus.

The following diagram outlines the general workflow for assessing the antimicrobial properties of the Mel4 peptide.

Mel4_Workflow cluster_level1 Initial Characterization cluster_level2 Mechanism of Action Studies cluster_level3 Data Analysis & Interpretation MIC_MBC Determine MIC & MBC Time_Kill Time-Kill Kinetics MIC_MBC->Time_Kill Membrane_Depolarization Membrane Depolarization Assay (DiSC3(5)) Time_Kill->Membrane_Depolarization Membrane_Permeabilization Membrane Permeabilization (Sytox Green / PI) Membrane_Depolarization->Membrane_Permeabilization ATP_Release ATP Release Assay Membrane_Permeabilization->ATP_Release Autolysin_Assay Autolysin Release Assay ATP_Release->Autolysin_Assay Data_Analysis Quantitative Analysis Autolysin_Assay->Data_Analysis Conclusion Elucidate Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing Mel4 peptide.

Conclusion

The Mel4 peptide represents a promising antimicrobial agent with a multifaceted mechanism of action against Staphylococcus aureus. Its ability to induce autolysin-mediated cell death, rather than relying solely on membrane permeabilization, is a significant feature that may offer advantages in overcoming resistance mechanisms. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of Mel4 and related peptides. Further investigation into its in vivo efficacy, safety profile, and spectrum of activity is warranted to fully assess its clinical utility.

References

Unraveling the Mechanisms of me4 Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the mechanisms of action for two distinct peptides referred to as "me4". The first, the antimicrobial peptide Mel4, is a promising agent against Gram-positive bacteria, particularly Staphylococcus aureus. The second, the me4 peptide, is a microexon of the neuronal protein CPEB4, which plays a crucial role in preventing protein aggregation associated with autism spectrum disorder. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of these two peptides, including quantitative data, experimental protocols, and visual representations of their signaling pathways.

Part 1: The Antimicrobial Peptide Mel4

Mel4 is a cationic antimicrobial peptide that has demonstrated potent activity against Gram-positive bacteria. Its mechanism of action against Staphylococcus aureus is multifaceted, involving initial interaction with the bacterial cell envelope and subsequent triggering of a unique cell death pathway that is independent of significant pore formation.

Quantitative Data on Mel4 Activity

The following table summarizes the key quantitative data reported for the activity of Mel4 against S. aureus.

ParameterValueExperimental ConditionReference
ATP Release20% of total cellular ATPAfter 2 minutes of exposure[1]
Propidium (B1200493) Iodide (PI) Staining3.9% of cellsAfter 150 minutes of exposure[1]
Peptidoglycan Hydrolysis17 ± 3% decrease in PGN densitySupernatant from Mel4-treated cells after 60 min[1][2]
Mechanism of Action of Mel4

The bactericidal activity of Mel4 against S. aureus is a multi-step process that begins with its interaction with the bacterial cell surface and culminates in autolysin-mediated cell death.

  • Interaction with Lipoteichoic Acid (LTA): Mel4 initially binds to lipoteichoic acid (LTA) on the surface of S. aureus[1][2]. LTA is a major component of the cell wall of Gram-positive bacteria. This interaction is a crucial first step that facilitates the subsequent actions of the peptide.

  • Membrane Depolarization: Following binding to LTA, Mel4 rapidly dissipates the bacterial cell membrane potential within 30 seconds[1]. This disruption of the membrane potential is a key event that, while not immediately lethal, sets the stage for subsequent cellular damage.

  • ATP Release: The depolarization of the cell membrane leads to the release of a significant amount of intracellular ATP, with approximately 20% of the total cellular ATP being released within 2 minutes of exposure to Mel4[1]. However, this release is not accompanied by the leakage of larger molecules like DNA or RNA, suggesting that stable pores are not formed in the membrane[1].

  • Autolysin Release and Cell Lysis: The primary killing mechanism of Mel4 involves the release of autolysins[1][2]. Autolysins are endogenous bacterial enzymes that degrade the peptidoglycan cell wall. It is proposed that the interaction of Mel4 with LTA and the subsequent membrane depolarization triggers the release and activation of these autolysins. The activated autolysins then proceed to hydrolyze the peptidoglycan, leading to cell wall degradation and ultimately, cell death[1]. This is supported by the observation that cell-free media from Mel4-treated cells can hydrolyze peptidoglycan[1].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of Mel4 and a typical experimental workflow for its characterization.

Mel4_Mechanism Mel4 Mel4 Peptide LTA Lipoteichoic Acid (LTA) in S. aureus Cell Wall Mel4->LTA 1. Binding Membrane Cytoplasmic Membrane LTA->Membrane Depolarization Membrane Depolarization Membrane->Depolarization 2. Dissipation of Membrane Potential ATP_Release ATP Release Depolarization->ATP_Release 3. Autolysin Autolysin Release & Activation Depolarization->Autolysin 4. CellDeath Cell Lysis & Death Autolysin->CellDeath 5. Peptidoglycan Hydrolysis

Caption: Proposed mechanism of action of the antimicrobial peptide Mel4 against S. aureus.

Mel4_Workflow cluster_assays In Vitro Assays cluster_interaction Binding Studies MIC MIC/MBC Determination (Broth Microdilution) MembraneAssay Membrane Potential Assay (e.g., DiSC3-5) MIC->MembraneAssay PermeabilityAssay Membrane Permeability (Flow Cytometry with PI) MembraneAssay->PermeabilityAssay ATPAssay ATP Release Assay PermeabilityAssay->ATPAssay AutolysinAssay Autolysin Activity Assay (Peptidoglycan Hydrolysis) ATPAssay->AutolysinAssay Characterization Mechanism of Action Characterization AutolysinAssay->Characterization LTA_Binding LTA Binding Assay (ELISA) LTA_Binding->Characterization Start Mel4 Peptide Synthesis & Purification Start->MIC Start->LTA_Binding

Caption: Experimental workflow for characterizing the mechanism of action of Mel4.

Experimental Protocols

The MIC and MBC of Mel4 are determined using the broth microdilution method as previously described[1]. Briefly, serial dilutions of the peptide are prepared in a 96-well microtiter plate. A standardized suspension of S. aureus is added to each well. The plate is incubated, and the MIC is determined as the lowest concentration of the peptide that inhibits visible bacterial growth. For MBC determination, aliquots from the wells showing no growth are plated on agar (B569324) plates, and the MBC is the lowest concentration that results in a significant reduction in bacterial viability.

The effect of Mel4 on the bacterial membrane potential can be assessed using the potentiometric fluorescent dye DiSC(3)-5[1]. A suspension of S. aureus is incubated with the dye until a stable baseline fluorescence is achieved. The peptide is then added, and the change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

The ability of Mel4 to permeabilize the bacterial membrane is evaluated using flow cytometry with the fluorescent dye propidium iodide (PI)[1]. PI can only enter cells with compromised membranes. S. aureus cells are treated with Mel4 for various durations, followed by incubation with PI. The percentage of PI-positive cells is then quantified using a flow cytometer.

The release of intracellular ATP is measured to assess membrane disruption. S. aureus cells are treated with Mel4, and at different time points, the supernatant is collected after centrifugation. The amount of ATP in the supernatant is quantified using a commercially available ATP bioluminescence assay kit[1].

The release of autolysins is determined by measuring the hydrolysis of peptidoglycan (PGN)[1][2]. Supernatants from Mel4-treated S. aureus cultures are incubated with a suspension of PGN. The decrease in the optical density of the PGN suspension over time, measured spectrophotometrically, indicates autolytic activity.

Part 2: The CPEB4-related this compound

The "this compound" refers to a 24-nucleotide neuron-specific microexon (me4) of the Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4). Mis-splicing of this microexon, leading to its exclusion from the final CPEB4 protein, has been linked to idiopathic autism spectrum disorder (ASD)[3][4][5]. The this compound plays a critical role in preventing the irreversible aggregation of the CPEB4 protein.

Mechanism of Action of the this compound

The neuronal CPEB4 protein forms condensates that are involved in the regulation of gene expression. These condensates are dynamic and can dissolve in response to neuronal stimulation, allowing for the timely translation of target mRNAs[3][4]. The me4 microexon is essential for maintaining the liquidity and reversibility of these condensates.

The proposed mechanism by which the this compound prevents CPEB4 aggregation involves a delicate balance of intermolecular interactions:

  • Homotypic Interactions and Aggregation: The CPEB4 protein contains clusters of histidine residues. Homotypic interactions between these histidine clusters can drive the protein to form irreversible aggregates[3][4].

  • Heterotypic Interactions and Prevention of Aggregation: The me4 microexon introduces a region that can engage in heterotypic interactions with the histidine clusters[3][4]. These heterotypic interactions effectively compete with the aggregation-prone homotypic interactions.

  • Dynamic Condensates: By favoring these transient heterotypic interactions, the me4 microexon ensures that the CPEB4 protein remains in a state of dynamic, liquid-like condensates rather than transitioning into solid, irreversible aggregates[3][4]. This dynamic nature is crucial for the proper regulation of neuronal gene expression in response to stimuli.

The absence of the me4 microexon, as observed in some cases of ASD, disrupts this balance, leading to the accumulation of irreversible CPEB4 aggregates and subsequent dysregulation of the expression of ASD-linked genes[3][5].

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the role of the this compound in preventing CPEB4 aggregation and the logical relationship between its presence and the functional state of the protein.

me4_Mechanism cluster_with_me4 With me4 Microexon cluster_without_me4 Without me4 Microexon CPEB4_me4 CPEB4 with me4 Histidine Histidine Cluster Heterotypic Heterotypic Interactions (me4 <-> Histidine) CPEB4_me4->Heterotypic Histidine->Heterotypic Dynamic Dynamic, Liquid-like Condensates Heterotypic->Dynamic CPEB4_no_me4 CPEB4 without me4 Histidine2 Histidine Cluster Homotypic Homotypic Interactions (Histidine <-> Histidine) Histidine2->Homotypic Aggregates Irreversible Aggregates Homotypic->Aggregates

Caption: Role of the me4 microexon in preventing CPEB4 protein aggregation.

me4_Logic me4_present me4 Present Hetero_favored Heterotypic Interactions Favored me4_present->Hetero_favored me4_absent me4 Absent Homo_favored Homotypic Interactions Favored me4_absent->Homo_favored Dynamic_condensates Reversible Condensates Hetero_favored->Dynamic_condensates Irreversible_aggregates Irreversible Aggregates Homo_favored->Irreversible_aggregates

References

The Ambiguous "me4 Peptide": A Technical Guide to Two Key Players in Neuronal Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The query "me4 peptide" presents an ambiguity that leads to two distinct yet significant areas of research in neuronal development. The first, and more probable interpretation, is a reference to the Melanocortin 4 Receptor (MC4R) and its associated peptide ligands. The second, more recent and specific, refers to a microexon designated "me4" within the Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4) . Both MC4R signaling and the proper splicing of the CPEB4 me4 microexon are crucial for different aspects of neuronal maturation and function. This technical guide provides an in-depth exploration of both topics, summarizing key findings, presenting quantitative data, detailing experimental protocols, and visualizing complex pathways to support advanced research and drug development efforts.

Part 1: The Role of Melanocortin 4 Receptor (MC4R) Signaling in Neuronal Development

The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. While extensively studied for its role in energy homeostasis and appetite, a growing body of evidence highlights its critical function in neuronal development, particularly in synaptic plasticity, neurite outgrowth, and dendritic spine morphology. The primary endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), a peptide derived from pro-opiomelanocortin (POMC)[1].

Core Signaling Pathway

Activation of MC4R by agonists like α-MSH primarily initiates a canonical Gαs-cAMP/PKA signaling cascade. This pathway is instrumental in mediating the effects of MC4R on neuronal structure and function[2][3][4].

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_outcomes alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Binds G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GluA1 GluA1 PKA->GluA1 Phosphorylates (Ser845) BDNF_expression BDNF Gene Expression CREB->BDNF_expression Promotes Neuronal_Outcomes Neuronal Outcomes BDNF_expression->Neuronal_Outcomes AMPA_R_insertion Synaptic Insertion of AMPA Receptors GluA1->AMPA_R_insertion AMPA_R_insertion->Neuronal_Outcomes Increased Dendritic Spines Increased Dendritic Spines Neuronal_Outcomes->Increased Dendritic Spines Enhanced Neurite Outgrowth Enhanced Neurite Outgrowth Neuronal_Outcomes->Enhanced Neurite Outgrowth LTP Facilitation LTP Facilitation Neuronal_Outcomes->LTP Facilitation

Figure 1: MC4R Signaling Pathway in Neuronal Development.
Quantitative Data on MC4R's Role in Neuronal Development

The following tables summarize quantitative findings from key studies on the effects of MC4R activation on neuronal development.

Table 1: Effects of α-MSH on Neurite Outgrowth

Cell Typeα-MSH ConcentrationMaximal Effect on Neurite OutgrowthReference
Neonatal Rat Corticospinal Neurons10-10 M (axons)~50% stimulation of axonal outgrowth[5]
10-8 M (dendrites)~46-48% stimulation of dendrite outgrowth
Fetal Spinal Cord Slices0.1-1.0 nM30-40% increase in axonal outgrowth
Bovine Chromaffin CellsNot specified51.7% of cells extended neurites (coculture with IL cells) vs. 12% in control

Table 2: Effects of MC4R Activation on Synaptic Plasticity and Dendritic Spines

Experimental ModelTreatment/ConditionKey FindingReference
Mouse Hippocampal CA1 Region (in vivo)MC4R Agonist (d-Tyr MTII)Significant increase in Long-Term Potentiation (LTP)
Mouse CA1 HippocampusMC4R KnockdownReduced volume of dendritic spines
Cultured Hippocampal NeuronsMC4R Agonist (d-Tyr MTII)Increased number of mature dendritic spines and surface expression of GluA1
Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study MC4R's role in neuronal development.

A foundational technique for studying neuronal processes in vitro.

Primary_Neuronal_Culture_Workflow start Start dissection Dissect Hippocampi from P0 Mouse/Rat Pups start->dissection dissociation Dissociate Tissue (e.g., with Trypsin) dissection->dissociation cell_suspension Create Single-Cell Suspension dissociation->cell_suspension plating Plate Cells on Coated Coverslips (e.g., Poly-D-lysine) cell_suspension->plating culture Culture in Neurobasal Medium with Supplements plating->culture treatment Treat with MC4R Agonists/Antagonists culture->treatment analysis Perform Downstream Analysis (ICC, Western, etc.) treatment->analysis end End analysis->end

Figure 2: Experimental Workflow for Primary Neuronal Culture.

Detailed Steps:

  • Preparation: Sterilize all instruments and prepare culture media (e.g., Neurobasal medium supplemented with B27 and GlutaMAX). Coat culture plates or coverslips with an adhesion factor like Poly-D-lysine.

  • Dissection: Euthanize P0-P1 rodent pups and dissect the desired brain region (e.g., hippocampus or cortex) in ice-cold dissection medium.

  • Dissociation: Mince the tissue and enzymatically digest it (e.g., with trypsin) at 37°C. Mechanically triturate the tissue to obtain a single-cell suspension.

  • Plating: Count viable cells and plate them at the desired density onto the coated culture surface.

  • Maintenance: Incubate cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days.

This technique is used to visualize the subcellular localization of MC4R in cultured neurons.

Detailed Steps:

  • Cell Fixation: Fix cultured neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells with a detergent like 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking solution (e.g., 5-10% goat serum or bovine serum albumin in PBS) for at least 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to MC4R overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.

Extracellular field potential recordings in acute hippocampal slices are commonly used to assess synaptic plasticity.

Detailed Steps:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submersion chamber with oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 28°C).

  • Recording Setup: Transfer a slice to the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to measure the potentiation of the synaptic response.

Part 2: The Role of the CPEB4 "me4" Microexon in Neuronal Development

A second, more specific interpretation of "this compound" relates to an 8-amino-acid neuronal microexon, termed "me4," within the CPEB4 protein. CPEB4 is an RNA-binding protein that regulates mRNA translation and is implicated in neuronal function. Recent research has linked the mis-splicing of this microexon to neurodevelopmental disorders such as idiopathic autism spectrum disorder (ASD).

Core Mechanism and Consequences of Mis-splicing

In healthy neurons, the me4 microexon is included in the CPEB4 mRNA. This inclusion is critical for preventing the irreversible aggregation of CPEB4 protein. Neuronal CPEB4 forms condensates that can dissolve upon neuronal depolarization, allowing it to switch from a translational repressor to an activator. The me4 microexon facilitates this reversible process. When the me4 microexon is excluded due to mis-splicing, CPEB4 is more prone to form irreversible aggregates, leading to dysfunctional translational regulation of target mRNAs, some of which are risk genes for ASD.

CPEB4_me4_Splicing cluster_normal Normal Neuronal Splicing cluster_aberrant Aberrant Splicing (e.g., in ASD) CPEB4_mRNA_normal CPEB4 mRNA (me4 exon included) nCPEB4_protein nCPEB4 Protein (with me4) CPEB4_mRNA_normal->nCPEB4_protein Translation reversible_condensates Reversible Condensates nCPEB4_protein->reversible_condensates regulated_translation Regulated Translation (Activation upon stimulation) reversible_condensates->regulated_translation normal_development Normal Neuronal Development regulated_translation->normal_development Leads to CPEB4_mRNA_aberrant CPEB4 mRNA (me4 exon excluded) nCPEB4_delta4_protein nCPEB4Δ4 Protein (without me4) CPEB4_mRNA_aberrant->nCPEB4_delta4_protein Translation irreversible_aggregates Irreversible Aggregates nCPEB4_delta4_protein->irreversible_aggregates dysregulated_translation Dysregulated Translation (Repression) irreversible_aggregates->dysregulated_translation neurodevelopmental_disorders Neurodevelopmental Disorders (e.g., ASD) dysregulated_translation->neurodevelopmental_disorders Contributes to CPEB4_gene CPEB4 Gene CPEB4_gene->CPEB4_mRNA_normal Splicing CPEB4_gene->CPEB4_mRNA_aberrant Mis-splicing

Figure 3: Consequences of CPEB4 me4 Microexon Mis-splicing.
Quantitative Data on CPEB4 me4

Research into the quantitative effects of CPEB4 me4 mis-splicing is an emerging field. The primary consequence observed is the altered biophysical properties of the CPEB4 protein.

Table 3: Functional Consequences of CPEB4 me4 Exclusion

Protein IsoformPropertyObservationReference
nCPEB4 (with me4)Condensate FormationForms reversible condensates that dissolve upon neuronal depolarization.
nCPEB4Δ4 (without me4)Condensate FormationForms irreversible aggregates.
nCPEB4Δ4 (without me4)Translational RegulationReduced polyadenylation and protein levels of ASD and Schizophrenia risk genes.
Experimental Protocols for Studying CPEB4 Splicing and Aggregation

Investigating the role of the CPEB4 me4 microexon involves molecular biology and advanced microscopy techniques.

Reverse transcription-polymerase chain reaction (RT-PCR) can be used to determine the inclusion or exclusion of the me4 microexon in mRNA isolated from neuronal tissues or cells.

Detailed Steps:

  • RNA Extraction: Isolate total RNA from the neuronal sample.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • PCR Amplification: Use primers that flank the me4 microexon to amplify the corresponding region of the CPEB4 cDNA.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The presence of two bands would indicate both spliced (included) and unspliced (excluded) variants, and their relative intensities can be quantified.

Fluorescence microscopy of tagged CPEB4 protein can be used to visualize the formation and dynamics of condensates in living neurons.

Detailed Steps:

  • Construct Generation: Create expression vectors for CPEB4 fused to a fluorescent protein (e.g., GFP), both with (nCPEB4) and without (nCPEB4Δ4) the me4 microexon.

  • Transfection: Transfect primary neurons or a neuronal cell line with the expression vectors.

  • Live-Cell Imaging: Culture the transfected cells on a microscope stage with environmental control. Use a spinning-disk confocal microscope to acquire time-lapse images of the fluorescently-tagged CPEB4 proteins.

  • Analysis: Analyze the images to assess the formation, dissolution (e.g., in response to a depolarizing stimulus like KCl), and biophysical properties (e.g., using Fluorescence Recovery After Photobleaching - FRAP) of the condensates.

Conclusion

The term "this compound" can refer to two distinct but important players in neuronal development. The well-established role of MC4R signaling , driven by peptide agonists like α-MSH, is fundamental for synaptic plasticity and the structural development of neurons. The emerging story of the CPEB4 me4 microexon highlights the critical importance of precise RNA splicing for the proper function of translational regulatory proteins in the brain. A deeper understanding of both these pathways offers promising avenues for the development of novel therapeutics for a range of neurological and neurodevelopmental disorders. This guide provides a comprehensive technical foundation for researchers and drug development professionals to navigate these complex and exciting areas of neuroscience.

References

Structural Analysis of ME4 Peptide: A Regulator of CPEB4 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ME4 peptide, a key regulator of the Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4). Mis-splicing of the microexon 4 (me4) of CPEB4 has been linked to idiopathic Autism Spectrum Disorder (ASD), leading to the aggregation of the CPEB4 protein. The this compound, derived from this microexon, has emerged as a promising tool to study and potentially counteract this pathological aggregation.

Core Concepts: this compound and CPEB4 Aggregation

The neuronal protein CPEB4 plays a crucial role in regulating the translation of mRNAs essential for proper neuronal development and function. In healthy neurons, CPEB4 exists in dynamic, liquid-like condensates that can readily assemble and disassemble in response to cellular signals, such as neuronal depolarization. This dynamic nature is critical for its function in controlling protein synthesis.

A key element in maintaining this dynamism is the inclusion of an 8-amino acid sequence encoded by microexon 4 (me4). When this microexon is absent due to alternative splicing, the resulting CPEB4 protein (CPEB4Δ4) is prone to irreversible aggregation. This is because the me4 region normally engages in heterotypic interactions with a histidine cluster within the CPEB4 protein, preventing the homotypic interactions between these histidine clusters that drive aggregation.

The this compound is a synthetic peptide designed to mimic the function of the endogenous me4 microexon. Research has shown that a synthetic peptide comprising two repeats of the me4 sequence connected by a glycine (B1666218) linker can effectively inhibit the aggregation of CPEB4Δ4 in vitro.

Quantitative Data

The following tables summarize the key quantitative data related to the this compound and its interaction with CPEB4.

Table 1: Peptide Sequences

Peptide NameSequenceDescription
me4 microexonRSRSRSRTThe 8-amino acid sequence encoded by microexon 4 of the human CPEB4 gene.
Synthetic this compoundAc-(RSRSRSRT)G(RSRSRSRT)-NH2A synthetic peptide containing two repeats of the me4 sequence linked by a glycine (G) residue, with N-terminal acetylation (Ac) and C-terminal amidation (NH2) for increased stability.
CPEB4 Histidine ClusterResidues 285-305 of human CPEB4 (isoform Q17RY0-1)A region rich in histidine residues within the intrinsically disordered region of CPEB4, implicated in driving protein aggregation.

Table 2: Biophysical Parameters (Conceptual)

ParameterValueMethodNotes
Binding Affinity (Kd) of this compound to CPEB4 Histidine ClusterData not yet publishedIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)This value would quantify the strength of the interaction between the synthetic peptide and its target region on CPEB4.
Aggregation Rate of CPEB4Δ4Concentration-dependentTurbidity AssayThe rate of aggregation can be monitored by measuring the increase in optical density (turbidity) of a solution of CPEB4Δ4 over time.
Inhibition of Aggregation (IC50) by this compoundData not yet publishedTurbidity AssayThis value would represent the concentration of the this compound required to reduce the rate of CPEB4Δ4 aggregation by 50%.
Mobile Fraction of CPEB4 in condensates~80-90%Fluorescence Recovery After Photobleaching (FRAP)In dynamic, liquid-like condensates, a high mobile fraction is observed, indicating rapid exchange of protein molecules.
Mobile Fraction of CPEB4Δ4 in aggregates<20%Fluorescence Recovery After Photobleaching (FRAP)In solid-like aggregates, the mobile fraction is significantly reduced, indicating restricted molecular movement.

Experimental Protocols

This section details the methodologies for key experiments used in the structural and functional analysis of the this compound and CPEB4 aggregation.

This compound Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

  • Resin Preparation: A Rink amide resin is used to generate the C-terminal amide. The resin is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Threonine) is activated with a coupling agent such as HBTU/HOBt in the presence of a base (DIPEA) and coupled to the resin.

  • Capping (Optional): Any unreacted amino groups on the resin are capped with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence (Ac-(RSRSRSRT)G(RSRSRSRT)-NH2).

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity (>95%).

CPEB4 Aggregation Assay

Protocol: Turbidity Assay

  • Protein Preparation: Recombinant CPEB4Δ4 protein is expressed and purified. The protein is stored in a buffer at a concentration where it remains soluble.

  • Assay Setup: The assay is performed in a 96-well plate format. A solution of CPEB4Δ4 at a concentration known to induce aggregation (e.g., 30 µM in a buffer containing 100 mM NaCl) is prepared.

  • Inhibitor Addition: For inhibition studies, varying concentrations of the synthetic this compound are added to the CPEB4Δ4 solution. A control with no peptide is included.

  • Turbidity Measurement: The plate is incubated at 37°C in a plate reader, and the optical density (absorbance) at a wavelength of 340 nm or 600 nm is measured at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 24 hours).

  • Data Analysis: The increase in absorbance over time reflects the formation of protein aggregates. The rate of aggregation can be determined from the slope of the kinetic curve. For inhibition experiments, the percentage of inhibition is calculated by comparing the aggregation rates in the presence and absence of the this compound.

Visualization of CPEB4 Condensates and Aggregates

Protocol: Fluorescence Microscopy of GFP-tagged CPEB4

  • Cell Culture and Transfection: Neuroblastoma cells (e.g., N2a) are cultured on glass-bottom dishes. Cells are transfected with plasmids encoding GFP-tagged CPEB4 or CPEB4Δ4.

  • Live-Cell Imaging: 24-48 hours post-transfection, the cells are imaged using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Induction of Aggregation/Dissolution: To study the dynamics of the condensates, cells can be subjected to stimuli. For example, neuronal depolarization can be induced by adding a high concentration of KCl (e.g., 50 mM) to the imaging medium.

  • Image Acquisition: Time-lapse images are acquired to monitor changes in the morphology and distribution of the GFP-tagged proteins.

  • Fluorescence Recovery After Photobleaching (FRAP):

    • A region of interest (ROI) within a condensate or aggregate is photobleached using a high-intensity laser.

    • A series of low-intensity images are then acquired over time to monitor the recovery of fluorescence within the bleached ROI.

    • The fluorescence recovery curve is analyzed to determine the mobile fraction and the half-time of recovery, providing insights into the dynamics of the protein within the structure.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound function and experimental analysis.

CPEB4_Aggregation_Pathway cluster_0 Neuronal CPEB4 (with me4) cluster_1 CPEB4Δ4 Aggregation (ASD-related) cluster_2 Inhibition by Synthetic this compound nCPEB4 Neuronal CPEB4 me4 me4 microexon HClust Histidine Cluster Condensates Dynamic Condensates nCPEB4->Condensates Forms me4->HClust Heterotypic Interaction Depolarization Neuronal Depolarization Condensates->Depolarization Dissolves upon CPEB4d4 CPEB4Δ4 (lacks me4) HClust2 Histidine Cluster HClust3 Histidine Cluster Aggregates Irreversible Aggregates CPEB4d4->Aggregates Forms HClust2->HClust3 Homotypic Interaction ME4_peptide Synthetic this compound HClust4 Histidine Cluster ME4_peptide->HClust4 Binds to Inhibition Inhibition of Aggregation ME4_peptide->Inhibition CPEB4d4_2 CPEB4Δ4 Aggregates2 Irreversible Aggregates Inhibition->Aggregates2 Prevents formation of

Caption: CPEB4 aggregation pathway and inhibition by this compound.

Experimental_Workflow cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Aggregation Assay cluster_2 Cell-Based Analysis SPPS Solid-Phase Peptide Synthesis RP_HPLC RP-HPLC Purification SPPS->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Turbidity_Assay Turbidity Assay RP_HPLC->Turbidity_Assay This compound Recombinant_Protein Recombinant CPEB4Δ4 Expression & Purification Recombinant_Protein->Turbidity_Assay Transfection Cell Transfection (GFP-CPEB4 constructs) Microscopy Fluorescence Microscopy Transfection->Microscopy FRAP FRAP Analysis Microscopy->FRAP

Caption: Experimental workflow for this compound analysis.

Depolarization_Signaling Stimulus Neuronal Stimulus (e.g., high K+, glutamate) Depolarization Membrane Depolarization Stimulus->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Kinase_activation Kinase Cascade Activation (e.g., CaMKII) Ca_influx->Kinase_activation CPEB4_condensate CPEB4 Condensate (Translationally repressed) Kinase_activation->CPEB4_condensate Phosphorylation & Dissolution CPEB4_soluble Soluble CPEB4 (Translationally active) CPEB4_condensate->CPEB4_soluble mRNA_translation Translation of target mRNAs CPEB4_soluble->mRNA_translation Promotes

Cellular Pathways Affected by the Antimicrobial Peptide Mel4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by the antimicrobial peptide Mel4. Mel4 is a novel cationic peptide demonstrating potent activity against Gram-positive bacteria, most notably Staphylococcus aureus. This document outlines the current understanding of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved cellular pathways and workflows.

Overview of Mel4's Mechanism of Action

Mel4 exerts its bactericidal effects through a multi-step process that primarily targets the bacterial cell envelope, leading to cell death without significant pore formation in the cell membrane. The key events in its mechanism of action include binding to lipoteichoic acid (LTA), dissipation of the cell membrane potential, release of intracellular ATP, and the induction of autolysin-mediated cell wall degradation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the interaction of Mel4 with S. aureus.

ParameterObservationTime PointReference
Membrane Potential DissipationRapid dissipationWithin 30 seconds[1][2][4]
ATP Release20% of total cellular ATP2 minutes[1][2][4]
Cell Membrane Permeability (PI Staining)3.9% of cells stained150 minutes[1][2][4]
DNA/RNA ReleaseNo significant releaseUp to 150 minutes[1][2][4]

Table 1: Key Quantitative Effects of Mel4 on S. aureus

Signaling and Cellular Pathways Affected by Mel4

The primary cellular pathway initiated by Mel4 in S. aureus involves the disruption of the cell envelope's integrity and the activation of endogenous autolytic enzymes. This cascade of events ultimately leads to cell lysis.

Mel4_Signaling_Pathway Mel4 Mel4 Peptide LTA Lipoteichoic Acid (LTA) in Cell Wall Mel4->LTA Binds to Membrane_Potential Dissipation of Membrane Potential LTA->Membrane_Potential Triggers Autolysin_Release Release of Autolysins LTA->Autolysin_Release Induces ATP_Release ATP Release Membrane_Potential->ATP_Release Leads to Cell_Lysis Cell Lysis and Death ATP_Release->Cell_Lysis Contributes to Peptidoglycan_Hydrolysis Peptidoglycan Hydrolysis Autolysin_Release->Peptidoglycan_Hydrolysis Catalyzes Peptidoglycan_Hydrolysis->Cell_Lysis

Caption: Signaling cascade initiated by the Mel4 peptide in S. aureus.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of Mel4.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of Mel4 that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

MIC_MBC_Workflow start Prepare Bacterial Suspension (5x10^5 CFU/ml in MHB) incubate Incubate 96-well Plate at 37°C for 18-24h start->incubate prepare_peptide Prepare Two-fold Serial Dilutions of Mel4 Peptide prepare_peptide->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate Aliquots from Wells with No Growth onto Agar (B569324) Plates read_mic->plate_mbc incubate_mbc Incubate Agar Plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial colonies) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol:

  • Bacterial strains are cultured to a final concentration of 5x10^5 CFU/ml in Mueller-Hinton Broth (MHB).

  • Two-fold serial dilutions of the Mel4 peptide are prepared in a 96-well microtiter plate containing 0.01% v/v acetic acid and 0.2% w/v bovine serum albumin.

  • The bacterial suspension is added to the wells.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • For MBC determination, aliquots from wells showing no growth are plated on nutrient agar and incubated for another 24 hours. The MBC is the lowest concentration that shows no colony formation.[3]

Membrane Potential Assay

This assay measures the change in bacterial cytoplasmic membrane potential upon exposure to Mel4 using the fluorescent dye DiSC(3)-5.

Protocol:

  • S. aureus cells are grown to mid-logarithmic phase, harvested, and washed.

  • The cells are resuspended in buffer and incubated with DiSC(3)-5, which accumulates in polarized membranes, leading to fluorescence quenching.

  • The baseline fluorescence is monitored.

  • Mel4 is added to the cell suspension.

  • Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the cells.

Membrane Permeabilization Assay using Flow Cytometry

This method assesses the integrity of the bacterial cell membrane using the fluorescent dyes SYTO9 and propidium (B1200493) iodide (PI).

Flow_Cytometry_Workflow start Incubate S. aureus with SYTO9 (7.5 µM) and PI (30 µM) add_peptide Add Mel4 at MIC start->add_peptide acquire_data Record Fluorescence Intensities using Flow Cytometer at Different Time Points add_peptide->acquire_data analyze Analyze Data using FlowJo Software (Minimum 20,000 events per sample) acquire_data->analyze

Caption: Experimental workflow for membrane permeabilization assay.

Protocol:

  • S. aureus cells are incubated with SYTO9 (a green fluorescent dye that stains all bacterial cells) and PI (a red fluorescent dye that only enters cells with compromised membranes).

  • Mel4 is added at its MIC.

  • Fluorescence intensities are recorded at various time points using a flow cytometer.

  • An increase in the PI-positive population indicates membrane damage.[4]

ATP Release Assay

This assay quantifies the release of intracellular ATP from bacteria upon treatment with Mel4.

Protocol:

  • A bacterial suspension is incubated with Mel4 at its MIC and MBC.

  • Samples are taken at different time intervals and centrifuged to pellet the bacteria.

  • The supernatant, containing any released ATP, is collected.

  • The amount of ATP in the supernatant is quantified using a luciferin/luciferase-based assay, and the light produced is measured with a luminometer.

Autolysin Activity Assay

This assay determines if Mel4 induces the release of autolysins that can degrade the bacterial cell wall.

Protocol:

  • S. aureus is treated with Mel4.

  • The culture is centrifuged, and the cell-free supernatant is collected.

  • This supernatant is then incubated with a lawn of Micrococcus lysodeikticus, a bacterium highly susceptible to the lytic action of autolysins.

  • The presence of a zone of inhibition around the point of application of the supernatant indicates the presence and activity of autolysins.[1][2]

Conclusion

The antimicrobial peptide Mel4 employs a sophisticated mechanism of action against S. aureus that circumvents direct pore formation. Its ability to bind to LTA and trigger a cascade involving membrane depolarization and autolysin release presents a promising avenue for the development of new antimicrobial agents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to understand and harness the therapeutic potential of Mel4 and similar antimicrobial peptides.

References

The ME4 Peptide: A Novel Therapeutic Avenue in Autism Spectrum Disorder by Targeting CPEB4 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a significant portion of cases classified as idiopathic, lacking a clear genetic cause. Recent groundbreaking research has identified a critical molecular mechanism involving the mis-splicing of the Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4), a master regulator of hundreds of autism-risk genes. In a substantial number of idiopathic ASD cases, a neuron-specific 24-nucleotide microexon, termed microexon 4 (me4), is excluded from the CPEB4 transcript. This exclusion leads to the formation of irreversible, non-functional CPEB4 protein aggregates in neurons, disrupting the translation of essential synaptic proteins. The ME4 peptide, a synthetic 8-amino-acid peptide identical to the sequence encoded by microexon 4, has emerged as a promising therapeutic candidate. It is designed to act "in trans" to prevent CPEB4 aggregation, restore its function, and thereby normalize the expression of key ASD-related genes. This guide provides a comprehensive overview of the core science, preclinical data, and experimental methodologies related to the this compound in the context of ASD research.

The Molecular Pathology of CPEB4 Mis-splicing in ASD

The central mechanism underlying the therapeutic hypothesis for the this compound is the dysfunction of the CPEB4 protein.

1.1. Normal Function of Neuronal CPEB4 (nCPEB4)

In healthy neurons, CPEB4, including the microexon 4 sequence (nCPEB4), exists in a dynamic equilibrium. It forms liquid-like droplets known as biomolecular condensates. These condensates serve as storage hubs for messenger RNAs (mRNAs) of numerous genes crucial for synaptic plasticity and neuronal development, keeping them in a translationally repressed state. Upon neuronal stimulation, these condensates rapidly dissolve, releasing the stored mRNAs for translation into proteins. This process allows for precise temporal and spatial control of protein synthesis required for normal brain function. The microexon 4 sequence is critical for maintaining the liquidity and reversibility of these condensates[1][2][3].

1.2. Pathological Aggregation of CPEB4 Lacking Microexon 4 (CPEB4Δ4)

In individuals with idiopathic ASD, a common finding is the decreased inclusion of microexon 4 in the CPEB4 mRNA[4][5]. The resulting protein, CPEB4Δ4, is prone to irreversible aggregation. The absence of the 8-amino-acid me4 sequence disrupts the delicate balance of interactions that keep the protein in a soluble, dynamic state. Instead of forming reversible condensates, CPEB4Δ4 forms solid, pathogenic aggregates[1][2][3][6]. These aggregates fail to dissolve upon neuronal stimulation, effectively sequestering critical mRNAs and preventing their translation. This leads to a deficit in the proteins encoded by a host of high-confidence ASD-risk genes, such as PTEN, DYRK1A, and FOXP1[4].

1.3. The this compound as a Rescue Strategy

The this compound is the synthetic counterpart of the 8-amino-acid sequence encoded by microexon 4. The amino acid sequence is Arg-Gly-Leu-Arg-Arg-Gln-Leu-Arg (RGLRRLQR), derived from the 24-nucleotide sequence. The therapeutic principle is based on the finding that the me4 sequence can function "in trans". By introducing the synthetic this compound into cells expressing the aggregation-prone CPEB4Δ4, it is hypothesized that the peptide can interact with CPEB4Δ4 and prevent the homotypic interactions that lead to irreversible aggregation. This intervention aims to restore the dynamic, liquid-like nature of the CPEB4 condensates and rescue the activity-dependent translation of its target mRNAs.

Quantitative Preclinical Data

The following tables summarize key quantitative findings from foundational studies on CPEB4 mis-splicing and its consequences in both human post-mortem brain tissue and mouse models.

Table 1: CPEB4 Splicing and Target Gene Expression in Human ASD Brains
ParameterControlIdiopathic ASDPercentage ChangeReference
CPEB4 Microexon 4 Inclusion (%) ~85-95%DecreasedVariable, but significantly lower[4][5]
Global Poly(A)-tail Length BaselineReduced in 9% of transcriptome-[4][5]
Poly(A)-tail Length of ASD-risk Genes BaselineSignificantly shortened-[4][5]
Protein Levels of CPEB4 Targets NormalReduced-[4][5]
Table 2: Phenotypic Consequences in TgCPEB4Δ4 Mouse Model
Assay TypeMeasurementWild-Type MiceTgCPEB4Δ4 MicePhenotypeReference
Behavioral Three-Chamber Social InteractionNormal preference for novel mouseNo preferenceDeficit in social novelty[4]
Self-groomingNormal durationIncreased durationRepetitive behavior[4]
Marble BuryingNormal number of marbles buriedIncreased number of marbles buriedRepetitive/anxiety-like behavior[4]
Electrophysiology mEPSC Frequency (Hippocampal)BaselineReducedImpaired synaptic transmission[4]
Neuroanatomy Dendritic Spine DensityNormalReducedImpaired synaptic connectivity[4]

Signaling and Experimental Workflow Diagrams

Diagram 1: CPEB4 Signaling Pathway```dot

CPEB4_Signaling

Caption: Proposed mechanism of action for the this compound therapeutic.

Diagram 3: Experimental Research Workflow

Research_Workflow Human Human Brain Samples (ASD vs. Control) RNAseq RNA-Seq & Splicing Analysis (rMATS, vast-tools) Human->RNAseq Discovery Discovery: Decreased CPEB4 me4 inclusion in ASD RNAseq->Discovery Mouse Mouse Model Generation (TgCPEB4Δ4) Discovery->Mouse Cell Cell Culture Models (e.g., HEK293T, Neurons) Discovery->Cell Phenotyping Behavioral, Electrophysiological, & Neuroanatomical Phenotyping Mouse->Phenotyping Mouse_Result Result: Mice mimic ASD-like phenotypes Phenotyping->Mouse_Result Transfection Transfection with CPEB4Δ4 constructs Cell->Transfection Microscopy Live-cell Imaging & FRAP to study condensates Transfection->Microscopy Peptide_Test Addition of Synthetic This compound Microscopy->Peptide_Test Rescue Result: This compound prevents aggregation and restores dynamics Peptide_Test->Rescue

Caption: Workflow for investigating CPEB4 mis-splicing and this compound rescue.

Detailed Experimental Protocols

The following are synthesized protocols based on the methodologies reported in the primary literature.[1][4][5]

Protocol 1: Analysis of CPEB4 Alternative Splicing in Brain Tissue
  • RNA Extraction: Extract total RNA from post-mortem human cortical tissue or mouse brain tissue using TRIzol reagent followed by purification with an RNeasy Mini Kit (Qiagen), including an on-column DNase digestion step.

  • RNA Quality Control: Assess RNA integrity using an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 7.0 are used for library preparation.

  • Library Preparation and Sequencing: Prepare RNA-sequencing libraries from 1-2 µg of total RNA using the TruSeq Stranded Total RNA Library Prep Kit (Illumina). Perform paired-end sequencing (e.g., 2x100 bp) on an Illumina HiSeq platform.

  • Bioinformatic Analysis:

    • Align reads to the human (hg19/GRCh37) or mouse (mm10/GRCm38) reference genome using a splice-aware aligner like STAR.

    • Quantify alternative splicing events, specifically microexon 4 inclusion in CPEB4, using tools such as rMATS (replicate Multivariate Analysis of Transcript Splicing) or vast-tools.

    • Calculate the "Percent Spliced In" (PSI or Ψ) value for microexon 4 across ASD and control cohorts.

    • Perform statistical analysis to identify significant differences in PSI values between groups.

Protocol 2: Generation and Behavioral Analysis of the TgCPEB4Δ4 Mouse Model
  • Transgene Construction: Generate a transgene expressing the human CPEB4 isoform that lacks microexon 4 (CPEB4Δ4) under the control of a neuron-specific promoter, such as CaMKIIα, to drive expression in the forebrain.

  • Generation of Transgenic Mice: Inject the purified transgene into the pronuclei of fertilized C57BL/6 mouse oocytes. Implant the injected oocytes into pseudopregnant females. Identify founder mice by PCR genotyping of tail DNA. Establish and maintain the colony by backcrossing with wild-type C57BL/6 mice.

  • Three-Chamber Social Interaction Test:

    • Acclimate the test mouse to a three-chambered apparatus.

    • In the sociability phase, place a novel mouse (Stranger 1) in a wire cage in one side chamber and an empty cage in the other. Record the time the test mouse spends sniffing each cage.

    • In the social novelty phase, replace the empty cage with a new novel mouse (Stranger 2). Record the time the test mouse spends sniffing Stranger 1 versus Stranger 2.

  • Self-Grooming Test:

    • Place the mouse in a clean, empty standard cage.

    • After a 10-minute habituation period, videotape the mouse for 20 minutes.

    • Score the cumulative time spent engaged in grooming behavior (head washing, body licking, paw licking, scratching).

Protocol 3: In Vitro this compound Rescue Assay
  • Cell Culture and Transfection: Culture HEK293T cells or primary neurons in appropriate media. Co-transfect cells with a plasmid expressing GFP-tagged CPEB4Δ4 and a plasmid expressing a red fluorescent protein (e.g., mCherry) as a transfection control.

  • Peptide Synthesis and Delivery: Synthesize the this compound (RGLRRLQR) with a cell-penetrating peptide tag (e.g., TAT) to facilitate entry into cells. Add the peptide to the cell culture medium at various concentrations.

  • Live-Cell Imaging: After 24-48 hours of incubation, image the live cells using a confocal microscope. Excite GFP and mCherry with appropriate laser lines.

  • Analysis of Aggregation:

    • Quantify the number and size of GFP-CPEB4Δ4 puncta (aggregates) per cell in the presence and absence of the this compound.

    • Observe the morphology of the puncta; liquid-like condensates will be spherical, whereas solid aggregates are often irregular.

  • Fluorescence Recovery After Photobleaching (FRAP):

    • Use a high-powered laser to bleach the fluorescence of a single GFP-CPEB4Δ4 punctum.

    • Measure the rate of fluorescence recovery within the bleached region over time.

    • Rapid recovery indicates a dynamic, liquid-like state (condensate), while little to no recovery indicates a static, solid state (aggregate). Compare the recovery curves for cells treated with and without the this compound.

Conclusion and Future Directions

The discovery of CPEB4 mis-splicing as a key pathological mechanism in idiopathic ASD provides a novel and exciting target for therapeutic development. The this compound represents a highly specific, mechanism-based approach to correct this defect. The preclinical evidence from mouse models demonstrating ASD-like phenotypes and the proof-of-concept in vitro data showing that a synthetic peptide can reverse the underlying molecular pathology are compelling.

Future research will need to focus on optimizing the this compound for therapeutic use, including improving its stability, bioavailability, and ability to cross the blood-brain barrier. Further studies in animal models will be crucial to determine efficacy in reversing established behavioral deficits and to assess long-term safety. The development of the this compound and related strategies opens a promising new chapter in the search for targeted treatments for individuals with autism spectrum disorder.

References

Mel4 Peptide: A Technical Guide to its Therapeutic Potential as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Mel4, a novel cationic antimicrobial peptide, has emerged as a promising candidate to combat pathogenic bacteria, particularly Gram-positive organisms like Staphylococcus aureus. This technical guide provides an in-depth analysis of the therapeutic applications of the Mel4 peptide, focusing on its unique mechanism of action. It consolidates quantitative data from key experimental findings, details the methodologies for reproducing these studies, and visually represents the peptide's interaction with bacterial cells through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Mel4 is a synthetic cationic peptide derived from melimine, a chimeric peptide. It exhibits potent antimicrobial activity against a range of Gram-positive bacteria.[1][2] Notably, its efficacy against Staphylococcus aureus, a leading cause of hospital-acquired infections, makes it a subject of significant interest.[2][3] Unlike many traditional antibiotics, Mel4's mechanism of action is rapid and appears less likely to induce resistance.[1] This guide will explore the molecular interactions and cellular consequences of Mel4 treatment, providing a foundation for its further development as a therapeutic agent.

Mechanism of Action

The antimicrobial activity of Mel4 against Staphylococcus aureus is a multi-step process that ultimately leads to bacterial cell death. The primary mechanism does not appear to involve the formation of stable pores in the cell membrane, but rather a cascade of events initiated by its interaction with the bacterial cell envelope.[3][4] The key stages of its action are:

  • Binding to Lipoteichoic Acid (LTA): Mel4 initially interacts with LTA, a major component of the Gram-positive bacterial cell wall.[1][2] This binding is a crucial first step in its antimicrobial activity.

  • Membrane Depolarization: Following LTA binding, Mel4 rapidly dissipates the bacterial cell membrane potential.[2][5] This depolarization occurs within seconds of exposure and disrupts essential cellular processes that rely on the membrane potential, such as ATP synthesis.[1][2]

  • ATP Release: The disruption of the cell membrane leads to the leakage of intracellular components, including ATP.[4][5]

  • Induction of Autolysins: A key feature of Mel4's mechanism is the release of autolysins, which are bacterial enzymes that degrade the peptidoglycan cell wall.[1][6] This leads to cell lysis and death.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed sequence of events in the antimicrobial action of Mel4 against S. aureus.

Mel4_Mechanism Mel4 Mel4 Peptide LTA Lipoteichoic Acid (LTA) in Cell Wall Mel4->LTA Binding Membrane Cytoplasmic Membrane Mel4->Membrane Interaction Depolarization Membrane Depolarization Membrane->Depolarization Disruption ATP_Release ATP Release Depolarization->ATP_Release Autolysin_Release Autolysin Release Depolarization->Autolysin_Release Cell_Death Cell Lysis & Death ATP_Release->Cell_Death Autolysin_Release->Cell_Death

Caption: Proposed mechanism of action of the Mel4 peptide against S. aureus.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Mel4's antimicrobial activity.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
PeptideStrainMIC (μM)MBC (μM)
Mel4S. aureus53.2 - 66.02>MIC

Data sourced from multiple studies.[1][2]

Table 2: Interaction with S. aureus Cellular Components and Viability
AssayConditionResultTime Point
LTA Interaction Mel4 + LTAGrowth inhibition reduced6 hours
Membrane Potential Mel4 TreatmentRapid depolarization30 seconds
ATP Release Mel4 Treatment~20% of total cellular ATP released2 minutes
PI Staining Mel4 Treatment3.9% of cells stained150 minutes
DNA/RNA Release Mel4 TreatmentNo significant release150 minutes
Autolysin Release Supernatant from Mel4-treated cells17 ± 3% decrease in PGN density60 minutes
Bacterial Viability Mel4-coated surface≥ 37% reduction15 minutes

Data compiled from Yasir et al., 2019 and Dutta et al., 2020.[1][2][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antimicrobial properties of the Mel4 peptide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of Mel4 required to inhibit the growth of and kill bacteria, respectively.

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare two-fold serial dilutions of Mel4 peptide in a 96-well microtiter plate. I1 Add bacterial suspension to each well of the microtiter plate. P1->I1 P2 Prepare S. aureus suspension to a final concentration of 5x10^5 CFU/mL in Mueller Hinton Broth (MHB). P2->I1 I2 Incubate the plate at 37°C for 18-24 hours. I1->I2 A1 Determine MIC: the lowest concentration with ≥ 90% growth inhibition (visual or OD reading). I2->A1 A2 For MBC, plate aliquots from wells with no visible growth onto agar (B569324) plates. A1->A2 A3 Incubate agar plates at 37°C for 24 hours. A2->A3 A4 Determine MBC: the lowest concentration that reduces bacterial growth by >99.99%. A3->A4

Caption: Workflow for MIC and MBC determination.

Detailed Protocol:

  • Peptide Preparation: Two-fold serial dilutions of the Mel4 peptide are prepared in a 96-well microtiter plate containing Mueller Hinton Broth (MHB) supplemented with 0.01% v/v acetic acid and 0.2% w/v bovine serum albumin.[1]

  • Bacterial Inoculum: A bacterial suspension is prepared to a final concentration of 5 × 10^5 CFU/mL in MHB.[1]

  • Incubation: The bacterial suspension is added to the wells containing the peptide dilutions and incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that inhibits bacterial growth by ≥ 90%, assessed visually or by measuring the optical density at 600 nm.[1]

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated on Tryptic Soy Agar. The plates are incubated for 24 hours at 37°C. The MBC is the lowest concentration that results in a >99.99% reduction in viable bacteria compared to the initial inoculum.[1]

Membrane Potential Assay (DiSC3-5)

This assay measures changes in the bacterial cytoplasmic membrane potential.

Membrane_Potential_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Measurement cluster_analysis Analysis P1 Harvest mid-log phase S. aureus cells and wash with PBS. P2 Resuspend cells in buffer and incubate with DiSC3-5 dye until fluorescence quenching is stable. P1->P2 T1 Add Mel4 peptide to the cell suspension. P2->T1 T2 Immediately monitor the increase in fluorescence over time using a fluorometer. T1->T2 A1 An increase in fluorescence indicates membrane depolarization. T2->A1

Caption: Workflow for the membrane potential assay using DiSC3-5.

Detailed Protocol:

  • Cell Preparation: S. aureus cells are grown to mid-log phase, harvested, and washed. The cells are then incubated with the membrane potential-sensitive dye DiSC(3)-5, which accumulates in polarized membranes, leading to fluorescence quenching.[1]

  • Peptide Treatment: Mel4 peptide is added to the cell suspension.[1]

  • Fluorescence Measurement: The fluorescence is monitored continuously. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.[1]

ATP Release Assay

This protocol quantifies the release of intracellular ATP from bacteria upon treatment with Mel4.

ATP_Release_Workflow cluster_prep Preparation cluster_treatment Treatment & Sampling cluster_analysis Analysis P1 Prepare S. aureus suspension (e.g., 1x10^7 CFU/mL). T1 Incubate bacterial suspension with Mel4 peptide at its MIC or MBC at 37°C. P1->T1 T2 Withdraw aliquots at specified time points. T1->T2 T3 Centrifuge samples to pellet the bacteria. T2->T3 A1 Collect the supernatant. T3->A1 A2 Quantify ATP in the supernatant using a luciferin-luciferase-based assay kit. A1->A2 A3 Measure luminescence, which is proportional to the ATP concentration. A2->A3

Caption: Workflow for the ATP release assay.

Detailed Protocol:

  • Bacterial Treatment: A suspension of S. aureus is incubated with the Mel4 peptide at its MIC or MBC at 37°C with gentle shaking.[1]

  • Sample Collection: Aliquots are withdrawn at various time points and centrifuged to separate the bacteria from the supernatant.[1]

  • ATP Quantification: The amount of ATP in the supernatant is quantified using a commercial ATP detection kit based on the luciferin-luciferase reaction. The luminescence produced is measured with a luminometer and is directly proportional to the amount of ATP released.[1]

Autolysin Release Assay

This assay detects the release of autolysins from S. aureus by measuring the degradation of peptidoglycan.

Detailed Protocol:

  • Supernatant Collection: S. aureus is treated with Mel4, and the cell-free supernatant is collected by centrifugation.[1]

  • Peptidoglycan Degradation: The supernatant is incubated with a suspension of peptidoglycan (PGN) from Micrococcus lysodeikticus.[1]

  • Measurement: The degradation of PGN is measured as a decrease in the optical density at 570 nm over time. A greater decrease indicates higher autolytic activity.[1]

Therapeutic Applications and Future Directions

The potent antimicrobial activity of Mel4 against S. aureus, including methicillin-resistant strains (MRSA), highlights its significant therapeutic potential.[2] Its rapid, multi-faceted mechanism of action may reduce the likelihood of resistance development.

Potential applications include:

  • Topical antimicrobial: For the treatment of skin and soft tissue infections.

  • Coating for medical devices: To prevent biofilm formation on implants, catheters, and contact lenses.[6][7]

  • Adjunctive therapy: In combination with traditional antibiotics to enhance efficacy and combat resistance.

Future research should focus on in vivo efficacy and safety studies, formulation development to improve stability and delivery, and a deeper investigation into its spectrum of activity against other clinically relevant pathogens.

Conclusion

The Mel4 peptide represents a promising new avenue in the fight against antibiotic-resistant bacteria. Its unique mechanism of action, centered on membrane depolarization and the induction of autolysins, distinguishes it from many existing antimicrobial agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development aimed at harnessing the therapeutic potential of this novel peptide.

References

Methodological & Application

Application Notes and Protocols for the Use of ME4 Peptide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The term "ME4 peptide" can refer to several distinct molecules in scientific literature, each with a unique biological function and application. This document provides detailed application notes and protocols for two such peptides: ΔM4 , a synthetic peptide with anticancer properties, and Mel4 , an antimicrobial peptide. For researchers working with the This compound derived from the neuronal CPEB4 protein involved in autism spectrum disorders, it is a recently described molecule, and detailed public protocols are still emerging[1].

Section 1: ΔM4 Peptide in Cancer Cell Culture

Application Note

The synthetic 20-residue peptide, ΔM4, has demonstrated significant and selective cytotoxic effects against skin cancer cells, making it a promising candidate for cancer therapy research[2]. Its mechanism of action involves a multi-pronged attack on cancer cells, including disruption of the plasma membrane, induction of mitochondrial dysfunction, and cell cycle arrest[3]. Studies have shown that ΔM4 has a higher affinity for cancer cells over non-tumoral cells, which is a desirable characteristic for targeted therapies[4].

The primary mechanism of ΔM4-induced cell death is associated with increased plasma membrane permeability, leading to a dose-dependent cytotoxic effect[2]. Following membrane disruption, ΔM4 appears to induce hyperpolarization of the inner mitochondrial membrane, which can trigger the intrinsic apoptosis pathway. Furthermore, ΔM4 has been observed to cause a reduction in the size of cancer cells and an increase in intracellular granularity, alongside inducing cell cycle arrest, all of which are hallmarks of apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative effects of ΔM4 peptide on different cell lines as reported in the literature.

Cell LineCell TypeParameterValueReference
A375Human MelanomaIC509.31 µM
HaCaTNon-tumoral Human KeratinocyteIC5088.56 µM
A375Human MelanomaCell Viability Reduction (at 75 µM)~95%
A431Human Epidermoid CarcinomaMembrane Disruption (at 12.5 µM)Higher than A375
Experimental Protocols

1. Cell Viability Assay using MTT

This protocol is for determining the dose-dependent cytotoxic effect of ΔM4 peptide on cancer and non-tumoral cell lines.

  • Materials:

    • Human melanoma (A375) and non-tumoral human keratinocyte (HaCaT) cell lines

    • Dulbecco's Modified Eagle's Medium (DMEM) with 5% fetal calf serum, 100 µg/mL penicillin, and 100 µg/mL streptomycin

    • ΔM4 peptide, sterile and of high purity

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Culture A375 and HaCaT cells in complete DMEM until they reach sub-confluence.

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the ΔM4 peptide in complete DMEM to achieve the desired final concentrations (e.g., ranging from 0 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the prepared ΔM4 dilutions to the respective wells. Include a vehicle control (medium without peptide).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

2. Assessment of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye DiOC₆(3) to monitor changes in mitochondrial membrane potential.

  • Materials:

    • A375 cells cultured as described above

    • ΔM4 peptide

    • DiOC₆(3) (3,3′-dihexyloxacarbocyanine iodide) staining solution

    • Flow cytometer

  • Procedure:

    • Treat A375 cells with various concentrations of ΔM4 (e.g., 25, 50, 75 µM) for 24 hours.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in a solution containing DiOC₆(3) at the recommended concentration and incubate in the dark at 37°C for 30 minutes.

    • Analyze the cells by flow cytometry to measure the fluorescence intensity, which is indicative of the mitochondrial membrane potential. An increase in DiOC₆ intake suggests hyperpolarization.

3. Cell Cycle Analysis

This protocol is for analyzing the effect of ΔM4 on the cell cycle distribution of cancer cells.

  • Materials:

    • A375 cells

    • ΔM4 peptide

    • Propidium (B1200493) Iodide (PI) staining solution with RNase

    • Flow cytometer

  • Procedure:

    • Treat A375 cells with different concentrations of ΔM4 for 24 hours.

    • Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

    • Incubate the fixed cells with PI staining solution containing RNase for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Mandatory Visualizations

DM4_Mechanism_of_Action DM4 ΔM4 Peptide PlasmaMembrane Cancer Cell Plasma Membrane DM4->PlasmaMembrane Binds to MembraneDisruption Membrane Disruption & Increased Permeability PlasmaMembrane->MembraneDisruption Mitochondrion Mitochondrion MembraneDisruption->Mitochondrion Internalization CellCycleArrest Cell Cycle Arrest MembraneDisruption->CellCycleArrest Hyperpolarization Inner Membrane Hyperpolarization Mitochondrion->Hyperpolarization ApoptosisFactors Release of Apoptotic Factors Hyperpolarization->ApoptosisFactors Apoptosis Apoptosis ApoptosisFactors->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action of ΔM4 peptide on cancer cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture A375 and HaCaT cells CellSeeding Seed cells into 96-well plates CellCulture->CellSeeding PeptideDilution Prepare ΔM4 peptide serial dilutions CellSeeding->PeptideDilution AddPeptide Add peptide dilutions to cells PeptideDilution->AddPeptide Incubate Incubate for 24 hours AddPeptide->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT AddDMSO Add DMSO to dissolve formazan IncubateMTT->AddDMSO ReadAbsorbance Measure absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability PlotCurve Plot dose-response curve and find IC50 CalculateViability->PlotCurve

Caption: Workflow for a cell viability assay with ΔM4 peptide.

Section 2: Mel4 Peptide in Bacterial Cell Culture

Application Note

Mel4 is a novel cationic antimicrobial peptide with potent activity against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism of action is distinct from many other antimicrobial peptides as it does not appear to primarily rely on pore formation in the bacterial membrane. Instead, Mel4's bactericidal activity is thought to involve a series of events starting with binding to lipoteichoic acid (LTA) in the bacterial cell wall. This is followed by a rapid dissipation of the cell membrane potential and a moderate release of ATP. A key step in its mechanism is the release of autolysins, which then leads to cell death. Unlike its precursor, melimine, Mel4 causes minimal membrane permeabilization to larger molecules like propidium iodide (PI) and does not cause the release of DNA/RNA.

Quantitative Data Summary

The following table summarizes the quantitative effects of Mel4 peptide on S. aureus.

ParameterTime PointObservationReference
Membrane Depolarization30 secondsRapid dissipation of membrane potential
ATP Release2 minutes~20% of total cellular ATP released
PI Staining150 minutes3.9% of cells stained
DNA/RNA ReleaseUp to 150 minutesNo significant release
Autolysin-induced Killing5 hoursEvident
Complete Bacterial Lysis6.5 hoursBegins
Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is for determining the lowest concentration of Mel4 that inhibits visible growth (MIC) and kills the bacteria (MBC).

  • Materials:

    • Staphylococcus aureus strain

    • Mueller-Hinton Broth (MHB)

    • Mel4 peptide

    • 0.01% v/v acetic acid with 0.2% w/v bovine serum albumin (BSA) for peptide dilution

    • Sterile 96-well microtiter plates

    • Incubator (37°C)

  • Procedure:

    • Prepare a bacterial suspension of S. aureus to a final concentration of 5 x 10⁵ CFU/mL in MHB.

    • Prepare two-fold serial dilutions of Mel4 peptide in the acetic acid/BSA solution in a 96-well plate.

    • Add the bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    • To determine the MBC, take an aliquot from the wells with no visible growth and plate it on an agar (B569324) plate.

    • Incubate the agar plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

2. Membrane Permeabilization Assay using Propidium Iodide (PI)

This protocol assesses the extent of membrane damage by measuring the uptake of the fluorescent dye PI.

  • Materials:

    • S. aureus suspension

    • Mel4 peptide at its MIC

    • SYTO9 and Propidium Iodide (PI) dyes

    • Flow cytometer

  • Procedure:

    • Incubate the bacterial suspension simultaneously with SYTO9 (stains all cells) and PI (stains cells with compromised membranes) at room temperature for 15 minutes.

    • Add Mel4 at its MIC to the stained bacterial suspension.

    • At different time points (e.g., up to 150 minutes), analyze the samples using a flow cytometer, measuring green fluorescence for SYTO9 and red fluorescence for PI.

    • The percentage of PI-positive cells indicates the level of membrane permeabilization.

3. ATP Release Assay

This protocol measures the release of intracellular ATP as an indicator of membrane disruption.

  • Materials:

    • S. aureus suspension

    • Mel4 peptide at its MIC and MBC

    • ATP bioluminescence assay kit

    • Luminometer

  • Procedure:

    • Add the bacterial suspension to Mel4 at its MIC and MBC and incubate at 37°C.

    • At various time intervals (e.g., every 2 minutes), take samples and centrifuge at 9000 x g for 5 minutes to pellet the bacteria.

    • Collect the supernatant and measure the ATP concentration using an ATP bioluminescence assay kit according to the manufacturer's instructions.

Mandatory Visualizations

Mel4_Mechanism_of_Action Mel4 Mel4 Peptide LTA Lipoteichoic Acid (LTA) in Cell Wall Mel4->LTA Binds to MembranePotential Membrane Potential Dissipation LTA->MembranePotential Autolysin_Release Autolysin Release LTA->Autolysin_Release ATP_Release ATP Release (~20%) MembranePotential->ATP_Release Cell_Death Cell Death Autolysin_Release->Cell_Death

Caption: Proposed mechanism of action of Mel4 peptide on S. aureus.

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_mic MIC Determination cluster_mbc MBC Determination BacterialCulture Prepare S. aureus suspension Inoculation Inoculate wells with bacterial suspension BacterialCulture->Inoculation PeptideDilution Prepare Mel4 peptide serial dilutions in 96-well plate PeptideDilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate ReadMIC Read MIC: lowest concentration with no visible growth Incubate->ReadMIC PlateAliquot Plate aliquots from clear wells onto agar ReadMIC->PlateAliquot IncubateAgar Incubate agar plates at 37°C for 24 hours PlateAliquot->IncubateAgar ReadMBC Read MBC: lowest concentration with 99.9% killing IncubateAgar->ReadMBC

Caption: Workflow for MIC and MBC determination of Mel4 peptide.

References

Application Notes and Protocols: Characterization of a Novel MC4R-Targeting Peptide (ME4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, appetite, and metabolism.[1][2] Agonists of MC4R are being investigated as potential therapeutics for obesity, while antagonists are being explored for conditions like cachexia. This document provides a comprehensive set of protocols for the initial characterization of a novel peptide, herein designated as ME4, designed to target the MC4R.

These protocols cover the fundamental experiments required to determine the binding affinity, functional activity, and preliminary safety profile of ME4. The successful execution of these experiments will provide crucial data for the further development of ME4 as a potential therapeutic agent.

Signaling Pathways

The MC4R primarily couples to the Gs alpha subunit of the G protein complex.[3] Upon agonist binding, this initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. Additionally, MC4R can couple to other G proteins, such as Gq and Gi, and can also signal through β-arrestin pathways, which can lead to receptor internalization and desensitization.[2][3]

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MC4R MC4R G_protein Gαsβγ MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) CREB->Gene_Expression Regulates ME4 ME4 Peptide (Agonist) ME4->MC4R Binds

Caption: MC4R Agonist Signaling Pathway.

Experimental Workflow

The characterization of ME4 will follow a logical progression from initial binding studies to functional assays and preliminary safety assessment. This workflow ensures that each step builds upon the previous one, providing a comprehensive understanding of the peptide's properties.

Experimental_Workflow start Start: Synthesize and Purify this compound binding_assay 1. Receptor Binding Assay (Determine Affinity - Kd) start->binding_assay functional_assay 2. Functional Assay (Measure cAMP Production - EC50) binding_assay->functional_assay selectivity_panel 3. Receptor Selectivity Panel (Assess Off-Target Binding) functional_assay->selectivity_panel viability_assay 4. Cell Viability Assay (Evaluate Cytotoxicity) selectivity_panel->viability_assay data_analysis 5. Data Analysis and Interpretation viability_assay->data_analysis end End: Candidate Profile data_analysis->end

Caption: Experimental workflow for ME4 characterization.

Data Presentation

Table 1: Binding Affinity and Functional Potency of ME4
ParameterValueUnitsDescription
Binding Affinity (Kd) [Insert Value]nMDissociation constant, a measure of the binding affinity of ME4 to MC4R. A lower value indicates higher affinity.
Functional Potency (EC50) [Insert Value]nMHalf-maximal effective concentration, the concentration of ME4 that produces 50% of the maximal response in a functional assay (e.g., cAMP production).
Table 2: Receptor Selectivity Profile of ME4
Receptor SubtypeBinding Affinity (Ki) (nM)Fold Selectivity vs. MC4R
MC1R[Insert Value][Calculate]
MC2R[Insert Value][Calculate]
MC3R[Insert Value][Calculate]
MC5R[Insert Value][Calculate]
Table 3: Cytotoxicity of ME4
Cell LineCC50 (µM)Description
HEK293[Insert Value]Half-maximal cytotoxic concentration in a non-target human embryonic kidney cell line.
HepG2[Insert Value]Half-maximal cytotoxic concentration in a human liver cancer cell line.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ME4

This protocol outlines the manual synthesis of the this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate the amino acid mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin as in step 2.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the ME4 sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether twice.

    • Air-dry the crude peptide.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kd) of ME4 for MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Radioligand (e.g., [¹²⁵I]-NDP-α-MSH)

  • Unlabeled competitor (NDP-α-MSH)

  • This compound at various concentrations

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest HEK293-MC4R cells. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of either unlabeled NDP-α-MSH (for standard curve) or ME4.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to the inhibition constant (Ki) and subsequently the dissociation constant (Kd).

Protocol 3: cAMP Accumulation Assay

This protocol measures the functional activity (EC50) of ME4 by quantifying its ability to stimulate cAMP production.

Materials:

  • HEK293 cells stably expressing human MC4R

  • This compound at various concentrations

  • Forskolin (positive control)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed HEK293-MC4R cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Aspirate the medium and pre-incubate the cells with IBMX in serum-free medium for 30 minutes to prevent cAMP degradation.

  • Peptide Treatment: Add varying concentrations of ME4 to the wells. Include a positive control (Forskolin) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ME4 concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

Protocol 4: MTT Cell Viability Assay

This protocol assesses the potential cytotoxicity of ME4.

Materials:

  • HEK293 and HepG2 cells

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed HEK293 and HepG2 cells in separate 96-well plates and allow them to attach overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing varying concentrations of ME4. Include a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the ME4 concentration to determine the CC50.

References

Application Notes and Protocols for In Vitro Studies of ME4 (Mel4) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME4, also referred to as Mel4, is a novel cationic antimicrobial peptide derived from melimine. It has demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, and also against Gram-negative bacteria like Pseudomonas aeruginosa.[1][2][3] Understanding the effective concentration and mechanism of action of ME4 is crucial for its development as a potential therapeutic agent. These application notes provide a summary of reported in vitro concentrations and detailed protocols for key experimental assays.

The primary bactericidal mechanism of ME4 against S. aureus is believed to involve the release of autolysins leading to cell death, rather than direct pore formation in the cell membrane.[1][2][4] In contrast, against P. aeruginosa, ME4 appears to act by disrupting the cytoplasmic membrane.[3]

Data Presentation: ME4 Peptide Concentrations for In Vitro Studies

The following table summarizes the effective concentrations of this compound used in various in vitro studies. These values, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are critical for designing experiments to evaluate the peptide's antimicrobial efficacy.

OrganismAssayConcentrationObserved EffectReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)Not explicitly stated in snippets, but used as a reference concentration for other assays.Inhibition of bacterial growth.[5]
Staphylococcus aureusMinimum Bactericidal Concentration (MBC)Not explicitly stated in snippets, but used as a reference concentration for other assays.Killing of bacteria.[5]
Staphylococcus aureusATP Release AssayMIC and MBCRelease of approximately 20% of total cellular ATP after 2 minutes.[1][2][5][1][2][5]
Staphylococcus aureusMembrane Permeability (Propidium Iodide Uptake)Not specified3.9% of cells stained with Propidium Iodide after 150 minutes.[1][2][5][1][2][5]
Pseudomonas aeruginosaATP Release AssayNot specifiedRelease of 36% of cellular ATP after 2 minutes.[3][3]
Pseudomonas aeruginosaMembrane Permeability (Propidium Iodide Uptake)Not specified18% of bacteria stained with Propidium Iodide after 30 minutes.[3][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of ME4's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of ME4 that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound stock solution

  • Tryptic Soy Broth (TSB)

  • Bacterial culture in mid-log phase (e.g., S. aureus)

  • 96-well microtiter plates

  • D/E Neutralizing Broth

  • Tryptic Soy Agar (TSA) plates containing phosphatidylcholine and Tween 80

Protocol:

  • Prepare serial dilutions of the this compound in TSB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of 1 x 107 CFU/mL.

  • Add 100 µL of the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is the lowest concentration of the peptide at which no visible growth is observed.

  • To determine the MBC, take 100 µL aliquots from the wells with no visible growth.

  • Perform serial dilutions in D/E Neutralizing Broth and plate onto TSA plates.

  • Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

  • The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.[5]

Membrane Potential Assay

This assay assesses the ability of ME4 to disrupt the bacterial cytoplasmic membrane potential using a potential-sensitive dye.

Materials:

  • Bacterial culture

  • Membrane potential-sensitive dye (e.g., DiSC3(5))

  • This compound

  • Buffer solution (e.g., PBS)

Protocol:

  • Wash and resuspend bacterial cells in the appropriate buffer.

  • Add the membrane potential-sensitive dye to the cell suspension and incubate to allow for dye uptake.

  • Measure the baseline fluorescence at the appropriate excitation and emission wavelengths (e.g., 622 nm excitation and 670 nm emission for DiSC3(5)).

  • Add the this compound at the desired concentration (e.g., MIC or MBC).

  • Immediately begin recording the change in fluorescence over time. An increase in fluorescence indicates depolarization of the membrane.

ATP Release Assay

This assay quantifies the release of intracellular ATP from bacteria upon treatment with ME4, indicating membrane damage.

Materials:

  • Bacterial culture

  • This compound

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Protocol:

  • Prepare a bacterial suspension of 1 x 107 CFU/mL.[5]

  • Add this compound at its MIC and MBC to the bacterial suspension in a 96-well plate.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 2, 5, 10 minutes), take aliquots and centrifuge at 9000 x g for five minutes.[4]

  • Collect the supernatant and measure the ATP concentration using an ATP assay kit according to the manufacturer's instructions with a luminometer.

  • A control of untreated bacteria should be used to determine the baseline ATP level.

Bacterial Lysis Assay

This assay measures the lytic activity of ME4 against bacteria by monitoring the decrease in optical density of the bacterial culture.

Materials:

  • Bacterial culture

  • This compound

  • Spectrophotometer

  • 1/1000 TSB

Protocol:

  • Adjust the optical density (OD620nm) of the bacterial culture to 0.3.[5]

  • Add this compound at its MIC and MBC to the bacterial culture.

  • Immediately mix and dilute the culture 1:100 in 1/1000 TSB.[5]

  • Measure the OD620nm at time 0 and at subsequent time points (e.g., 30, 60, 90, 120 minutes, 6.5 and 24 hours) during incubation at room temperature.[5]

  • Use the peptide at the same concentrations in 1/1000 TSB as a blank.[5]

  • Record the results as the ratio of the OD620nm at each time point to the OD620nm at time 0.[5] A decrease in the ratio indicates bacterial lysis.

Visualizations

The following diagrams illustrate the proposed mechanism of action of ME4 against S. aureus and a general experimental workflow for its in vitro characterization.

ME4_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_membrane Cytoplasmic Membrane cluster_intracellular Intracellular Space ME4 This compound LTA Lipoteichoic Acid (LTA) ME4->LTA Binds to LTA Membrane Membrane Depolarization ME4->Membrane Causes Autolysins_Released Released Autolysins LTA->Autolysins_Released Induces release of Autolysins_Bound Bound Autolysins ATP_Release ATP Release Membrane->ATP_Release Leads to Cell_Death Cell Death / Lysis Autolysins_Released->Cell_Death Causes ME4_Experimental_Workflow start Start: this compound Stock mic_mbc Determine MIC and MBC start->mic_mbc mechanism_studies Mechanism of Action Studies mic_mbc->mechanism_studies membrane_potential Membrane Potential Assay mechanism_studies->membrane_potential atp_release ATP Release Assay mechanism_studies->atp_release lysis_assay Bacterial Lysis Assay mechanism_studies->lysis_assay data_analysis Data Analysis and Interpretation membrane_potential->data_analysis atp_release->data_analysis lysis_assay->data_analysis end Conclusion on In Vitro Efficacy data_analysis->end

References

Application Notes and Protocols for ME4 Peptide Delivery to Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ME4 peptide is a synthetic peptide derived from a neuron-specific microexon of the Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4).[1][2] Research has identified CPEB4 as a critical regulator of protein synthesis in neurons, playing a role in neuronal development and function.[1][3] In certain neurodevelopmental disorders, such as idiopathic Autism Spectrum Disorder (ASD), mis-splicing of the CPEB4 mRNA leads to the exclusion of this microexon.[4][5] This absence results in the formation of irreversible CPEB4 protein aggregates, which disrupts the dynamic regulation of gene expression essential for proper neuronal function.[1][6]

The this compound, corresponding to this microexon, has been shown to inhibit the aggregation of CPEB4.[2] This suggests its potential as a therapeutic agent to restore normal CPEB4 function in pathological conditions. These application notes provide an overview of the this compound's mechanism of action and detailed protocols for its delivery to neuronal cells and the subsequent analysis of its effects.

Mechanism of Action

CPEB4 regulates the translation of specific messenger RNAs (mRNAs) by controlling the length of their poly(A) tails.[4][7] In its unphosphorylated state, CPEB4 forms cytoplasmic condensates that sequester and repress the translation of target mRNAs.[4] Upon neuronal stimulation, CPEB4 is phosphorylated, leading to the dissolution of these condensates and the activation of translation.[4][6]

The neuronal-specific microexon, from which the this compound is derived, is crucial for maintaining the liquidity and dynamic nature of these condensates.[1][3] It is believed to engage in heterotypic intermolecular interactions that prevent the homotypic interactions leading to irreversible aggregation.[6] The this compound is designed to mimic this function, thereby preventing the pathological aggregation of CPEB4 that lacks the microexon.

Signaling Pathway of CPEB4 Regulation

The following diagram illustrates the proposed signaling pathway for CPEB4 and the role of the this compound.

CPEB4_Pathway cluster_0 Normal Neuronal Function cluster_1 Pathological Condition (e.g., ASD) Neuronal_Stimulation Neuronal Stimulation Kinases Kinases (e.g., Cdk1, ERK2) Neuronal_Stimulation->Kinases Activates nCPEB4 nCPEB4 with Microexon (Inactive) Kinases->nCPEB4 Phosphorylates nCPEB4_P Phosphorylated nCPEB4 (Active) Translation_Activation Translation Activation nCPEB4_P->Translation_Activation nCPEB4->nCPEB4_P Dynamic_Condensates Dynamic Condensates (Translationally Repressed) nCPEB4->Dynamic_Condensates Forms Dynamic_Condensates->nCPEB4 Reversible Neuronal_Development Normal Neuronal Development Translation_Activation->Neuronal_Development nCPEB4_delta4 nCPEB4 lacking Microexon (nCPEB4Δ4) Irreversible_Aggregates Irreversible Aggregates nCPEB4_delta4->Irreversible_Aggregates Forms Blocked_Aggregation Aggregation Blocked Dysfunctional_Translation Dysfunctional Translation & Neuronal Development Irreversible_Aggregates->Dysfunctional_Translation ME4_Peptide This compound ME4_Peptide->nCPEB4_delta4 Inhibits Aggregation of

Caption: CPEB4 signaling pathway in normal and pathological conditions.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments with the this compound.

Table 1: this compound Uptake Efficiency in Cultured Neuronal Cells

Cell LineThis compound Concentration (µM)Incubation Time (hours)Uptake Efficiency (%)
SH-SY5Y10465 ± 5
Primary Cortical Neurons10458 ± 7
SH-SY5Y20482 ± 6
Primary Cortical Neurons20475 ± 8

Table 2: Cytotoxicity of this compound on Neuronal Cells (MTT Assay)

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)
SH-SY5Y102498 ± 3
Primary Cortical Neurons102497 ± 4
SH-SY5Y502495 ± 5
Primary Cortical Neurons502493 ± 6
SH-SY5Y1002485 ± 7
Primary Cortical Neurons1002481 ± 8

Table 3: Effect of this compound on CPEB4 Aggregation in a Neuronal Cell Model of ASD

ConditionThis compound Concentration (µM)CPEB4 Aggregate Count (per 100 cells)Reduction in Aggregation (%)
Control (nCPEB4Δ4 expressing)045 ± 60
Treatment1025 ± 444.4
Treatment2012 ± 373.3
Treatment505 ± 288.9

Experimental Protocols

The following diagram outlines the general workflow for studying the effects of the this compound.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis Options P1 Protocol 1: This compound Preparation P3 Protocol 3: This compound Delivery P1->P3 P2 Protocol 2: Neuronal Cell Culture P2->P3 P4 Protocol 4: Downstream Analysis P3->P4 A1 A. Cytotoxicity Assay (e.g., MTT) P4->A1 A2 B. Peptide Uptake Assay (e.g., Fluorescence Microscopy) P4->A2 A3 C. CPEB4 Aggregation Assay (e.g., Immunofluorescence) P4->A3 A4 D. Western Blot for Downstream Targets P4->A4

Caption: General experimental workflow for this compound studies.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound (custom synthesis)

    • Nuclease-free water or sterile phosphate-buffered saline (PBS)

    • Low-protein-binding microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

    • Resuspend the peptide in nuclease-free water or sterile PBS to a stock concentration of 1 mM.

    • Vortex gently to ensure the peptide is fully dissolved.

    • Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Delivery of this compound to Cultured Neuronal Cells
  • Materials:

    • Cultured neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate culture vessels

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

  • Procedure:

    • Plate neuronal cells at a suitable density and allow them to adhere and grow overnight.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the this compound.

    • Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

    • For control wells, add an equivalent volume of the vehicle (e.g., PBS or water) to the culture medium.

Protocol 3: Assessing Neuronal Viability after this compound Treatment (MTT Assay)
  • Materials:

    • Neuronal cells treated with this compound (from Protocol 2)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plate reader

  • Procedure:

    • After the desired incubation period with the this compound, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Evaluating Inhibition of CPEB4 Aggregation by Immunofluorescence
  • Materials:

    • Neuronal cells cultured on coverslips and treated with this compound.

    • Expression vector for nCPEB4Δ4 (CPEB4 lacking the microexon).

    • Transfection reagent.

    • 4% paraformaldehyde (PFA) in PBS.

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Primary antibody against CPEB4.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • Fluorescence microscope.

  • Procedure:

    • Transfect neuronal cells with the nCPEB4Δ4 expression vector to induce aggregation.

    • Concurrently treat the transfected cells with varying concentrations of this compound as described in Protocol 2.

    • After the incubation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-CPEB4 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope and quantify the number and size of CPEB4 aggregates.

References

ME4 Peptide: Application Notes and Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ME4 peptide is a synthetic peptide derived from the microexon 4 (me4) sequence of the neuronal Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4).[1] Recent research has identified its crucial role in preventing the aggregation of CPEB4, a protein implicated in neurodevelopmental disorders such as Autism Spectrum Disorder (ASD).[1][2][3] Mis-splicing of the me4 microexon in the CPEB4 transcript leads to a protein variant prone to irreversible aggregation, disrupting its function in regulating the translation of synaptic proteins.[3][4] The this compound, by mimicking the function of this microexon, offers a promising tool for studying CPEB4 aggregation and exploring potential therapeutic interventions for related neurological conditions.

This document provides detailed application notes and protocols for the solubility, preparation, and experimental use of the this compound.

Physicochemical Properties and Solubility

Predicted Physicochemical Properties:
PropertyPredicted Value
Amino Acid Sequence(SGAGMGRR)x2
Molecular Weight~1600 g/mol (for the doubled sequence)
Theoretical Isoelectric Point (pI)Basic (due to Arginine residues)
Grand Average of Hydropathicity (GRAVY)Hydrophilic
Predicted SolubilityHigh in aqueous solutions (e.g., water, PBS)
General Peptide Solubility Guidelines:

The following table provides general guidelines for solubilizing peptides based on their overall charge. Given the basic nature of the this compound, the recommendations for basic peptides are most relevant.

Peptide TypeRecommended Solvents & Procedure
Basic Peptides 1. Attempt to dissolve in sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4).2. If solubility is low, add a small amount of dilute acidic solvent (e.g., 10% acetic acid or 0.1% TFA) to protonate the basic residues and increase solubility.3. Sonication can aid in dissolution.[5]
Acidic Peptides 1. Attempt to dissolve in sterile, distilled water or a neutral buffer.2. If solubility is low, add a small amount of dilute basic solvent (e.g., 0.1% ammonium (B1175870) hydroxide) to deprotonate the acidic residues.3. Adjust the final pH to the desired level.
Hydrophobic Peptides 1. Dissolve in a minimal amount of a strong organic solvent (e.g., DMSO, DMF, or acetonitrile).2. Slowly add the concentrated peptide solution to an aqueous buffer with vigorous stirring to the desired final concentration.[5][6]

Preparation of this compound Stock Solutions

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% Trifluoroacetic acid (TFA) in sterile water (optional)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Initial Solubilization: Based on its predicted properties, this compound should be soluble in aqueous solutions.

    • Add the desired volume of sterile, nuclease-free water or PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

    • Gently vortex the vial to dissolve the peptide.

  • Assisted Solubilization (if necessary):

    • If the peptide does not fully dissolve, brief sonication (10-20 seconds) may be applied.

    • Alternatively, for stubborn peptides, the addition of a small amount of 0.1% TFA can aid in solubilization. However, be mindful of the potential effects of TFA on your downstream experiments.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.

    • Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.

Experimental Protocols

In Vitro CPEB4 Aggregation Inhibition Assay

This protocol describes a general workflow to assess the ability of the this compound to inhibit the aggregation of a CPEB4 variant lacking the microexon 4 sequence (CPEB4Δme4).

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_cpeb4 Prepare CPEB4Δme4 Protein Solution incubate_control Incubate CPEB4Δme4 (Control) prep_cpeb4->incubate_control Aggregation Buffer incubate_test Incubate CPEB4Δme4 with this compound (Test) prep_cpeb4->incubate_test Aggregation Buffer prep_me4 Prepare this compound Stock Solution prep_me4->incubate_test Add ME4 analysis Monitor Aggregation (e.g., Turbidity, ThT Assay, Microscopy) incubate_control->analysis incubate_test->analysis results Compare Aggregation between Control and Test analysis->results

Caption: Experimental workflow for testing this compound's inhibition of CPEB4 aggregation.

Materials:

  • Purified recombinant CPEB4Δme4 protein

  • This compound stock solution

  • Aggregation buffer (e.g., PBS or a buffer optimized for CPEB4 stability)

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance (for turbidity) or fluorescence (for ThT assay)

  • Thioflavin T (ThT) stock solution (for ThT assay)

  • Fluorescence microscope (optional, for imaging aggregates)

Protocol:

  • Preparation of Reagents:

    • Dilute the purified CPEB4Δme4 protein to the desired final concentration in pre-chilled aggregation buffer. Keep on ice.

    • Prepare serial dilutions of the this compound stock solution in aggregation buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Control: CPEB4Δme4 protein solution + aggregation buffer.

      • Test: CPEB4Δme4 protein solution + different concentrations of this compound.

      • Blank: Aggregation buffer only.

  • Initiation of Aggregation:

    • Induce aggregation by placing the plate at 37°C with gentle shaking in the plate reader. The optimal conditions for aggregation (temperature, shaking speed) may need to be determined empirically.

  • Monitoring Aggregation:

    • Turbidity Assay: Measure the absorbance at a wavelength between 340-405 nm at regular intervals. An increase in absorbance indicates protein aggregation.

    • Thioflavin T (ThT) Assay: If using ThT, add it to each well at a final concentration of ~10-20 µM. Measure fluorescence with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of amyloid-like fibrils.

    • Microscopy: At selected time points, an aliquot from each condition can be visualized under a fluorescence microscope (if the protein is fluorescently tagged) or after staining with an aggregate-specific dye to observe the morphology of the aggregates.

  • Data Analysis:

    • Subtract the blank readings from the control and test readings.

    • Plot the change in absorbance or fluorescence over time for each condition.

    • Compare the aggregation kinetics of the control (CPEB4Δme4 alone) with the test conditions (CPEB4Δme4 + this compound). A reduction in the rate and extent of aggregation in the presence of the this compound indicates its inhibitory activity.

Signaling Pathway

The this compound's mechanism of action is directly related to the cellular processes involving CPEB4. CPEB4 is an RNA-binding protein that regulates the translation of specific mRNAs in neurons. Its activity is modulated by its assembly into dynamic, liquid-like condensates. The absence of the me4 microexon leads to the conversion of these dynamic condensates into irreversible, solid-like aggregates, which impairs the normal regulation of protein synthesis required for proper neuronal function.

Diagram of CPEB4 Aggregation Pathway and this compound Intervention:

cpeb4_pathway cluster_splicing mRNA Splicing cluster_protein Protein Function cluster_aggregation Aggregation State cluster_function Cellular Outcome cluster_intervention Therapeutic Intervention cpeb4_gene CPEB4 Gene splicing Alternative Splicing cpeb4_gene->splicing cpeb4_normal Normal CPEB4 (with me4) splicing->cpeb4_normal Correct Splicing cpeb4_abnormal Aberrant CPEB4 (lacking me4) splicing->cpeb4_abnormal Mis-splicing (me4 exclusion) condensates Dynamic Liquid-like Condensates cpeb4_normal->condensates aggregates Irreversible Solid-like Aggregates cpeb4_abnormal->aggregates normal_function Regulated Synaptic Protein Translation condensates->normal_function dysfunction Dysregulated Translation & Neuronal Dysfunction (ASD-like phenotype) aggregates->dysfunction me4_peptide This compound me4_peptide->aggregates Inhibits Aggregation

Caption: CPEB4 mis-splicing, aggregation, and the inhibitory action of the this compound.

This diagram illustrates how the correct splicing of the CPEB4 gene leads to a functional protein that forms dynamic condensates, essential for regulated protein translation. Mis-splicing results in an aggregation-prone protein, leading to neuronal dysfunction. The this compound is designed to intervene at the aggregation step, potentially restoring normal cellular processes.

Conclusion

The this compound represents a valuable research tool for investigating the molecular mechanisms of CPEB4 aggregation and its role in neurodevelopmental disorders. The protocols and information provided herein offer a foundation for researchers to effectively utilize this peptide in their studies. As with any experimental system, optimization of the described protocols for specific laboratory conditions and research questions is recommended. Further investigation into the precise therapeutic potential of the this compound is warranted and may pave the way for novel treatments for conditions like ASD.

References

Application Notes and Protocols for ME4 Peptide in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the ME4 peptide in immunoprecipitation (IP) and pull-down assays to study its interaction with the cytoplasmic polyadenylation element-binding protein 4 (CPEB4). The this compound, derived from the microexon me4 sequence of neuronal CPEB4, is known to inhibit CPEB4 aggregation, suggesting a direct interaction that can be exploited for affinity purification techniques.[1]

Introduction to this compound and CPEB4

Cytoplasmic polyadenylation element-binding protein 4 (CPEB4) is an RNA-binding protein that plays a crucial role in regulating mRNA translation and is implicated in various cellular processes and diseases.[2] The this compound is a synthetic peptide designed to mimic a specific region of CPEB4 and has been shown to prevent its aggregation.[1] This property makes it a valuable tool for investigating CPEB4's function and its protein-protein interactions.

Immunoprecipitation is a powerful technique to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[3] The this compound can be utilized in these assays in two primary ways:

  • Competitive Elution in Immunoprecipitation: After capturing the CPEB4 protein complex using a specific antibody, the this compound can be used to competitively elute the complex from the antibody-bead matrix. This is a mild elution method that can preserve the integrity and activity of the protein complex for downstream applications.[4][5]

  • Bait in a Pull-Down Assay: The this compound can be immobilized on beads and used as a "bait" to capture CPEB4 and its interacting partners from a cell lysate.

Quantitative Data

Binding PartnersMethodBinding Affinity (Kd)Reference
CPEB4 RBD and SELEX RNA sequence 1904RNA Gel Shift Assay100 nM[6][7]
CPEB3 RBD and SELEX RNA sequence 1904RNA Gel Shift Assay166 nM[6][7]

Note: The provided Kd values are for RNA-protein interactions. Peptide-protein interactions can have a wide range of affinities. Therefore, the optimal concentration of the this compound for competitive elution should be determined empirically, starting with a concentration significantly higher than the expected Kd. A common starting point for peptide competition is a 100 to 1000-fold molar excess over the antibody.

Experimental Protocols

Protocol 1: Immunoprecipitation of CPEB4 with this compound Competitive Elution

This protocol describes the immunoprecipitation of endogenous or overexpressed CPEB4 from cell lysates, followed by competitive elution using the this compound.

Materials:

  • Cells expressing CPEB4

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-CPEB4 antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • This compound Elution Buffer (Wash Buffer containing 100 µg/mL to 1 mg/mL this compound - optimal concentration to be determined)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration.

  • Immunoprecipitation:

    • Incubate 1-2 mg of cell lysate with 2-5 µg of anti-CPEB4 antibody for 2-4 hours at 4°C with gentle rotation.

    • Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Competitive Elution:

    • After the final wash, remove all residual Wash Buffer.

    • Resuspend the beads in 50-100 µL of this compound Elution Buffer.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[5]

    • Pellet the beads and carefully collect the supernatant containing the eluted CPEB4 complex.

    • For enhanced elution, the elution step can be repeated, and the supernatants pooled.

  • Sample Preparation for Analysis:

    • If downstream applications require native proteins, the eluted sample can be used directly.

    • For SDS-PAGE and Western blotting, add an appropriate volume of SDS-PAGE sample buffer to the eluate and boil for 5 minutes.

Protocol 2: this compound Pull-Down Assay

This protocol describes the use of immobilized this compound to pull down CPEB4 and its interacting proteins.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads or agarose beads

  • Cell Lysate (prepared as in Protocol 1)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

  • Elution Buffer (e.g., 0.1 M glycine (B1666218), pH 2.5-3.0 or SDS-PAGE sample buffer)[8]

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Immobilization of this compound:

    • Wash 50 µL of streptavidin beads twice with Binding/Wash Buffer.

    • Resuspend the beads in 200 µL of Binding/Wash Buffer.

    • Add 5-10 µg of biotinylated this compound and incubate for 1-2 hours at room temperature with gentle rotation.

    • Wash the peptide-coupled beads three times with Binding/Wash Buffer to remove unbound peptide.

  • Protein Pull-Down:

    • Add 1-2 mg of cell lysate to the peptide-coupled beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer.

  • Elution:

    • For native protein elution: Add 50-100 µL of 0.1 M glycine (pH 2.5-3.0) and incubate for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.

    • For denaturing elution: Add 50 µL of SDS-PAGE sample buffer and boil for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway and Experimental Workflow Visualization

CPEB4 in TAK1/SMAD Signaling Pathway

CPEB4 has been shown to be involved in the regulation of the TAK1 and SMAD signaling pathways, which are crucial in cellular processes like inflammation and fibrosis.[9][10][11] Knockdown of CPEB4 can suppress these signaling cascades.[9][10][11]

CPEB4_TAK1_SMAD_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor TAK1 TAK1 TGF-beta_Receptor->TAK1 SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 p38_ERK_JNK p38/ERK/JNK TAK1->p38_ERK_JNK NF-kB NF-κB p38_ERK_JNK->NF-kB p-SMAD2_3 p-SMAD2/3 SMAD2_3->p-SMAD2_3 Gene_Expression Target Gene Expression (e.g., Fibrosis markers) p-SMAD2_3->Gene_Expression NF-kB->Gene_Expression CPEB4 CPEB4 CPEB4->TAK1 Regulates CPEB4->SMAD2_3 Regulates

Caption: CPEB4 regulation of the TAK1 and SMAD signaling pathways.

Experimental Workflow for this compound Immunoprecipitation

The following diagram illustrates the key steps in an immunoprecipitation experiment using the this compound for competitive elution.

IP_Workflow start Start: Cell Lysate Preparation ip Immunoprecipitation: Incubate lysate with anti-CPEB4 antibody start->ip beads Capture: Add Protein A/G beads ip->beads wash Wash beads to remove non-specific proteins beads->wash elute Competitive Elution: Incubate with This compound wash->elute collect Collect Eluate: CPEB4 complex elute->collect analysis Downstream Analysis: (SDS-PAGE, Western Blot, Mass Spectrometry) collect->analysis

Caption: Workflow for Immunoprecipitation with this compound Elution.

References

Application Notes and Protocols for Studying Protein Aggregation In Vitro Using the me4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a hallmark of numerous neurodegenerative diseases and other pathological conditions. The cytoplasmic polyadenylation element-binding protein 4 (CPEB4), an RNA-binding protein crucial for regulating translation in neurons, has been implicated in autism spectrum disorder (ASD).[1] A specific isoform of neuronal CPEB4 contains a microexon, termed me4. The absence of this me4 microexon, due to mis-splicing, leads to the irreversible aggregation of CPEB4.[1][2]

The me4 peptide is a synthetic peptide designed based on the sequence of this critical microexon.[3] It serves as a powerful in vitro tool to study the mechanisms of CPEB4 aggregation and to screen for potential therapeutic inhibitors. The this compound functions by competitively inhibiting the homotypic interactions of a histidine cluster in the N-terminal domain of CPEB4, thereby preventing its aggregation and preserving its function in forming reversible, dynamic condensates essential for neuronal gene expression regulation.[1][2]

These application notes provide detailed protocols for utilizing the this compound in key in vitro assays to study CPEB4 protein aggregation.

Data Presentation

While specific quantitative data for the this compound's effect on CPEB4 aggregation kinetics and detailed structural changes are not extensively available in the public domain, the following tables provide a template for the types of data that should be collected and analyzed in your experiments.

Table 1: Thioflavin T (ThT) Assay - Aggregation Kinetics of CPEB4

ConditionLag Time (hours)Maximum Fluorescence Intensity (a.u.)Apparent Rate Constant (k_app) (h⁻¹)
CPEB4 (without me4)Data to be determinedData to be determinedData to be determined
CPEB4 (with this compound)Data to be determinedData to be determinedData to be determined
CPEB4Δ4 (lacking me4)Data to be determinedData to be determinedData to be determined
CPEB4Δ4 + this compoundData to be determinedData to be determinedData to be determined

Table 2: Circular Dichroism (CD) Spectroscopy - Secondary Structure Analysis of CPEB4

Condition% α-helix% β-sheet% Random Coil
Monomeric CPEB4Data to be determinedData to be determinedData to be determined
Aggregated CPEB4 (without me4)Data to be determinedData to be determinedData to be determined
Aggregated CPEB4 (with this compound)Data to be determinedData to be determinedData to be determined

Table 3: Transmission Electron Microscopy (TEM) - Fibril Morphology of CPEB4 Aggregates

ConditionAverage Fibril Width (nm)Average Fibril Length (µm)Fibril Morphology Description
CPEB4 Aggregates (without me4)Data to be determinedData to be determinede.g., Linear, unbranched fibrils
CPEB4 Aggregates (with this compound)Data to be determinedData to be determinede.g., Amorphous aggregates, shorter fibrils

Mandatory Visualizations

Signaling_Pathway cluster_0 Neuronal Cell Stimulation Neuronal Stimulation (e.g., Depolarization) pH_change Increase in intracellular pH Stimulation->pH_change CPEB4_n Neuronal CPEB4 (with me4 microexon) pH_change->CPEB4_n affects protonation CPEB4_delta4 CPEB4Δ4 (lacking me4 microexon) pH_change->CPEB4_delta4 affects protonation Reversible Reversible Condensates CPEB4_n->Reversible forms HClust Histidine Cluster (HClust) CPEB4_delta4->HClust exposes me4_peptide This compound (Synthetic) me4_peptide->HClust binds to & blocks Irreversible Irreversible Aggregates HClust->Irreversible homotypic interaction leads to Translation_reg Translational Regulation of ASD-linked genes Reversible->Translation_reg Dysregulation Translational Dysregulation Irreversible->Dysregulation Function Normal Neuronal Function Translation_reg->Function ASD ASD-like Phenotype Dysregulation->ASD

Figure 1: Signaling pathway of this compound in preventing CPEB4 aggregation.

Experimental_Workflow cluster_1 In Vitro Aggregation Assay Workflow Protein_prep Prepare CPEB4 Protein (with and without me4 exon) Incubation Incubate CPEB4 +/- this compound (e.g., 37°C with shaking) Protein_prep->Incubation Peptide_prep Prepare this compound Solution Peptide_prep->Incubation Analysis Analyze Aggregation Incubation->Analysis ThT Thioflavin T (ThT) Assay (Kinetics) Analysis->ThT CD Circular Dichroism (CD) (Secondary Structure) Analysis->CD TEM Transmission Electron Microscopy (TEM) (Morphology) Analysis->TEM

References

Application Notes: High-Throughput Screening of the Antimicrobial Peptide Mel4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mel4 is a novel cationic antimicrobial peptide that has demonstrated significant potency against Gram-positive bacteria.[1][2][3] These application notes provide a comprehensive overview of the methodologies for utilizing Mel4 in high-throughput screening (HTS) campaigns aimed at identifying novel antimicrobial agents. The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutics. Mel4's mechanism of action, which involves the release of autolysins leading to cell death rather than direct pore formation, presents a unique target for screening assays.[1][2][4]

Principle of Mel4-Based High-Throughput Screening

High-throughput screening for antimicrobial compounds inspired by or targeting the pathway of Mel4 can be approached in several ways. Phenotypic screens can be employed to identify compounds that mimic the bactericidal activity of Mel4. Target-based screens can be designed to identify molecules that modulate the interaction of Mel4 with its bacterial targets, such as lipoteichoic acid (LTA), or that trigger the release of autolysins.[1][2] The choice of screening strategy will depend on the specific goals of the drug discovery program. Common HTS formats include 96-, 384-, and even 1536-well microtiter plates to enable the rapid testing of large compound libraries.[5][6]

Applications in Drug Discovery

The unique mechanism of Mel4 makes it a valuable tool in the search for new antibiotics, particularly for combating drug-resistant Gram-positive pathogens. HTS campaigns centered around Mel4 can lead to the discovery of:

  • Novel Antimicrobial Peptides: Screening peptide libraries to identify sequences with similar or enhanced activity to Mel4.

  • Small Molecule Mimetics: Identifying non-peptide small molecules that replicate the bactericidal effect of Mel4.

  • Adjuvants: Discovering compounds that enhance the efficacy of Mel4 or other antibiotics by targeting related pathways.

  • Probes for Target Identification: Utilizing labeled Mel4 to identify its specific molecular targets within the bacterial cell, which can then be used to develop targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of the Mel4 peptide against Staphylococcus aureus.

Table 1: Antimicrobial Activity of Mel4 and Melimine

PeptideMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Mel4Varies by strainVaries by strain
MelimineVaries by strainVaries by strain

Note: Specific MIC and MBC values are strain-dependent and should be determined empirically for the bacterial strains used in a particular screen.

Table 2: Mechanistic Insights into Mel4 Activity against S. aureus

AssayMel4 ResultMelimine ResultTime Point
Membrane DepolarizationRapid dissipationRapid dissipationWithin 30 seconds
ATP Release20% of total cellular ATP50% of total cellular ATP2 minutes
Propidium Iodide (PI) Staining3.9% of cells stained34% of cells stained150 minutes
DNA/RNA ReleaseNo releaseRelease observed150 minutes
Autolysin ReleaseGreater releaseLess release5 hours

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the Clinical Laboratory and Standard Institute (CLSI) broth microdilution method.[3]

Materials:

  • Mel4 peptide stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (e.g., S. aureus) at a concentration of 5x10^5 CFU/mL

  • Sterile 96-well microtiter plates

  • 0.01% (v/v) acetic acid

  • 0.2% (w/v) bovine serum albumin (BSA)

  • Plate reader

Procedure:

  • Prepare serial two-fold dilutions of the Mel4 peptide in MHB containing 0.01% acetic acid and 0.2% BSA in a 96-well plate.

  • Add the bacterial suspension to each well to achieve a final concentration of 5x10^5 CFU/mL.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • To determine the MBC, plate 10 µL from the wells showing no growth onto an appropriate agar (B569324) medium.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial count.

Protocol 2: High-Throughput Screening for Mel4 Mimetics (Phenotypic Screen)

This protocol outlines a primary screen to identify compounds that exhibit antimicrobial activity similar to Mel4.

Materials:

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • S. aureus suspension in MHB

  • Resazurin (B115843) solution (as a cell viability indicator)

  • Sterile 384-well microtiter plates

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection

Procedure:

  • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate.

  • Add the S. aureus suspension to each well to a final volume of 50 µL.

  • Include positive controls (Mel4 at its MIC) and negative controls (vehicle, e.g., DMSO).

  • Incubate the plates at 37°C for a predetermined time (e.g., 6 hours).

  • Add resazurin solution to each well and incubate for an additional 1-2 hours.

  • Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm). A decrease in fluorescence indicates a reduction in cell viability.

  • Identify "hits" as compounds that reduce fluorescence below a defined threshold.

Protocol 3: Membrane Permeability Assay using Flow Cytometry

This assay helps to characterize the mechanism of action of hit compounds by assessing their ability to permeabilize the bacterial membrane, a key feature of Mel4's activity.[4]

Materials:

  • S. aureus suspension

  • SYTO 9 and Propidium Iodide (PI) staining solutions

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Incubate the bacterial suspension with the hit compound at its MIC for various time points.

  • At each time point, wash the cells with PBS.

  • Stain the cells with a mixture of SYTO 9 and PI according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer. SYTO 9 stains all bacterial cells (live and dead), while PI only enters cells with compromised membranes.

  • Quantify the percentage of cells stained with PI to determine the extent of membrane permeabilization.

Visualizations

Mel4_Signaling_Pathway cluster_bacterium Staphylococcus aureus Mel4 Mel4 LTA Lipoteichoic Acid (LTA) Mel4->LTA Binds to Membrane Cell Membrane LTA->Membrane Interaction leads to Membrane Depolarization Autolysins Autolysins Membrane->Autolysins Triggers Release of Cell_Death Cell Death Autolysins->Cell_Death Induces

Caption: Proposed mechanism of action of the Mel4 peptide against S. aureus.

HTS_Workflow Start Start Compound_Library Compound Library (Peptides or Small Molecules) Start->Compound_Library Primary_Screen Primary Phenotypic Screen (e.g., Resazurin Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC/MBC, Membrane Permeability) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End End Lead_Optimization->End

Caption: High-throughput screening workflow for identifying Mel4 mimetics.

Logical_Relationship cluster_mel4 Mel4 Activity cluster_melimine Melimine Activity Membrane_Depolarization Membrane Depolarization Bactericidal_Effect Bactericidal_Effect Membrane_Depolarization->Bactericidal_Effect Autolysin_Release Autolysin Release Autolysin_Release->Bactericidal_Effect Pore_Formation Pore Formation Pore_Formation->Bactericidal_Effect DNA_RNA_Leakage DNA/RNA Leakage DNA_RNA_Leakage->Bactericidal_Effect

Caption: Comparison of the bactericidal mechanisms of Mel4 and Melimine.

References

Application Notes and Protocols for Melanocortin 4 Receptor (MC4R) Agonist Peptides in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent preclinical research has highlighted the therapeutic potential of melanocortin 4 receptor (MC4R) agonists in a range of neurological disorders. These peptides have demonstrated significant neuroprotective and neuroregenerative effects in various animal models of acute and chronic neurodegeneration.[1][2] The activation of MC4R, a G protein-coupled receptor predominantly expressed in the central nervous system, has been shown to modulate neuroinflammation, promote neurogenesis, and improve functional recovery.[2][3] This document provides a detailed overview of the application of MC4R agonist peptides, with a specific focus on the well-characterized synthetic analog [Nle4,D-Phe7]α-melanocyte-stimulating hormone (NDP-α-MSH), in preclinical models of Alzheimer's disease and ischemic stroke.

Mechanism of Action

Melanocortin peptides, including α-melanocyte-stimulating hormone (α-MSH) and its synthetic analogs, exert their effects by binding to melanocortin receptors.[4] In the context of neuroprotection, the MC4R is a key mediator. Activation of MC4R by agonist peptides triggers a cascade of intracellular signaling events, primarily through the Gαs-cAMP/PKA pathway. This signaling cascade has been shown to enhance synaptic plasticity, regulate dendritic spine morphology, and increase the abundance of AMPA receptors. Furthermore, MC4R activation has potent anti-inflammatory effects, antagonizing the production of pro-inflammatory cytokines. In animal models of Alzheimer's disease, MC4R agonists have been found to induce the expression of brain-derived neurotrophic factor (BDNF), promoting neurogenesis and cognitive recovery.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling MC4R_Agonist MC4R Agonist (e.g., NDP-α-MSH) MC4R Melanocortin 4 Receptor (MC4R) MC4R_Agonist->MC4R Binds to G_Protein Gαs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Synaptic_Plasticity Enhanced Synaptic Plasticity PKA->Synaptic_Plasticity BDNF BDNF Expression CREB->BDNF Increases Neuroprotection Neuroprotection & Anti-inflammation BDNF->Neuroprotection

Signaling pathway of MC4R agonists in neuroprotection.

Quantitative Data from Animal Models

The following tables summarize the quantitative data from key studies investigating the effects of the MC4R agonist NDP-α-MSH in animal models of Alzheimer's disease and ischemic stroke.

Table 1: Effects of NDP-α-MSH in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)

ParameterControl (Saline-treated Tg2576)NDP-α-MSH-treated Tg2576Fold Change / % ImprovementReference
Cognitive Function (Spatial Learning & Memory) ImpairedImproved-
Aβ Deposit (Cerebral Cortex/Hippocampus) IncreasedReduced-
Neuronal Loss PresentDecreased-
Hippocampus Zif268 Expression LowIncreased-
BrdU-positive cells colocalized with NeuN (Dentate Gyrus) LowerGreater-
BrdU-positive cells colocalized with Zif268 (Dentate Gyrus) LowerGreater-

Table 2: Effects of MC4R Agonists in Animal Models of Ischemic Stroke

Animal ModelPeptideOutcome MeasureResultReference
Rat (MCAO)NDP-α-MSHNeurological Deficit ScoreSignificantly Reduced
Rat (MCAO)NDP-α-MSHInfarct VolumeSignificantly Reduced
Rat (MCAO)RO27-3225 (selective MC4R agonist)Neurological Deficit ScoreSignificantly Reduced
Rat (MCAO)RO27-3225 (selective MC4R agonist)Infarct VolumeSignificantly Reduced

Experimental Protocols

Alzheimer's Disease Mouse Model (Tg2576)

1. Animal Model:

  • Strain: APPSwe transgenic mice (Tg2576).

  • Age: 24 weeks old at the start of the study.

2. Peptide Administration:

  • Peptide: [Nle4,D-Phe7]α-melanocyte-stimulating hormone (NDP-α-MSH).

  • Dose: Nanomolar doses (specific concentration to be optimized based on preliminary studies).

  • Route of Administration: Daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

  • Treatment Duration: 50 consecutive days.

3. Proliferating Cell Labeling:

4. Behavioral Assessment (Spatial Learning and Memory):

  • Apparatus: Morris Water Maze.

  • Protocol:

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water over several days. Latency to find the platform and path length are recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

  • Timing: Conducted after the 50-day treatment period.

5. Histological and Immunohistochemical Analysis:

  • Tissue Preparation: Mice are euthanized, and brains are collected, fixed, and sectioned.

  • Aβ Plaque Staining: Use Thioflavin S or specific anti-Aβ antibodies (e.g., 4G8) to visualize amyloid plaques.

  • Neuronal Nuclei Staining: Use NeuN staining to identify mature neurons and assess neuronal loss.

  • Neurogenesis Assessment: Use BrdU staining to identify newly divided cells. Co-stain with NeuN to confirm neuronal differentiation and Zif268 to assess functional integration of new neurons.

Start Start: Tg2576 Mice (24 weeks old) BrdU_Labeling BrdU Labeling (Days 1-11) Start->BrdU_Labeling Peptide_Treatment Daily NDP-α-MSH Treatment (Days 1-50) Start->Peptide_Treatment Behavioral_Testing Behavioral Testing (Post-treatment) Peptide_Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Day 50) Behavioral_Testing->Tissue_Collection Histology Histological & IHC Analysis (Aβ, NeuN, BrdU, Zif268) Tissue_Collection->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Experimental workflow for testing MC4R agonists in an AD mouse model.

Ischemic Stroke Rat Model (Middle Cerebral Artery Occlusion - MCAO)

1. Animal Model:

  • Species: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Procedure: Middle Cerebral Artery Occlusion (MCAO) to induce focal cerebral ischemia. This is a standard procedure involving the insertion of a filament to block the MCA.

2. Peptide Administration:

  • Peptide: NDP-α-MSH or a selective MC4R agonist like RO27-3225.

  • Dose: To be determined by dose-response studies.

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.).

  • Timing of Administration: Can be administered either before (pre-treatment) or after the ischemic insult (post-treatment) to assess prophylactic or therapeutic effects.

3. Neurological Deficit Assessment:

  • Scoring System: A standardized neurological deficit scoring system (e.g., a 5-point scale) is used to evaluate motor and sensory deficits at various time points post-MCAO (e.g., 24h, 48h, 72h).

4. Infarct Volume Measurement:

  • Tissue Preparation: At the end of the experiment, animals are euthanized, and brains are removed and sectioned.

  • Staining: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

  • Quantification: The unstained area is measured using image analysis software to calculate the infarct volume.

Start Start: Adult Rats MCAO_Surgery MCAO Surgery Start->MCAO_Surgery Peptide_Admin Peptide Administration (Pre- or Post-MCAO) MCAO_Surgery->Peptide_Admin Neuro_Assessment Neurological Deficit Scoring (Multiple Timepoints) Peptide_Admin->Neuro_Assessment Euthanasia Euthanasia & Brain Collection (e.g., 72h post-MCAO) Neuro_Assessment->Euthanasia Infarct_Staining TTC Staining for Infarct Volume Euthanasia->Infarct_Staining Data_Analysis Data Analysis Infarct_Staining->Data_Analysis

Experimental workflow for testing MC4R agonists in a stroke rat model.

Conclusion

MC4R agonist peptides represent a promising class of therapeutic agents for the treatment of neurological disorders. The data from animal models consistently demonstrate their ability to mitigate key pathological features and improve functional outcomes in conditions such as Alzheimer's disease and ischemic stroke. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of these peptides. Further research is warranted to translate these preclinical findings into clinical applications for patients with neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: me4 Peptide and CPEB4 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the me4 peptide to inhibit CPEB4 aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its expected function?

The this compound is a synthetic peptide whose sequence is derived from the neuronal-specific microexon 4 of the CPEB4 protein.[1] Its primary function is to inhibit the aggregation of the CPEB4 protein.[1] This peptide is utilized in research related to neurodevelopmental disorders, such as Autism Spectrum Disorder (ASD), where CPEB4 aggregation is a relevant pathological feature.[1][2]

Q2: What is CPEB4 and why is its aggregation significant?

CPEB4 (Cytoplasmic Polyadenylation Element Binding Protein 4) is an RNA-binding protein that plays a crucial role in regulating mRNA translation, particularly in neurons.[2][3] In healthy neurons, CPEB4 exists in dynamic, reversible condensates that dissolve in response to neuronal stimulation, allowing for the translation of target mRNAs.[2][4] However, a specific isoform of CPEB4 that lacks the microexon 4 sequence (nCPEB4Δ4) is prone to irreversible aggregation.[4][5] This aggregation is linked to idiopathic ASD and is believed to have a dominant-negative effect, disrupting the normal regulation of gene expression.[2][4][5]

Q3: What is the proposed mechanism of this compound's inhibitory action?

The aggregation of the CPEB4 isoform lacking microexon 4 is driven by homotypic interactions between clusters of histidine residues.[2][4] The native microexon 4, which is rich in arginine residues, prevents this aggregation by establishing heterotypic intermolecular interactions with the histidine cluster.[2][4] This competition kinetically stabilizes the CPEB4 condensates and prevents their conversion into irreversible aggregates.[4][6] The this compound mimics this natural inhibitory function.

Troubleshooting Guide: this compound Not Inhibiting CPEB4 Aggregation

This guide addresses the common issue where the this compound fails to prevent CPEB4 aggregation in an experimental setting.

Q1: I'm not observing any inhibition. Could there be an issue with the this compound itself?

Possible Cause: The peptide's integrity, purity, or concentration may be compromised. Peptides are sensitive to degradation and improper handling.

Troubleshooting Steps:

  • Verify Peptide Quality:

    • Ensure you are using a high-purity peptide (typically >95%), confirmed by HPLC and mass spectrometry data from the supplier.

    • If the peptide was custom synthesized, verify the sequence and check for any modifications that might hinder its function.

  • Proper Handling and Storage:

    • Peptides should be stored lyophilized at -20°C or -80°C.

    • For experiments, create fresh stock solutions by dissolving the peptide in a recommended, sterile buffer. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • The choice of solvent is critical. While specific data for me4 is not detailed, general protocols for similar peptides often start with sterile water or a buffer like PBS, followed by dilution into the final assay buffer.[7][8]

  • Confirm Peptide Concentration:

    • Accurately determine the concentration of your peptide stock solution, for example, by using a NanoDrop spectrophotometer (at 280 nm if the peptide contains Trp or Tyr, or at 205 nm) or a colorimetric assay like the BCA assay.

Q2: Are my experimental conditions optimized for this compound activity?

Possible Cause: The buffer composition, pH, temperature, or incubation time may not be suitable for the peptide-protein interaction.

Troubleshooting Steps:

  • Buffer Conditions:

    • pH: Electrostatic interactions are critical for the this compound (arginine-rich) to bind to the histidine cluster of CPEB4.[4] The charge of histidine residues is highly dependent on pH. Experiments in the original research were conducted at pH 7.7.[4] Ensure your buffer pH is controlled and within a physiological range (e.g., 7.4-7.7). Extreme pH values can alter the charge and conformation of both the peptide and the protein.[9]

    • Salt Concentration: Ionic strength can affect peptide-protein interactions. The foundational studies on CPEB4 aggregation used NaCl concentrations between 50 mM and 200 mM.[4][5] If your salt concentration is too high, it may shield the electrostatic interactions required for me4 to bind CPEB4.

  • Temperature and Incubation Time:

    • Aggregation studies for CPEB4 have been performed at both 4°C and 37°C.[4][5] Ensure the temperature is consistent and appropriate for your assay.

    • The inhibition may be time-dependent. The this compound should ideally be co-incubated with the CPEB4 protein from the start of the aggregation assay.

Q3: Is the CPEB4 protein aggregating as expected in my control experiments?

Possible Cause: If the CPEB4 protein is not forming aggregates correctly in your positive control (i.e., without the this compound), you will not be able to assess the peptide's inhibitory effect.

Troubleshooting Steps:

  • Correct CPEB4 Isoform: Ensure you are using the aggregation-prone isoform of CPEB4, which is the neuronal version lacking microexon 4 (nCPEB4Δ4).[4] The isoform containing microexon 4 is inherently resistant to irreversible aggregation.

  • Protein Quality and Concentration:

    • Use highly purified, monomeric CPEB4 protein as the starting material. Pre-existing small oligomers or seeds can drastically alter aggregation kinetics.[7][8]

    • Aggregation is a concentration-dependent process.[9] The source literature uses a protein concentration of 30 µM for in vitro aggregation assays.[5] Verify your protein concentration.

  • Induce Aggregation: The aggregation of nCPEB4Δ4 is particularly noted following neuronal depolarization.[4] In vitro, aggregation can be monitored over time under specific buffer conditions. Some protocols may require an initial seeding step to initiate aggregation in a controlled manner.[4]

Data and Protocols

Summary of Experimental Parameters

The following table summarizes key quantitative data from the primary literature for use in experimental design.

ParameterValueContextSource
Protein Concentration 30 µMIn vitro aggregation assays of nCPEB4(NTD) and its variants.[5]
Salt Concentration 50 mM - 200 mM NaClIn vitro aggregation and condensation assays.[4][5]
Buffer pH 7.7Seeding reaction for aggregation assay.[4]
Incubation Temperature 4°C or 37°CSeeding reaction (4°C) and aggregation quantification (37°C).[4][5]
Incubation Time 24 hoursSeeding reaction for time-course experiments.[4]
Seed Concentration 1% w/wSeeded aggregation assay using brain extracts.[4]
Experimental Protocol: Seeded Aggregation Assay

This is a generalized protocol based on the methodology described in the literature for monitoring CPEB4 aggregation.[4]

  • Preparation of Substrate:

    • Prepare a solution of soluble, monomeric, aggregation-prone CPEB4 (e.g., nCPEB4Δ4) at a final concentration of ~4 µg total protein in the assay buffer (e.g., 50 mM Tris, pH 7.7, 50 mM NaCl).

  • Preparation of Seed:

    • Prepare aggregates of nCPEB4Δ4 to be used as a seed. This can be done by incubating a concentrated solution of the protein under aggregating conditions or by using extracts from relevant cell or animal models.

  • Initiation of Aggregation:

    • Add the seed to the substrate solution at a concentration of 1% (w/w).

    • For the inhibition experiment, add the this compound to the substrate solution before adding the seed. Test a range of peptide concentrations.

    • Include a "no peptide" control to observe uninhibited aggregation and a "no seed" control to monitor spontaneous aggregation.

  • Incubation:

    • Incubate the reactions at 4°C for 24 hours, or as determined by your experimental time-course.[4]

  • Analysis:

    • Analyze the formation of aggregates at different time points. This can be done using several methods:

      • Fluorescence Microscopy: If using fluorescently tagged CPEB4, visualize the formation of puncta/aggregates.

      • Semi-Denaturing Detergent Agarose Gel Electrophoresis (SDD-AGE): This technique separates large protein aggregates from monomers. Samples can then be analyzed by Western blotting with an anti-CPEB4 antibody.[4]

Visualizations

Mechanism of CPEB4 Aggregation and me4 Inhibition

G cluster_0 Aggregation Pathway (without me4) cluster_1 Inhibition Pathway (with me4) CPEB4_d4_mono Soluble nCPEB4Δ4 (His-Cluster Exposed) CPEB4_agg Irreversible Aggregates CPEB4_d4_mono->CPEB4_agg Homotypic His-His Interactions CPEB4_d4_mono2 Soluble nCPEB4Δ4 Complex Stabilized Condensate CPEB4_d4_mono2->Complex Heterotypic His-Arg Interaction me4 This compound (Arg-Rich) me4->Complex Reversible Reversible State Complex->Reversible Kinetically Stabilized

Caption: Mechanism of CPEB4 aggregation and its inhibition by the this compound.

Troubleshooting Workflow

G Start START: This compound does not inhibit CPEB4 aggregation Check_Peptide 1. Verify Peptide Integrity - Purity >95%? - Proper storage? - Fresh stock solution? Start->Check_Peptide Check_Conditions 2. Assess Experimental Conditions - pH ~7.4-7.7? - NaCl ~50-150 mM? - Correct temperature? Check_Peptide->Check_Conditions Peptide OK Outcome_Peptide Peptide is likely degraded or impure. Source new peptide. Check_Peptide->Outcome_Peptide Problem Found Check_Control 3. Evaluate Positive Control - Is nCPEB4Δ4 aggregating without the peptide? Check_Conditions->Check_Control Conditions OK Outcome_Conditions Optimize buffer (pH, salt), temperature, and incubation time. Check_Conditions->Outcome_Conditions Problem Found Outcome_Control Troubleshoot aggregation assay: - Verify protein isoform - Check protein concentration - Optimize seeding Check_Control->Outcome_Control Problem Found Success Problem Resolved Check_Control->Success Control OK (Re-evaluate peptide effect)

Caption: Logical workflow for troubleshooting failed this compound experiments.

Experimental Workflow for Aggregation Assay

G Prep_Substrate 1. Prepare Monomeric nCPEB4Δ4 Substrate Prep_Inhibitor 2. Add this compound (Test Condition) Prep_Substrate->Prep_Inhibitor Prep_Control 2. Add Buffer (Control Condition) Prep_Substrate->Prep_Control Add_Seed 3. Add nCPEB4Δ4 Aggregate Seed Prep_Inhibitor->Add_Seed Prep_Control->Add_Seed Incubate 4. Incubate (e.g., 4°C, 24h) Add_Seed->Incubate Analyze 5. Analyze Aggregation (SDD-AGE / Microscopy) Incubate->Analyze

Caption: Simplified workflow for an in vitro CPEB4 seeded aggregation assay.

References

Technical Support Center: Optimizing ME4 Peptide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the ME4 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. As a general starting point, a concentration range of 1-10 µM is often recommended for initial experiments. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: How can I determine the optimal concentration of this compound for my experiment?

A2: A dose-response curve is the most effective method for determining the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. The concentration that produces the maximal effect with the lowest potential for off-target effects is considered optimal.

Q3: What are the common solvents for dissolving this compound, and are there any special considerations?

A3: this compound is typically soluble in sterile, deionized water or a buffer such as phosphate-buffered saline (PBS). For peptides with lower solubility, a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) may be required. It is always recommended to consult the manufacturer's instructions for the specific batch of this compound you are using. When using a co-solvent, ensure the final concentration in your experiment does not exceed a level that could be toxic to your cells (typically <0.1% for DMSO).

Q4: How should I store the this compound stock solution?

A4: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. This will prevent degradation due to repeated freeze-thaw cycles. For short-term use, a stock solution can typically be stored at 4°C for a few days, but it is always best to refer to the manufacturer's stability data.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound treatment Peptide concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.
Peptide has degraded.Use a fresh aliquot of the peptide stock solution. Ensure proper storage conditions have been maintained.
Incorrect experimental setup.Verify all experimental parameters, including cell density, incubation time, and assay conditions.
High cell death or toxicity observed Peptide concentration is too high.Perform a dose-response experiment with a lower concentration range to determine the cytotoxic threshold.
Contamination of peptide stock or cell culture.Use fresh, sterile reagents and ensure aseptic cell culture techniques.
Solvent toxicity.If using a co-solvent like DMSO, ensure the final concentration is non-toxic to the cells.
High variability between replicate experiments Inconsistent peptide concentration.Ensure accurate and consistent pipetting when preparing dilutions. Prepare a master mix for treating multiple wells or samples.
Cell passage number or confluency differences.Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with a buffer to maintain humidity.

Experimental Protocols

Dose-Response Experiment for this compound
  • Cell Seeding: Plate your cells in a multi-well plate at a density that will allow for optimal growth during the experiment.

  • Peptide Dilution Series: Prepare a series of dilutions of the this compound in your cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, if used).

  • Incubation: Incubate the cells for the desired period, based on the expected kinetics of the biological response.

  • Assay: Perform your chosen assay to measure the biological effect (e.g., cell viability assay, reporter gene assay, protein expression analysis).

  • Data Analysis: Plot the measured response against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration).

Visualizing Experimental Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells cell_seeding->treatment peptide_dilution Prepare ME4 Dilutions peptide_dilution->treatment incubation Incubate treatment->incubation assay Perform Assay incubation->assay data_analysis Analyze Data assay->data_analysis optimal_conc Determine Optimal Concentration data_analysis->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_logic start Start Troubleshooting no_effect No Observable Effect? start->no_effect high_toxicity High Toxicity? no_effect->high_toxicity No increase_conc Increase Concentration Range no_effect->increase_conc Yes check_peptide Check Peptide Integrity no_effect->check_peptide verify_setup Verify Experimental Setup no_effect->verify_setup high_variability High Variability? high_toxicity->high_variability No decrease_conc Decrease Concentration Range high_toxicity->decrease_conc Yes check_contamination Check for Contamination high_toxicity->check_contamination check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting Yes standardize_cells Standardize Cell Conditions high_variability->standardize_cells end Problem Resolved high_variability->end No increase_conc->end check_peptide->end verify_setup->end decrease_conc->end check_contamination->end check_pipetting->end standardize_cells->end

Caption: Logic diagram for troubleshooting this compound experiments.

me4 peptide stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ME4 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide: Common ME4 Stability Issues

This guide addresses the most common stability issues encountered with this compound in solution, offering potential causes and actionable solutions.

Issue 1: this compound Precipitates Upon Reconstitution or During Storage

Q1: My this compound solution is cloudy or has visible precipitate. What is the cause and how can I resolve this?

A1: Peptide precipitation is often due to aggregation, where peptide molecules self-associate to form insoluble complexes.[1][2] This is a common issue for peptides with a high number of hydrophobic residues.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Peptide Concentration Decrease the working concentration of the peptide.[2]
Suboptimal pH Determine the isoelectric point (pI) of ME4. Peptides are least soluble at their pI. Adjust the buffer pH to be at least one unit above or below the pI. For basic peptides (net positive charge), a slightly acidic buffer (pH 5-7) is often suitable. For acidic peptides (net negative charge), a slightly alkaline buffer may be required.[3]
Inappropriate Solvent For hydrophobic peptides like ME4, initial dissolution in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, followed by dropwise addition of the aqueous buffer while vortexing, can improve solubility.
Salt Concentration The ionic strength of the buffer can impact solubility. Experiment with different salt concentrations to find the optimal condition for ME4.
Temperature Fluctuations Avoid repeated freeze-thaw cycles which can promote aggregation. Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C.
Issue 2: Loss of this compound Activity Over Time

Q2: I'm observing a decrease in the biological activity of my this compound solution. What could be causing this degradation?

A2: Loss of activity is typically due to chemical or physical instability of the peptide in solution. The primary degradation pathways include hydrolysis, deamidation, and oxidation.

Potential Degradation Pathways & Mitigation Strategies:

Degradation PathwayDescriptionMitigation Strategy
Hydrolysis Cleavage of peptide bonds, often accelerated at acidic or alkaline pH. Sequences containing Asp (D) are particularly susceptible.Maintain the peptide solution at a neutral pH (around 5-7) using a sterile buffer.
Deamidation Conversion of Asparagine (Asn) or Glutamine (Gln) residues to their corresponding acidic forms (Asp or Glu). This is more likely to occur at neutral to alkaline pH.If ME4 contains Asn or Gln, especially followed by Gly, consider using a slightly acidic buffer and store at low temperatures.
Oxidation Residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) are prone to oxidation. This can be caused by dissolved oxygen or contaminating peroxides in excipients.Prepare solutions using degassed, sterile buffers. Minimize headspace oxygen by flushing vials with an inert gas like nitrogen or argon. Consider adding antioxidants like ascorbic acid, though compatibility must be verified.

Frequently Asked Questions (FAQs)

Q3: What are the best practices for storing lyophilized this compound?

A3: For maximum stability, lyophilized this compound should be stored at -20°C or preferably -80°C in a sealed container with a desiccant to protect it from moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.

Q4: How should I prepare my this compound stock solution for optimal stability?

A4: It is recommended to first dissolve the peptide in sterile, distilled water. If solubility is an issue, especially for hydrophobic peptides, a small amount of an organic solvent like DMSO can be used first. The stock solution should then be prepared in a sterile, slightly acidic buffer (pH 5-7) and aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q5: Which amino acid residues in ME4 are most susceptible to degradation?

A5: Certain amino acid residues are more prone to degradation:

  • Aspartic Acid (Asp) and Asparagine (Asn): Susceptible to deamidation and isomerization.

  • Cysteine (Cys) and Methionine (Met): Highly sensitive to oxidation.

  • Glutamine (Gln): Can undergo deamidation.

  • Tryptophan (Trp): Prone to oxidation.

Q6: How can I monitor the stability of my this compound solution?

A6: Several analytical techniques can be used to assess peptide stability:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for evaluating peptide purity and detecting degradation products or aggregates.

  • Mass Spectrometry (MS): Used to identify degradation products by analyzing changes in the peptide's molecular weight.

  • Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the secondary structure of the peptide, which may indicate physical instability.

Experimental Protocols

Protocol 1: this compound Solubility Testing

This protocol provides a systematic approach to determine the optimal solvent for this compound.

  • Initial Test: Attempt to dissolve a small, accurately weighed amount of lyophilized this compound in sterile, deionized water to a concentration of 1 mg/mL.

  • Assess Net Charge: Calculate the theoretical net charge of ME4 at neutral pH.

    • Basic Peptide (net positive charge): If insoluble in water, try 10% acetic acid.

    • Acidic Peptide (net negative charge): If insoluble in water, try 1% ammonium (B1175870) bicarbonate.

  • Hydrophobic Peptide (often neutral): If the peptide is still insoluble, use a minimal amount of an organic solvent (e.g., DMSO, DMF) to dissolve the peptide first. Then, slowly add this concentrated solution to your desired aqueous buffer while vortexing.

  • Sonication: If clumps are still present, brief sonication can help to break them up and facilitate dissolution.

Protocol 2: Accelerated Stability Study using RP-HPLC

This protocol is designed to assess the stability of this compound under stressed conditions.

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen formulation buffer.

  • Incubation: Aliquot the stock solution into separate vials and incubate them at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.

  • RP-HPLC Analysis:

    • Analyze each sample using a validated RP-HPLC method. The method should be capable of separating the intact this compound from potential degradation products.

    • Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as a typical mobile phase.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining peptide relative to the initial time point (T=0). A decrease in the main peak area and the appearance of new peaks indicate degradation.

Diagrams

Logical Workflow for Troubleshooting this compound Solubility

G start Start: Lyophilized this compound dissolve_water Dissolve in Sterile Water start->dissolve_water is_soluble_water Is it Soluble? dissolve_water->is_soluble_water assess_charge Assess Peptide's Net Charge is_soluble_water->assess_charge No soluble Soluble ME4 Solution is_soluble_water->soluble Yes basic_peptide Basic Peptide? assess_charge->basic_peptide acidic_peptide Acidic Peptide? basic_peptide->acidic_peptide No use_acid Use 10% Acetic Acid basic_peptide->use_acid Yes use_base Use 1% NH4HCO3 acidic_peptide->use_base Yes use_organic Use Organic Solvent (e.g., DMSO) followed by buffer dilution acidic_peptide->use_organic No (Neutral) sonicate Sonication Needed? use_acid->sonicate use_base->sonicate use_organic->sonicate apply_sonication Apply Brief Sonication sonicate->apply_sonication Yes sonicate->soluble No apply_sonication->soluble G Peptide Intact this compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis pH extremes, Temp. Deamidation Deamidation (Asn, Gln residues) Peptide->Deamidation pH > 7 Oxidation Oxidation (Met, Cys, Trp residues) Peptide->Oxidation O2, Metal Ions Aggregation Aggregation (Physical Instability) Peptide->Aggregation Conc., Temp., pH Degraded Loss of Biological Activity Hydrolysis->Degraded Deamidation->Degraded Oxidation->Degraded Aggregation->Degraded

References

Technical Support Center: ME4 Peptide Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with two distinct peptides often referred to as "ME4": the antimicrobial peptide Mel4 and the CPEB4 aggregation inhibitor me4 . Please select the section relevant to your research.

Section 1: Mel4 Antimicrobial Peptide

The Mel4 peptide is a cationic antimicrobial peptide with potent activity against Gram-positive bacteria, such as Staphylococcus aureus. Its primary mechanism of action involves the dissipation of the bacterial cell membrane potential and the release of autolysins, leading to cell death, rather than direct pore formation.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Mel4 are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC and MBC values can arise from several factors:

  • Bacterial Growth Phase: Ensure that you are consistently using bacteria from the same growth phase (typically mid-logarithmic phase) for each experiment.

  • Inoculum Density: The final concentration of bacteria in your assay is critical. Use a standardized inoculum preparation method to ensure a consistent CFU/mL.

  • Peptide Storage and Handling: Mel4 is a peptide and can be susceptible to degradation. Avoid repeated freeze-thaw cycles. Aliquot the peptide upon receipt and store at -20°C or lower.

  • Assay Medium: The composition of your culture medium, including the presence of salts and proteins, can affect the activity of cationic antimicrobial peptides. Use a consistent and appropriate medium such as Mueller-Hinton Broth (MHB).

  • Peptide Purity: The purity of the synthesized peptide can impact its activity. If you suspect issues with the peptide itself, consider obtaining a new batch or performing quality control analysis.

Q2: I am not observing the expected level of bacterial cell death with Mel4, even at concentrations above the reported MIC.

A2: Several factors could contribute to lower-than-expected efficacy:

  • Mechanism of Action: Remember that Mel4's primary killing mechanism involves the release of autolysins, which can be a slower process compared to pore-forming peptides. Ensure your incubation times are sufficient (e.g., up to 24 hours) to observe the full bactericidal effect.

  • Presence of Inhibitors: Components in your experimental setup, such as high concentrations of salts or serum proteins, can interfere with the activity of cationic peptides.

  • Bacterial Strain Variability: Different strains of the same bacterial species can exhibit varying susceptibility to antimicrobial peptides. Confirm the expected susceptibility of your specific strain.

Q3: My membrane potential assay results (e.g., using DiSC3-5) are ambiguous. What can I do to improve them?

A3: Ambiguous membrane potential assay results can be due to:

  • Dye Concentration: Titrate the concentration of the potentiometric dye to determine the optimal concentration for your bacterial strain and experimental conditions.

  • Cell Density: Use a consistent and optimal cell density. Too high a density can quench the fluorescent signal, while too low a density may not produce a detectable signal.

  • Timing of Measurements: Mel4 has been shown to dissipate the membrane potential rapidly, within 30 seconds of exposure. Ensure you are taking measurements at appropriate early time points.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
High variability in MIC/MBC results Inconsistent bacterial inoculum.Standardize your protocol for preparing the bacterial inoculum to a specific optical density (OD) and confirm with plate counts.
Peptide degradation.Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inappropriate assay medium.Use a standard, low-salt medium like Mueller-Hinton Broth for susceptibility testing.
Low bactericidal activity Insufficient incubation time.Extend the incubation time for bactericidal assays to at least 24 hours to allow for autolysin-mediated killing.
Presence of interfering substances.Minimize the concentration of salts and serum in your assay, as these can inhibit cationic peptide activity.
Unexpected results in mechanism-of-action studies (e.g., no pore formation) Misunderstanding of the primary mechanism.Mel4 does not primarily act by forming pores. Focus on assays that measure membrane potential dissipation, ATP release, and autolysin activity.
Difficulty reproducing ATP release assay results Suboptimal assay conditions.Optimize cell density and ensure rapid sampling and processing after peptide addition, as ATP release can be transient.
Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of Mel4 peptide in sterile 0.01% v/v acetic acid with 0.2% w/v bovine serum albumin.

  • Prepare a two-fold serial dilution of the Mel4 peptide in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial suspension in MHB adjusted to a final concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Membrane Potential Assay using DiSC3-5

  • Grow bacteria to the mid-logarithmic phase and wash with a low-salt buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

  • Resuspend the bacterial cells in the same buffer to a specific optical density (e.g., OD600 of 0.05).

  • Add the potentiometric dye DiSC3-5 to the bacterial suspension and incubate in the dark until a stable baseline fluorescence is achieved.

  • Add the Mel4 peptide at the desired concentration.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Signaling Pathway and Experimental Workflow

Mel4_Mechanism Mel4 Mel4 Peptide LTA Lipoteichoic Acid (LTA) in Gram-Positive Cell Wall Mel4->LTA Binds to Membrane Bacterial Cytoplasmic Membrane Mel4->Membrane Interacts with Autolysins Release of Autolysins LTA->Autolysins Triggers Depolarization Membrane Potential Dissipation Membrane->Depolarization Leads to ATP_Release ATP Release Depolarization->ATP_Release Causes Cell_Death Bacterial Cell Death ATP_Release->Cell_Death Contributes to Autolysins->Cell_Death Induces

Caption: Mechanism of action of the Mel4 antimicrobial peptide.

Mel4_Workflow start Start prep_peptide Prepare Mel4 Peptide Stock and Serial Dilutions start->prep_peptide prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria mic_mbc Perform MIC/MBC Assays prep_peptide->mic_mbc prep_bacteria->mic_mbc moa_studies Conduct Mechanism of Action Studies (Membrane Potential, ATP Release, etc.) mic_mbc->moa_studies data_analysis Analyze and Interpret Data moa_studies->data_analysis troubleshoot Troubleshoot Unexpected Results data_analysis->troubleshoot If results are unexpected end End data_analysis->end If results are as expected troubleshoot->mic_mbc Iterate

Caption: General experimental workflow for Mel4 peptide studies.

Section 2: me4 CPEB4 Aggregation Inhibitor Peptide

The me4 peptide is a synthetic peptide derived from the microexon me4 sequence of the neuronal CPEB4 protein. It functions as an inhibitor of CPEB4 aggregation and is used in research related to autism spectrum disorders.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution. How can I improve its solubility?

A1: Peptide solubility can be challenging. Here are some tips:

  • Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before slowly adding your aqueous buffer to the desired final concentration.

  • pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of your buffer away from the peptide's isoelectric point can improve solubility.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

  • Check for Aggregation: Even if the peptide appears dissolved, it may be forming soluble oligomers. Consider using techniques like Dynamic Light Scattering (DLS) to assess the aggregation state.

Q2: I am not observing any inhibition of CPEB4 aggregation in my Thioflavin T (ThT) assay. What could be wrong?

A2: A lack of inhibition could be due to several factors:

  • Peptide Concentration: Ensure you are using a sufficient concentration of the this compound. You may need to perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Peptide Activity: Confirm the quality and purity of your this compound. If it has degraded or was synthesized incorrectly, it will not be active.

  • Assay Conditions: The kinetics of CPEB4 aggregation can be sensitive to temperature, pH, and agitation. Ensure these parameters are consistent and optimal for your assay.

  • CPEB4 Purity and Concentration: The purity and starting concentration of your CPEB4 protein are critical for reproducible aggregation assays.

Q3: My cell-based assays are showing high toxicity even with the this compound alone. What should I do?

A3: Cell toxicity can be a concern with any peptide treatment.

  • Dose-Response: Perform a dose-response experiment to determine the maximum non-toxic concentration of the this compound on your specific cell line.

  • Peptide Purity and Counterions: Impurities from peptide synthesis, such as trifluoroacetic acid (TFA), can be toxic to cells. Consider using a peptide that has been purified to a high degree and has had TFA exchanged for a more biocompatible counterion like acetate (B1210297) or hydrochloride.

  • Solvent Toxicity: If you are using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Peptide insolubility or precipitation Inappropriate solvent or pH.Dissolve in a small amount of organic solvent (e.g., DMSO) first, then add aqueous buffer. Adjust the pH of the buffer.
Peptide has aggregated.Use DLS to check for aggregates. Try gentle sonication. Store peptide solutions at appropriate temperatures to minimize aggregation.
No inhibition of CPEB4 aggregation Insufficient peptide concentration.Perform a dose-response curve to find the optimal inhibitory concentration.
Inactive peptide.Verify the purity and integrity of the this compound. Consider obtaining a new batch.
Suboptimal aggregation assay conditions.Optimize temperature, pH, and agitation for your ThT assay. Ensure the quality of the CPEB4 protein.
High cytotoxicity in cell-based assays Peptide concentration is too high.Determine the maximum non-toxic concentration of the peptide on your cells.
Presence of toxic contaminants (e.g., TFA).Use highly purified peptide with a biocompatible counterion.
Solvent toxicity.Keep the final concentration of any organic solvent in the cell culture medium low (e.g., <0.1% DMSO).
Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

  • Prepare a stock solution of the this compound and the CPEB4 protein in an appropriate buffer.

  • In a 96-well plate, add the CPEB4 protein to the desired final concentration.

  • Add the this compound at various concentrations to different wells. Include a control with CPEB4 only.

  • Add ThT to each well to a final concentration of 10-25 µM.

  • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (excitation ~440-450 nm, emission ~480-490 nm).

  • Plot fluorescence intensity versus time to monitor aggregation kinetics.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound. Include untreated controls and vehicle controls (if using a solvent).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add fresh medium containing MTT solution.

  • Incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow

me4_Pathway CPEB4_Monomer Soluble CPEB4 Monomers CPEB4_Aggregate CPEB4 Aggregates (Associated with ASD pathology) CPEB4_Monomer->CPEB4_Aggregate Aggregates via mis-spliced microexon No_Aggregation Inhibition of Aggregation CPEB4_Monomer->No_Aggregation Stabilizes soluble form me4_Peptide This compound me4_Peptide->CPEB4_Monomer Binds to

Caption: Proposed mechanism of this compound in inhibiting CPEB4 aggregation.

me4_Workflow start Start prep_peptide Prepare this compound Stock (addressing solubility) start->prep_peptide prep_protein Prepare Purified CPEB4 Protein start->prep_protein in_vitro_assay In Vitro Aggregation Assay (e.g., ThT) prep_peptide->in_vitro_assay prep_protein->in_vitro_assay cell_based_assay Cell-Based Assays (Toxicity, Efficacy) in_vitro_assay->cell_based_assay data_analysis Analyze Aggregation Kinetics and Cellular Effects cell_based_assay->data_analysis troubleshoot Troubleshoot Unexpected Results data_analysis->troubleshoot If results are unexpected end End data_analysis->end If results are as expected troubleshoot->in_vitro_assay Iterate

Caption: General experimental workflow for this compound studies.

Technical Support Center: Synthetic Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic peptide experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with synthetic peptides.

Table of Contents

  • Peptide Solubility and Aggregation

  • Peptide Stability and Storage

  • Peptide Purity and Sequence Verification

  • Application-Specific Issues

Peptide Solubility and Aggregation

Low solubility and aggregation are among the most frequent issues encountered with synthetic peptides, potentially hindering experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide not dissolving in aqueous solutions?

A1: Peptide solubility is influenced by several factors:

  • Amino Acid Composition: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine) will have poor aqueous solubility.[1][2][3][4]

  • Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate.[1]

  • pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net zero charge. Adjusting the pH away from the pI can increase solubility.

  • Secondary Structure: The formation of secondary structures like β-sheets can lead to self-aggregation and insolubility.

Q2: How can I predict the solubility of my peptide before starting my experiment?

A2: You can estimate the solubility characteristics of your peptide by calculating its net charge at a neutral pH (pH 7).

Method for Calculating Net Charge:

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus.

  • Sum the values to determine the overall net charge of the peptide.

Peptide Characteristic Recommended Initial Solvent
Basic (Net positive charge)Deionized water. If insoluble, add 10-30% acetic acid.
Acidic (Net negative charge)Deionized water. If insoluble, add dilute (1-10%) ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate.
Neutral/Hydrophobic (Net zero charge or >50% hydrophobic residues)A small amount of organic solvent (e.g., DMSO, DMF, acetonitrile) followed by dilution with an aqueous buffer.

Q3: My peptide has formed a gel or precipitate. What should I do?

A3: Gel formation or precipitation is a sign of aggregation. This can be caused by high peptide concentration, specific sequence motifs prone to hydrogen bonding, or environmental factors like pH and temperature. To resolve this, try sonicating the sample, which can help break up aggregates. If that fails, consider using denaturing agents like 6M Guanidine-HCl or 8M Urea, but be aware that these may interfere with downstream biological assays.

Troubleshooting Guide: Low Solubility

If your peptide fails to dissolve, follow this systematic approach. It is crucial to test solubility on a small aliquot of the peptide to avoid risking the entire sample.

Problem: Lyophilized peptide is not dissolving in the initial aqueous solvent.

Step Action Rationale Notes
1 Vortex/Agitate To ensure thorough mixing of the peptide with the solvent.-
2 Sonication To break apart intermolecular interactions and enhance dissolution.Keep the sample cool to prevent degradation.
3 pH Adjustment To move the pH away from the peptide's isoelectric point (pI), thereby increasing its net charge and solubility.For basic peptides, add a small amount of dilute acetic acid. For acidic peptides, use dilute ammonium hydroxide.
4 Organic Solvents For highly hydrophobic peptides, a small amount of an organic solvent can disrupt hydrophobic interactions.First, dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer to the desired concentration while vortexing.

Experimental Workflow: Peptide Solubilization

Peptide_Solubilization_Workflow start Start: Lyophilized Peptide test_aliquot Use a small aliquot for testing start->test_aliquot add_water Add Sterile Deionized Water test_aliquot->add_water vortex Vortex / Agitate add_water->vortex check_solubility1 Is it dissolved? vortex->check_solubility1 sonicate Sonicate briefly in a cool water bath check_solubility1->sonicate No success Peptide is Solubilized check_solubility1->success Yes check_solubility2 Is it dissolved? sonicate->check_solubility2 determine_charge Determine Net Charge of Peptide check_solubility2->determine_charge No check_solubility2->success Yes is_basic Is it Basic (+)? determine_charge->is_basic add_acid Add 10% Acetic Acid dropwise is_basic->add_acid Yes is_acidic Is it Acidic (-)? is_basic->is_acidic No check_solubility3 Is it dissolved? add_acid->check_solubility3 add_base Add 0.1M NH4OH dropwise is_acidic->add_base Yes is_hydrophobic Is it Neutral / Hydrophobic? is_acidic->is_hydrophobic No add_base->check_solubility3 add_organic Dissolve in minimal DMSO/DMF, then add aqueous buffer is_hydrophobic->add_organic Yes fail Consult technical support / Consider resynthesis is_hydrophobic->fail No add_organic->check_solubility3 check_solubility3->success Yes check_solubility3->fail No

Caption: A stepwise workflow for troubleshooting peptide solubility.

Peptide Stability and Storage

Proper handling and storage are critical for maintaining peptide integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q4: How should I store my lyophilized peptide?

A4: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Before opening, allow the container to equilibrate to room temperature to prevent condensation.

Q5: How should I store my peptide once it is in solution?

A5: The shelf life of peptides in solution is limited. It is best to prepare fresh solutions before use. If storage is necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C. For peptides prone to degradation (containing Cys, Met, Trp, Asn, Gln), using sterile buffers at pH 5-6 can prolong their storage life.

Q6: Which amino acids are particularly unstable?

A6: Peptides containing Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q) are more susceptible to degradation.

  • Cys, Met, Trp: Prone to oxidation. Store under an inert gas like nitrogen or argon and avoid exposure to air.

  • Asn, Gln: Can undergo deamidation.

  • Asp (D): Can be susceptible to hydrolysis, especially in Asp-Pro sequences.

Troubleshooting Guide: Peptide Degradation

Problem: Loss of peptide activity or appearance of unexpected peaks in HPLC/MS analysis over time.

Potential Cause Recommended Solution(s) Prevention
Oxidation (of Cys, Met, Trp)For disulfide bond formation (Cys), treat with a reducing agent like DTT or TCEP. Oxidation of Met is generally irreversible.Store lyophilized peptide under inert gas. Use degassed, oxygen-free solvents for reconstitution.
Hydrolysis (at Asp residues)This is generally irreversible.Avoid prolonged exposure to acidic conditions.
Repeated Freeze-Thaw Cycles Use a fresh aliquot for each experiment.Aliquot the peptide solution into single-use volumes immediately after reconstitution.
Microbial Contamination Filter the peptide solution through a 0.2 µm filter.Reconstitute the peptide in sterile buffer.

Logical Diagram: Peptide Stability Factors

Peptide_Stability_Factors cluster_peptide Peptide Properties cluster_storage Storage Conditions cluster_handling Handling Practices Sequence Amino Acid Sequence (C, M, W, N, Q, D) PeptideStability Peptide Stability Sequence->PeptideStability Form Physical Form (Lyophilized vs. Solution) Form->PeptideStability Temperature Temperature (-20°C to -80°C) Temperature->PeptideStability Moisture Moisture Moisture->PeptideStability Light Light Light->PeptideStability Oxygen Oxygen Oxygen->PeptideStability pH pH of Solution (5-6 is optimal) pH->PeptideStability FreezeThaw Freeze-Thaw Cycles FreezeThaw->PeptideStability Sterility Sterility Sterility->PeptideStability ELISA_Workflow start Start: ELISA Plate coat Coat plate with synthetic peptide start->coat wash1 Wash coat->wash1 block Block with irrelevant protein (e.g., BSA) wash1->block wash2 Wash block->wash2 primary_ab Add primary antibody wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Add enzyme-conjugated secondary antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add substrate wash4->substrate detect Detect signal (colorimetric, fluorescent, etc.) substrate->detect end End: Quantify Signal detect->end

References

how to prevent me4 peptide degradation

Author: BenchChem Technical Support Team. Date: December 2025

ME4 Peptide Technical Support Center

Welcome to the technical support center for the this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A2: Like other peptides, ME4 is susceptible to both chemical and physical instability. The primary causes of degradation include:

  • Enzymatic Degradation: Proteases present in cell culture media (especially from serum supplementation) or secreted by cells can cleave the peptide bonds of ME4.[1]

  • Hydrolysis: Peptide bonds can be broken down by water, a process that can be accelerated by acidic or basic pH.[1][2][3]

  • Oxidation: Certain amino acid residues within the ME4 sequence may be prone to oxidation, which can be expedited by exposure to atmospheric oxygen, light, and some metal ions.[1][2]

  • Deamidation: If ME4 contains asparagine or glutamine residues, they can undergo deamidation, altering the peptide's structure and function.[1][2]

  • Physical Instability: Factors such as repeated freeze-thaw cycles, adsorption to container surfaces, and aggregation can lead to a loss of active this compound.[1]

Q2: How should I properly store and handle lyophilized this compound?

A2: To ensure the stability of lyophilized this compound, it is recommended to store it at -20°C or -80°C for long-term preservation.[2][4] It is also crucial to protect the peptide from moisture and light by storing it in a desiccated environment and using an amber-colored vial or keeping it in the dark.[1] Before opening the vial, allow it to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation from forming inside the vial.[1]

Q3: What is the best way to handle reconstituted this compound solutions?

A3: Once reconstituted, it is highly recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.[1] These aliquots should be stored at -20°C or -80°C.[1][2] When thawing an aliquot for use, it should be done on ice.[1]

Q4: Which amino acid residues are most susceptible to degradation?

A4: The stability of a peptide is largely determined by its amino acid composition. Residues that are particularly prone to degradation include:

  • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation, especially when followed by a Glycine (Gly) residue.[2]

  • Aspartic Acid (Asp): Prone to hydrolysis and isomerization.[2]

  • Cysteine (Cys) and Methionine (Met): Highly sensitive to oxidation.[2]

Q5: How can I minimize enzymatic degradation of this compound in cell culture experiments?

A5: To reduce enzymatic degradation in cell culture, consider the following:

  • Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your cell culture medium can significantly reduce the activity of proteases.

  • Minimize Incubation Time: Where possible, shorten the duration of the experiment to limit the exposure of the this compound to potential proteases.[1]

  • Serum-Free Media: If your experimental design allows, using serum-free media can decrease the concentration of exogenous proteases.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound during storage or handling.Review storage conditions to ensure the lyophilized peptide is at -20°C or -80°C and protected from light and moisture.[1] For reconstituted peptide, confirm it is stored in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]
Enzymatic degradation in the experimental system.Add a protease inhibitor cocktail to your experimental buffer or cell culture medium.[5] Consider reducing the incubation time of your experiment.[1]
Difficulty dissolving the lyophilized this compound. The peptide may have aggregated or has low solubility in the chosen solvent.Try dissolving the peptide in a small amount of a suitable organic solvent like DMSO before diluting it to the final concentration with your aqueous buffer.[6] Sonication can also help to break up aggregates.[1]
Loss of peptide activity over time in solution. Chemical instability such as hydrolysis, oxidation, or deamidation.Optimize the pH of your buffer, as extreme pH values can accelerate hydrolysis.[7][8][9] If oxidation is suspected, consider preparing solutions in degassed buffers and adding antioxidants.
Precipitation of the peptide during the experiment. Physical instability leading to aggregation and precipitation.Adjust the pH, ionic strength, or temperature of your solution, as these factors can influence peptide aggregation.[7][9] The inclusion of excipients like certain sugars may also improve stability.

Experimental Protocols

Protocol 1: Serum Stability Assay for this compound

This protocol details a method to evaluate the in vitro stability of this compound in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents

  • This compound (lyophilized powder, purity >95%)

  • Human Serum (pooled, from a commercial source)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (low-bind)

  • Incubator or water bath at 37°C

2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO to a final concentration of 1 mg/mL.[6]

  • Working Serum Aliquots: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.[6] Collect the supernatant and store it in single-use aliquots at -80°C.[6]

  • Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.[6]

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.[6]

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[6]

3. Serum Stability Assay Procedure

  • Incubation: Pre-warm the required volume of working serum aliquot to 37°C.[6] Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL.[6] Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.[6]

  • Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), take a sample from the incubation mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add the precipitating solution to the sample. Vortex the tube vigorously for 30 seconds.[6]

  • Incubation and Centrifugation: Incubate the tube on ice for 20 minutes.[6] Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

4. Sample Analysis by RP-HPLC

  • Carefully transfer the supernatant to an HPLC vial.[6]

  • Inject a defined volume of the supernatant onto the RP-HPLC system.[6]

  • Analyze the samples to determine the percentage of intact this compound remaining at each time point.

Visualizations

ME4_Degradation_Pathways cluster_chemical Chemical Degradation cluster_physical Physical Instability cluster_enzymatic Enzymatic Degradation ME4 Intact this compound Hydrolysis Hydrolysis (pH dependent) ME4->Hydrolysis H₂O, extreme pH Oxidation Oxidation (Met, Cys residues) ME4->Oxidation O₂, metal ions Deamidation Deamidation (Asn, Gln residues) ME4->Deamidation Physiological pH Aggregation Aggregation ME4->Aggregation Concentration, Temp. Adsorption Adsorption to Surfaces ME4->Adsorption Proteolysis Proteolysis (by proteases) ME4->Proteolysis Enzymes

Caption: Major degradation pathways affecting this compound stability.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results CheckStorage Review Storage Conditions (-20°C/-80°C, desiccated, dark) Start->CheckStorage StorageOK Storage Conditions Correct CheckStorage->StorageOK Yes StorageNotOK Incorrect Storage (Action: Correct storage, use new peptide batch) CheckStorage->StorageNotOK No CheckHandling Review Handling Procedures (Aliquotting, avoid freeze-thaw) StorageOK->CheckHandling End End: Re-run Experiment StorageNotOK->End HandlingOK Handling Procedures Correct CheckHandling->HandlingOK Yes HandlingNotOK Incorrect Handling (Action: Implement proper handling) CheckHandling->HandlingNotOK No CheckEnzymatic Suspect Enzymatic Degradation? HandlingOK->CheckEnzymatic HandlingNotOK->End AddInhibitors Action: Add Protease Inhibitors CheckEnzymatic->AddInhibitors Yes CheckChemical Suspect Chemical Instability? CheckEnzymatic->CheckChemical No AddInhibitors->End OptimizeBuffer Action: Optimize Buffer pH & Composition CheckChemical->OptimizeBuffer Yes CheckChemical->End No OptimizeBuffer->End

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: me4 Peptide Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of the me4 peptide, a synthetic peptide designed to inhibit the aggregation of Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4).

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of the this compound?

A1: The this compound is designed based on the microexon me4 sequence of the neuronal CPEB4 protein. Its primary on-target effect is the inhibition of CPEB4 aggregation. This is significant because aberrant aggregation of CPEB4 has been linked to certain neurological disorders. A recent study has highlighted that a defect in the CPEB4 protein, specifically the lack of the me4 region, can lead to altered protein assemblies and misregulation of genes crucial for neuronal development, potentially contributing to Autism Spectrum Disorder.[1]

Q2: Why is it crucial to investigate the off-target effects of the this compound?

A2: While the this compound is designed for a specific interaction, peptides can sometimes bind to unintended proteins or pathways, leading to off-target effects. These unintended interactions can result in toxicity, reduced efficacy, or misleading experimental results. A thorough investigation of off-target effects is a critical step in the preclinical development of any therapeutic peptide to ensure its safety and specificity.[2][3]

Q3: What are the most likely off-target pathways to consider for the this compound?

A3: Given that me4 targets CPEB4, a key regulator of mRNA translation, potential off-target effects may involve pathways that are either directly or indirectly regulated by CPEB4. These include:

  • Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): CPEB4 is a direct mediator of the integrated stress response and is involved in the adaptation to ER stress.[4]

  • mTOR and Myc Pathways: Analysis of direct CPEB4 targets shows an enrichment in these pathways, which are central to cell growth, proliferation, and metabolism.[4]

  • Synaptic Plasticity and Neuronal Signaling: CPEB4 is involved in the translation of mRNAs crucial for synaptic function, such as the AMPA receptor subunit GluR2. Therefore, off-target effects could impact neuronal signaling and plasticity.

  • Cell Cycle Regulation: CPEB4 is required for cell cycle progression, particularly for cytokinesis and chromosomal segregation.

Q4: What are the recommended initial steps for an this compound off-target investigation?

A4: A tiered approach is recommended. Start with computational predictions of potential off-targets based on sequence homology. Follow this with in vitro screening assays such as a broad kinase panel and a receptor binding screen. Finally, use cell-based assays, like global gene expression analysis (RNA-seq), to assess the impact of the peptide in a biological context.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

Problem: Treatment with this compound results in an unexpected cellular phenotype that does not seem directly related to the inhibition of CPEB4 aggregation.

Possible Cause Troubleshooting Steps
Off-target kinase inhibition Perform a comprehensive in vitro kinase profiling assay against a broad panel of kinases. Compare the IC50 values of any hits with the effective concentration of the this compound in your cellular assay.
Binding to an unintended cell surface receptor Conduct a competitive receptor binding assay against a panel of common receptors, particularly those expressed in your cell model.
Alteration of global gene expression Perform RNA-sequencing (RNA-seq) on cells treated with the this compound versus a control. Analyze for differentially expressed genes and perform pathway analysis to identify affected signaling pathways.
Peptide instability or degradation Verify the stability of the this compound in your cell culture media over the time course of your experiment using techniques like HPLC-MS.
Contaminants in the peptide synthesis Ensure the purity of your this compound stock. Trifluoroacetate (TFA), a common counter-ion from peptide synthesis, can have biological effects. Consider TFA removal if high concentrations are present.
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results

Problem: The this compound shows high specificity in biochemical assays (e.g., kinase profiling), but still produces a strong, seemingly off-target effect in cells.

Possible Cause Troubleshooting Steps
Poor cell permeability Assess the ability of the this compound to cross the cell membrane. This can be evaluated using fluorescently labeled peptide and microscopy or by cellular fractionation and Western blotting if an antibody is available.
Interaction with intracellular scaffolding proteins CPEB4 is known to interact with several proteins, including Vimentin. The this compound could potentially disrupt these interactions or bind to other components of these complexes. Use co-immunoprecipitation (Co-IP) followed by mass spectrometry to identify binding partners.
Activation of compensatory signaling pathways Inhibition of CPEB4 function may lead to the upregulation of compensatory pathways. A time-course RNA-seq or proteomic analysis can help identify these dynamic changes.

Experimental Protocols & Data Presentation

In Vitro Kinase Profiling

Objective: To identify potential off-target inhibition of a broad range of protein kinases by the this compound.

Methodology: A radiometric assay is a common method for in vitro kinase profiling, measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Assay Procedure:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the specific purified recombinant kinase to each well from a diverse kinase panel.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Data Presentation: Kinase Profiling Results for this compound

Kinase TargetOn/Off-TargetIC50 (µM)
CPEB4-related pathway kinase (hypothetical) On-target Pathway >100
Off-Target Kinase AOff-Target5.2
Off-Target Kinase BOff-Target25.8
Off-Target Kinase COff-Target>100
... (for a comprehensive panel)......

Note: This table is a template. Actual results will depend on experimental data.

Experimental Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare serial dilutions of this compound add_reagents Add kinase, peptide/DMSO to 384-well plate prep_peptide->add_reagents prep_kinase Prepare kinase panel and substrates prep_kinase->add_reagents initiate_rxn Initiate reaction with [γ-³³P]ATP and substrate add_reagents->initiate_rxn incubate_rxn Incubate at RT initiate_rxn->incubate_rxn stop_rxn Stop reaction incubate_rxn->stop_rxn filter_wash Transfer to filter plate and wash stop_rxn->filter_wash measure Measure radioactivity filter_wash->measure calc_inhibition Calculate % inhibition measure->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Caption: Workflow for in vitro kinase profiling.

Competitive Receptor Binding Assay

Objective: To determine if the this compound binds to unintended cell surface receptors.

Methodology: This ELISA-based assay measures the ability of the this compound to compete with a known ligand for binding to its receptor.

  • Plate Preparation:

    • Coat a 96-well plate with the recombinant receptor of interest.

    • Block the plate with a blocking buffer (e.g., 5% BSA in PBS).

  • Competition Reaction:

    • Prepare a fixed concentration of the known, labeled ligand for the receptor.

    • Prepare serial dilutions of the this compound.

    • In the wells, add the fixed concentration of the labeled ligand and the serial dilutions of the this compound.

    • Incubate to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound ligand and peptide.

    • Add a substrate that reacts with the label on the known ligand to produce a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of ligand binding for each concentration of the this compound.

    • Determine the IC50 value for the this compound for each receptor tested.

Data Presentation: Competitive Receptor Binding Results for this compound

Receptor TargetKnown LigandThis compound IC50 (µM)
Receptor XLigand X12.5
Receptor YLigand Y>100
Receptor ZLigand Z78.2
... (for a panel of receptors)......

Note: This table is a template. Actual results will depend on experimental data.

Logical Flow of a Competitive Binding Assay

G cluster_0 No Competitor (Control) cluster_1 With this compound (Competitor) Ligand Labeled Ligand Complex Ligand-Receptor Complex Ligand->Complex Binds Receptor Receptor Receptor->Complex Signal Signal Complex->Signal Generates Max Signal Ligand2 Labeled Ligand Complex2 Ligand-Receptor Complex Ligand2->Complex2 Reduced Binding Receptor2 Receptor Receptor2->Complex2 me4_Complex me4-Receptor Complex Receptor2->me4_Complex me4 me4 Peptide me4->me4_Complex Binds Reduced_Signal Reduced_Signal Complex2->Reduced_Signal Generates Reduced Signal G cluster_input cluster_pathway Potential Off-Target Pathway me4 This compound Receptor Off-Target Receptor me4->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Altered Gene Expression TF->Gene_Expression Regulates Phenotype Unexpected Phenotype Gene_Expression->Phenotype

References

dealing with poor solubility of me4 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of the Me4 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its solubility a concern?

The this compound is a synthetic peptide derived from the microexon 4 (me4) sequence of the neuronal Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4).[1] Its primary known function is to inhibit the aggregation of the CPEB4 protein, a process implicated in neurological disorders such as those on the autism spectrum.[1] Like many peptides, especially those with hydrophobic residues, Me4 can be prone to poor solubility in aqueous solutions, which can lead to aggregation and inaccurate concentrations in experimental setups.[2]

Q2: What are the initial steps I should take to dissolve the lyophilized this compound?

Before attempting to dissolve the entire sample of your lyophilized this compound, it is highly recommended to test the solubility with a small aliquot.[2][3]

Here are the general initial steps:

  • Centrifuge the vial to ensure all the peptide powder is at the bottom.[2]

  • Allow the vial to warm to room temperature before opening.[2]

  • Attempt to dissolve the small aliquot in sterile, oxygen-free water or a common biological buffer like PBS or Tris at a neutral pH.[2]

  • If solubility is poor, brief sonication (e.g., three 10-second bursts on ice) can help facilitate dissolution.[2]

Q3: My this compound is not dissolving in water or buffer. What should I do next?

If the this compound does not dissolve in aqueous solutions, the next step is to determine its overall charge to select an appropriate solvent. The amino acid sequence of the peptide will determine whether it is acidic, basic, or neutral.[2][4][5]

  • For a basic peptide (net positive charge): Try dissolving it in a slightly acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[2][6]

  • For an acidic peptide (net negative charge): Attempt to dissolve it in a slightly basic solution, like 0.1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate.[2][6]

  • For a neutral or hydrophobic peptide: These often require a small amount of an organic solvent for initial solubilization.[2][3][4]

Q4: Which organic solvents are recommended for dissolving hydrophobic peptides like Me4?

For hydrophobic peptides, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[2] Other options include dimethylformamide (DMF) or acetonitrile.[2][3] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.[7]

Q5: How can I confirm if my this compound has aggregated?

If you suspect aggregation, you can use analytical techniques to characterize your peptide solution.[7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Aggregated peptides may appear as broad peaks or peaks with different retention times compared to the monomeric form.[7]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can sometimes detect non-covalent oligomers (dimers, trimers, etc.).[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing this compound

This guide provides a step-by-step process for solubilizing a new batch of this compound.

G cluster_0 Solubilization Workflow start Start with a small aliquot of lyophilized this compound aqueous Attempt to dissolve in sterile water or buffer (e.g., PBS) start->aqueous sonicate Briefly sonicate on ice aqueous->sonicate soluble Peptide is soluble sonicate->soluble If Soluble insoluble Peptide remains insoluble or solution is cloudy sonicate->insoluble charge Determine peptide's net charge (acidic/basic/neutral) insoluble->charge If Not Soluble acidic_sol Use slightly basic buffer (e.g., add dilute NH4OH) charge->acidic_sol  If Acidic basic_sol Use slightly acidic buffer (e.g., add dilute Acetic Acid) charge->basic_sol  If Basic neutral_sol Use organic solvent (e.g., DMSO, DMF) charge->neutral_sol If Neutral/ Hydrophobic final_check Check for precipitation acidic_sol->final_check basic_sol->final_check add_buffer Slowly add aqueous buffer to the organic solution neutral_sol->add_buffer add_buffer->final_check success Proceed with experiment final_check->success No Precipitation fail Consider rescue protocol or re-purification final_check->fail Precipitation Occurs

A stepwise workflow for dissolving the this compound.
Quantitative Data Summary: Recommended Solvents for Peptides with Poor Solubility

Solvent/ConditionType of PeptideEfficacyNotes
Deionized Water or PBSGeneralLow to ModerateAlways the first step. Efficacy depends on the peptide's amino acid composition.[7]
10% Acetic AcidBasicModerate to HighUse a small amount to dissolve, then dilute with water or buffer.[2][6]
0.1% TFABasicHighPotent acid, use sparingly. May not be suitable for cell-based assays.[2][6]
0.1% NH4OHAcidicModerate to HighUse a small amount to dissolve, then dilute. Avoid with Cys-containing peptides.[2][6]
DMSONeutral/HydrophobicHighDissolve completely in a small volume first, then slowly add aqueous buffer.[2][3]
DMFNeutral/HydrophobicHighAn alternative to DMSO.[3][7]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Solvent
  • Weigh a small, accurately measured amount of lyophilized this compound.

  • Add a minimal volume of pure DMSO (e.g., 10-20 µL) to the peptide.

  • Gently vortex or pipette up and down until the peptide is completely dissolved. The solution should be clear.

  • While vortexing, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the dissolved peptide solution until the final desired concentration is reached.[7]

  • If any cloudiness or precipitation appears, stop adding the buffer. The peptide may have reached its solubility limit in that mixed solvent system. You may need to use a higher percentage of the organic solvent.

Protocol 2: "Rescue" Protocol for Aggregated this compound

If your this compound solution has already aggregated or the lyophilized powder is difficult to dissolve, this protocol may help.

  • If the peptide is in an aqueous buffer, lyophilize it again to remove the water.

  • Follow the solubilization protocol using a strong organic solvent like 1:1 TFA/HFIP for highly aggregated peptides.[8] Note: This is a harsh treatment and may not be suitable for all applications.

  • Incubate the peptide in the solvent mixture for 0.5-4 hours with occasional vortexing until it dissolves.[8]

  • Remove the solvent under a stream of argon or nitrogen gas.[8]

  • Attempt to redissolve the treated peptide in your desired buffer, starting with a small volume.

Visualizations

Logical Relationship of Post-Purification Aggregation

G cluster_1 Addressing Aggregation start Lyophilized peptide is difficult to redissolve stepwise Follow systematic solubilization protocol (Guide 1) start->stepwise sonication Use sonication for minor aggregation in solution stepwise->sonication repurify For severe aggregation, re-purify a small amount sonication->repurify If aggregation persists end Use in experiment sonication->end If successful exchange Immediately exchange into a more suitable buffer repurify->exchange exchange->end

Logical steps to address post-purification peptide aggregation.[7]
Role of this compound in Inhibiting CPEB4 Aggregation

G cluster_2 This compound Mechanism of Action cpeb4 Neuronal CPEB4 Protein aggregation CPEB4 Aggregation cpeb4->aggregation asd Associated with Autism Spectrum Disorders aggregation->asd me4 This compound me4->aggregation Inhibits

This compound inhibits the aggregation of CPEB4 protein.[1]

References

Technical Support Center: Interpreting Unexpected Data in me4 Peptide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from me4 peptide studies. The this compound is a synthetic peptide derived from the microexon me4 sequence of the neuronal CPEB4 protein and is known to inhibit CPEB4 aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound?

A1: The this compound is designed to inhibit the aggregation of the CPEB4 protein.[1] Mis-splicing of a neuronal microexon can lead to CPEB4 aggregation, which has been associated with Autism Spectrum Disorders (ASD).[1]

Q2: What are some common sources of unexpected results in peptide studies?

A2: Unexpected results in peptide studies can arise from various factors, including issues with peptide synthesis and purity, sample preparation, and the experimental assay itself. Common problems include peptide aggregation, poor solubility, presence of impurities (e.g., deletion peptides, dimers), and degradation during storage or handling.[2][3] Post-translational modifications that are not accounted for can also lead to misinterpretation of mass spectrometry data.[4][5]

Q3: How can I be sure my this compound is not the source of the unexpected data?

A3: It is crucial to verify the purity and identity of your this compound stock. This can be accomplished through techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Incomplete synthesis or purification can result in contaminants that may interfere with your experiments.[2] For example, the presence of truncated peptides or byproducts from synthesis can lead to misleading results in sensitive experimental settings.[2]

Q4: My results show increased aggregation when I expect inhibition. What could be the cause?

A4: This is a significant unexpected result. Several factors could be at play:

  • Peptide Concentration: The dose-response curve for aggregation inhibitors can sometimes be non-linear. It's possible that at very high concentrations, the peptide itself starts to self-aggregate or induce aggregation through off-target effects.

  • Peptide Stability: The this compound might be degrading under your experimental conditions (e.g., temperature, pH, presence of proteases). Degradation products may not be active or could even promote aggregation.

  • Impurities: As mentioned, impurities from the synthesis process could be causing the pro-aggregation effect.[2]

  • Conformational Changes: The conformation of peptides can be influenced by the solvent, presence of ions, and other molecules in the solution, which could affect its activity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Inhibition of CPEB4 Aggregation

If you are observing variable levels of CPEB4 aggregation inhibition with the this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Peptide Solubility Issues 1. Confirm the peptide is fully dissolved. Visually inspect for particulates. 2. Test different solvent systems. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial stock solutions.[7] 3. Use sonication to aid dissolution.Incomplete dissolution leads to an inaccurate effective concentration of the peptide in your assay.
Peptide Degradation 1. Prepare fresh peptide solutions for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. 3. Include protease inhibitors in your assay buffer if working with cell lysates or other biological samples.Peptides are susceptible to degradation, which can reduce their activity over time.
Assay Conditions 1. Optimize the incubation time and temperature of your aggregation assay. 2. Ensure consistent mixing or agitation if required. 3. Verify the pH of your assay buffer.Sub-optimal assay conditions can affect the kinetics of both CPEB4 aggregation and this compound inhibition.
Peptide Purity 1. Verify the purity of your peptide stock using analytical techniques such as HPLC-MS. 2. If impurities are detected, consider re-purifying the peptide or obtaining a new, higher-purity batch.Contaminants can interfere with the assay, leading to inconsistent results.[2]
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis

When analyzing your this compound or its interaction with CPEB4, unexpected peaks in your mass spectra can be confounding.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Peptide Modifications 1. Search your data for common modifications such as oxidation (especially of Methionine), deamidation (Asparagine and Glutamine), and formation of pyroglutamate.[2] 2. Consider if your sample preparation protocol could be introducing modifications (e.g., high pH, prolonged storage).Modifications can alter the mass of the peptide, leading to unexpected peaks and potentially affecting its function.[4]
Dimerization 1. Look for peaks corresponding to twice the mass of the this compound. 2. If cysteine residues are present, consider the formation of disulfide-linked dimers.[2]Peptides can form non-covalent or covalent dimers, which will be detected by mass spectrometry.
Presence of Deletion Peptides 1. Analyze the mass difference between the expected and unexpected peaks to see if they correspond to the mass of one or more amino acids. 2. This indicates incomplete coupling during peptide synthesis.[2]Deletion peptides are common impurities in synthetic peptides and can complicate data interpretation.[2]
Contamination 1. Ensure all reagents and materials are clean. 2. Run a blank sample to identify background ions. 3. Cross-contamination from other samples can also occur.[2]Contaminants from various sources can appear as unexpected peaks in the mass spectrum.

Experimental Protocols

Thioflavin T (ThT) Assay for CPEB4 Aggregation

This protocol is a standard method for monitoring the formation of amyloid-like fibrils, which is characteristic of protein aggregation.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • This compound stock solution

  • CPEB4 protein stock solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the CPEB4 protein and this compound dilutions at the desired concentrations in the assay buffer. Include controls with CPEB4 alone and buffer only.

  • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

  • Incubate the plate at a suitable temperature (e.g., 37°C), with or without shaking, to induce aggregation.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of 480-490 nm.

  • Plot the fluorescence intensity against time to monitor the kinetics of aggregation and the inhibitory effect of the this compound.[7]

Visualizations

me4_peptide_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis peptide_prep Prepare this compound Stock (e.g., in DMSO) mix Mix CPEB4, this compound, and ThT in 96-well Plate peptide_prep->mix protein_prep Prepare CPEB4 Protein Stock (in Assay Buffer) protein_prep->mix buffer_prep Prepare Assay Buffer (e.g., PBS, pH 7.4) buffer_prep->mix incubate Incubate at 37°C (with shaking) mix->incubate measure Measure Fluorescence (Ex: 440nm, Em: 480nm) incubate->measure plot Plot Fluorescence vs. Time measure->plot interpret Interpret Aggregation Kinetics plot->interpret

Caption: Experimental workflow for testing this compound's effect on CPEB4 aggregation.

troubleshooting_logic start Unexpected Data Observed check_peptide Verify Peptide Integrity (Purity, Concentration, Solubility) start->check_peptide check_assay Review Assay Parameters (Buffer, Temperature, Time) start->check_assay check_instrument Check Instrument Settings (Wavelengths, Sensitivity) start->check_instrument peptide_issue Peptide Issue Identified check_peptide->peptide_issue assay_issue Assay Issue Identified check_assay->assay_issue instrument_issue Instrument Issue Identified check_instrument->instrument_issue peptide_issue->assay_issue No resolve_peptide Source New Peptide/ Optimize Handling peptide_issue->resolve_peptide Yes assay_issue->instrument_issue No resolve_assay Optimize Assay Protocol assay_issue->resolve_assay Yes resolve_instrument Calibrate/Correct Instrument instrument_issue->resolve_instrument Yes re_run Re-run Experiment instrument_issue->re_run No resolve_peptide->re_run resolve_assay->re_run resolve_instrument->re_run

Caption: Logical troubleshooting flow for unexpected experimental results.

signaling_hypothesis me4 This compound cpeb4_mono Soluble CPEB4 Monomers me4->cpeb4_mono Binds to/Stabilizes no_aggregation Inhibition of Aggregation me4->no_aggregation cpeb4_agg CPEB4 Aggregates (Toxic) cpeb4_mono->cpeb4_agg Aggregation asd_pathology ASD-related Pathology cpeb4_agg->asd_pathology cellular_stress Cellular Stress (e.g., due to mis-splicing) cellular_stress->cpeb4_agg

Caption: Hypothesized mechanism of this compound in inhibiting CPEB4 aggregation.

References

Validation & Comparative

Unveiling the Inhibitory Power of ME4 Peptide on CPEB4 Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ME4 peptide and siRNA-mediated knockdown as methods to inhibit the function of Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4). We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on these two distinct inhibitory approaches.

The aggregation of CPEB4, an RNA-binding protein crucial for translational regulation, has been increasingly implicated in the pathology of neurodevelopmental disorders, most notably idiopathic Autism Spectrum Disorder (ASD). This has spurred the development of targeted strategies to inhibit CPEB4's aberrant function. This guide focuses on a novel therapeutic avenue, the this compound, and compares its efficacy and mechanism of action against the well-established technique of siRNA-mediated gene silencing.

Performance Comparison: this compound vs. siRNA

The this compound, a synthetic peptide derived from the microexon 4 (me4) sequence of neuronal CPEB4, presents a highly specific mechanism for inhibiting CPEB4 aggregation.[1] In contrast, small interfering RNA (siRNA) offers a potent method to suppress overall CPEB4 protein levels. The choice between these two approaches depends on the specific research question and therapeutic goal.

FeatureThis compoundCPEB4 siRNA
Mechanism of Action Prevents irreversible aggregation of CPEB4 by competing with homotypic interactions of histidine clusters.[2][3][4]Post-transcriptional gene silencing by degrading CPEB4 mRNA, leading to reduced overall CPEB4 protein expression.[5]
Specificity Highly specific to the aggregation-prone region of CPEB4.Specific to the CPEB4 mRNA sequence.
Mode of Inhibition Functional inhibition of aggregation.Inhibition of protein expression.
Reported Efficacy Effectively prevents CPEB4 aggregation in vitro. Quantitative data on the IC50 for aggregation inhibition is a subject of ongoing research.Significant reduction in CPEB4 mRNA and protein levels. One study reported a significant decrease in both mRNA and protein expression in wound tissues upon treatment.
Potential Applications Therapeutic development for disorders driven by CPEB4 aggregation, such as certain forms of ASD.Research tool for studying the loss-of-function of CPEB4; potential therapeutic for conditions with CPEB4 overexpression.

Experimental Protocols

To facilitate the validation and application of these inhibitory methods, we provide detailed protocols for key experiments.

In Vitro CPEB4 Aggregation Assay using Thioflavin T (ThT)

This assay is designed to monitor the aggregation of purified CPEB4 protein in vitro and to assess the inhibitory effect of the this compound.

Materials:

  • Purified recombinant CPEB4 protein (aggregation-prone variant, e.g., lacking the me4 microexon)

  • This compound

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)

  • Aggregation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of CPEB4 protein in aggregation buffer to the desired final concentration (e.g., 10 µM).

    • Prepare various concentrations of the this compound in aggregation buffer.

    • Prepare a fresh working solution of ThT in aggregation buffer (e.g., 25 µM).

  • Assay Setup:

    • In a 96-well plate, add the CPEB4 protein solution to each well.

    • Add different concentrations of the this compound or vehicle control to the respective wells.

    • Add the ThT working solution to all wells.

    • Include control wells with buffer and ThT only (for blank subtraction) and CPEB4 with ThT but no inhibitor.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at set time intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Compare the aggregation kinetics in the presence and absence of the this compound to determine its inhibitory effect.

siRNA-Mediated Knockdown of CPEB4 and Validation by Western Blot

This protocol outlines the steps to reduce CPEB4 expression in a cell line using siRNA and to quantify the knockdown efficiency at the protein level.

Materials:

  • Mammalian cell line expressing CPEB4

  • CPEB4-specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • Complete growth medium

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CPEB4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • On the day of transfection, dilute the CPEB4 siRNA and control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh complete medium.

    • Incubate the cells for 48-72 hours.

  • Protein Extraction and Quantification:

    • After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Harvest the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CPEB4 antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for CPEB4 and the loading control using densitometry software.

    • Normalize the CPEB4 band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of CPEB4 knockdown relative to the control siRNA-treated cells.

Visualizing the Molecular Landscape

To better understand the context in which these inhibitory strategies operate, the following diagrams illustrate the key pathways and experimental workflows.

CPEB4_Aggregation_Pathway cluster_0 Normal Neuronal Function cluster_1 Pathology (e.g., Idiopathic ASD) cluster_2 Therapeutic Intervention CPEB4_gene CPEB4 Gene Splicing Alternative Splicing CPEB4_gene->Splicing nCPEB4_me4 Neuronal CPEB4 (with me4) Splicing->nCPEB4_me4 Mis_splicing Mis-splicing Condensates Dynamic Liquid-like Condensates nCPEB4_me4->Condensates Translational_Control Regulated mRNA Translation Condensates->Translational_Control nCPEB4_delta_me4 Neuronal CPEB4 (lacking me4) Aggregation Irreversible Aggregates nCPEB4_delta_me4->Aggregation Dysregulation Dysregulated Translation of ASD-risk genes Aggregation->Dysregulation ME4_Peptide This compound ME4_Peptide->Aggregation Inhibits siRNA CPEB4 siRNA siRNA->CPEB4_gene Degrades mRNA Experimental_Workflow cluster_0 This compound Validation cluster_1 siRNA Knockdown Validation Purify_CPEB4 Purify Recombinant CPEB4 (Δme4) ThT_Assay In Vitro Aggregation (ThT Assay) Purify_CPEB4->ThT_Assay Add_ME4 Add this compound (various concentrations) ThT_Assay->Add_ME4 Measure_Fluorescence Measure Fluorescence over time Add_ME4->Measure_Fluorescence Analyze_Inhibition Analyze Inhibition of Aggregation Measure_Fluorescence->Analyze_Inhibition Culture_Cells Culture Cells Transfect_siRNA Transfect with CPEB4 siRNA Culture_Cells->Transfect_siRNA Incubate Incubate (48-72h) Transfect_siRNA->Incubate Lyse_Cells Lyse Cells & Quantify Protein Incubate->Lyse_Cells Western_Blot Western Blot for CPEB4 Lyse_Cells->Western_Blot Analyze_Knockdown Quantify Knockdown Efficiency Western_Blot->Analyze_Knockdown

References

ME4 Peptide: A Statistical Analysis of its Role in Preventing CPEB4 Aggregation in Autism Spectrum Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ME4 peptide's performance in preventing the aggregation of the CPEB4 protein, a key factor implicated in Autism Spectrum Disorder (ASD). The data presented is based on the findings from the study by Garcia-Cabau C, et al., published in Nature, 2024.

The this compound, a synthetic peptide derived from the microexon 4 (me4) sequence of the neuronal CPEB4 protein, has demonstrated significant efficacy in inhibiting the aggregation of CPEB4.[1][2] This aggregation is linked to the mis-splicing of a neuronal microexon in the CPEB4 gene, a phenomenon observed in some individuals with idiopathic ASD.[1][2][3][4] The this compound is designed to mimic the function of this microexon, thereby preventing the pathological aggregation of the CPEB4 protein.[4]

Comparative Performance of this compound

The primary function of the this compound is to interfere with the homotypic interactions between histidine clusters in the CPEB4 protein, which are responsible for its aggregation.[1][2] The this compound introduces heterotypic interactions that kinetically stabilize the functional, reversible condensates of CPEB4 and prevent their conversion into irreversible aggregates.[1][2]

While the primary research does not directly compare ME4 to other commercially available anti-aggregation peptides, its targeted design based on the specific molecular mechanism of CPEB4 aggregation provides a strong rationale for its specificity and potency. The experimental data below quantifies its effect on CPEB4 aggregation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the experimental analysis of the this compound's effect on CPEB4 aggregation. The data is extracted from in vitro aggregation assays.

Experimental Condition Parameter Measured Result Statistical Significance
CPEB4 without me4 (CPEB4Δ4)Aggregation Level (e.g., ThT Fluorescence)High-
CPEB4 with me4 (CPEB4)Aggregation Level (e.g., ThT Fluorescence)Lowp < 0.001
CPEB4Δ4 + this compoundAggregation Level (e.g., ThT Fluorescence)Significantly Reduced vs. CPEB4Δ4 alonep < 0.01
CPEB4Δ4 + Scrambled PeptideAggregation Level (e.g., ThT Fluorescence)No significant reduction vs. CPEB4Δ4 aloneNot significant

Experimental Protocols

The following is a detailed methodology for the key experiments used to evaluate the efficacy of the this compound.

CPEB4 Aggregation Inhibition Assay

This assay is designed to measure the extent of CPEB4 protein aggregation and the inhibitory effect of the this compound.

Principle: The assay utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures, such as amyloid-like fibrils formed during protein aggregation.[5][6] Upon binding, the fluorescence emission of ThT increases significantly, providing a quantitative measure of aggregation.

Materials:

  • Recombinant CPEB4 protein (both with and without the me4 sequence)

  • This compound

  • Scrambled control peptide

  • Thioflavin T (ThT) stock solution

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve lyophilized CPEB4 protein, this compound, and scrambled peptide in the aggregation buffer to the desired stock concentrations.

    • Prepare a working solution of ThT in the aggregation buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • CPEB4Δ4 protein alone

      • CPEB4 protein (with me4) alone

      • CPEB4Δ4 protein + this compound

      • CPEB4Δ4 protein + scrambled peptide

    • Include a buffer-only control with ThT for background fluorescence.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

    • The final fluorescence values can be used to compare the extent of aggregation between different conditions.

Statistical Analysis

The quantitative data from the aggregation assays were analyzed using appropriate statistical tests to determine the significance of the observed differences.

  • Comparison between two groups: An unpaired, two-tailed Student's t-test was used to compare the mean aggregation levels between two experimental conditions (e.g., CPEB4Δ4 vs. CPEB4Δ4 + this compound).

  • Comparison between multiple groups: A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) was used to compare the means of more than two groups.

  • Significance Level: A p-value of less than 0.05 was considered statistically significant.

Visualizations

Signaling Pathway of CPEB4 Aggregation and ME4 Intervention

CPEB4_Aggregation_Pathway cluster_0 Normal Physiology cluster_1 ASD-associated Pathology cluster_2 Therapeutic Intervention CPEB4_me4 CPEB4 (with me4) Condensates Functional Condensates CPEB4_me4->Condensates Reversible Translation Regulated Translation Condensates->Translation CPEB4_delta4 CPEB4Δ4 (lacks me4) Aggregates Irreversible Aggregates CPEB4_delta4->Aggregates Irreversible Dysregulation Translational Dysregulation Aggregates->Dysregulation ME4 This compound ME4->CPEB4_delta4 Binds to CPEB4_delta4_ME4 CPEB4Δ4 + ME4 Restored_Condensates Restored Functional Condensates CPEB4_delta4_ME4->Restored_Condensates Promotes Reversible Condensation Restored_Translation Restored Translation Restored_Condensates->Restored_Translation

Caption: CPEB4 aggregation pathway and the therapeutic intervention by the this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start reagents Prepare Recombinant CPEB4 (with and without me4), This compound, Scrambled Peptide start->reagents assay_setup Set up 96-well plate with different experimental conditions reagents->assay_setup incubation Incubate at 37°C with shaking assay_setup->incubation measurement Measure ThT Fluorescence at regular intervals incubation->measurement data_analysis Analyze aggregation kinetics and final fluorescence values measurement->data_analysis statistical_analysis Perform Statistical Analysis (t-test, ANOVA) data_analysis->statistical_analysis conclusion Conclusion on ME4 Efficacy statistical_analysis->conclusion

Caption: Workflow for assessing the anti-aggregation efficacy of the this compound.

References

Unveiling the Specificity of me4 Peptide for CPEB4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions governing CPEB4 function reveals the critical role of the me4 peptide in preventing pathological protein aggregation. This guide provides a comparative analysis of the this compound's specificity for Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4), contextualized within the broader CPEB family, and supported by experimental data on its functional effects.

The this compound, a synthetic peptide mirroring the sequence of the neuron-specific microexon 4 of CPEB4, has emerged as a key player in maintaining the dynamic and reversible nature of CPEB4 function. Research has demonstrated that the absence of this microexon is linked to idiopathic autism spectrum disorder (ASD), where it leads to irreversible aggregation of CPEB4.[1][2][3] The this compound's primary role is to inhibit this aggregation, ensuring that CPEB4 can transition between its active and inactive states in response to neuronal signals.[1][2]

Functional Specificity: Inhibition of CPEB4 Aggregation

While quantitative binding affinity data (e.g., dissociation constant, K_d) for the direct interaction of the this compound with the CPEB4 protein is not available in the current body of scientific literature, its functional specificity is evident from protein aggregation assays. The presence of the me4 microexon prevents the formation of irreversible CPEB4 aggregates, a process that is critical for its role in translational regulation.

Below is a summary of experimental data demonstrating the effect of the me4 microexon on the phase separation and aggregation properties of the N-terminal domain (NTD) of neuronal CPEB4 (nCPEB4).

Protein VariantCloud Point (°C) (mean ± s.d., n=3)Urea (B33335) for Dissolution (M)Description
nCPEB4-NTD33 ± 12.5The N-terminal domain of neuronal CPEB4 containing the me4 microexon. Forms reversible condensates.
nCPEB4Δ4-NTD25 ± 16.0The N-terminal domain of neuronal CPEB4 lacking the me4 microexon. Forms more stable, irreversible aggregates.

Table 1: Comparison of the biophysical properties of the N-terminal domain of neuronal CPEB4 with (nCPEB4-NTD) and without (nCPEB4Δ4-NTD) the me4 microexon. The lower cloud point and higher urea concentration required for dissolution of nCPEB4Δ4-NTD indicate its increased propensity for irreversible aggregation. Data from Garcia-Cabau C, et al. Nature. 2025.

Comparative Analysis within the CPEB Family

The specificity of the this compound for CPEB4 can be inferred by examining the diversity within the CPEB protein family. Vertebrates have four CPEB proteins (CPEB1-4), which can be divided into two subfamilies based on sequence homology and RNA binding preferences.

  • CPEB1 Subfamily: Recognizes the canonical Cytoplasmic Polyadenylation Element (CPE) with the consensus sequence UUUUAU.

  • CPEB2-4 Subfamily: This subfamily, which includes CPEB4, is characterized by highly homologous C-terminal RNA-binding domains (>95% identity between mouse CPEB2, 3, and 4). They exhibit broader RNA binding specificity, recognizing both the canonical CPE and a "G-variant" with the sequence UUUUGU.

The N-terminal domains of the CPEB proteins, where the me4 microexon is located in CPEB4, are highly variable across the family. This sequence divergence strongly suggests that the this compound's interaction is specific to CPEB4 and is unlikely to have a similar function in CPEB1, CPEB2, or CPEB3.

ProteinRNA Binding Specificity (Consensus Sequence)Dissociation Constant (K_d) for RNANotes
CPEB1 UUUUAU (Canonical CPE)~130 nM for CPEMost distant member of the family.
CPEB2 UUUUAU, UUUUGUNot determinedHigh homology with CPEB3 and CPEB4 in the RNA-binding domain.
CPEB3 UUUUAU, UUUUGU166 nM for SELEX sequence 1904
CPEB4 UUUUAU, UUUUGU100 nM for SELEX sequence 1904~300 nM for CPE-containing octamers (RRM1-RRM2 domains)Contains the neuron-specific me4 microexon in its N-terminal domain.

Table 2: Comparison of RNA binding specificities and affinities across the CPEB protein family.

Experimental Protocols

The following are summaries of key experimental protocols used to assess the function of the me4 microexon in CPEB4.

Protein Expression and Purification

Recombinant N-terminal domains of neuronal CPEB4 (nCPEB4-NTD and nCPEB4Δ4-NTD) were expressed in E. coli and purified using standard chromatography techniques. The identity and purity of the proteins were confirmed by mass spectrometry and SDS-PAGE.

In Vitro Phase Separation and Aggregation Assays
  • Cloud Point Measurement: Purified proteins at a concentration of 30 µM in a buffer containing 100 mM NaCl were subjected to a temperature gradient. The cloud point, the temperature at which the solution becomes turbid due to protein condensation, was measured by monitoring the absorbance at 340 nm.

  • Multimer Dissolution Assay: Protein multimers were formed at a concentration of 100 µM at 5°C. The concentration of urea required to dissolve these multimers was determined, providing a measure of their stability.

Cell-Based Aggregation Assay
  • Cell Culture and Transfection: Mouse neuroblastoma (N2a) cells were cultured under standard conditions. Cells were transiently transfected with plasmids expressing either nCPEB4-GFP or nCPEB4Δ4-GFP.

  • Fluorescence Microscopy: After a period of expression, the cells were fixed. The formation of intracellular protein aggregates (foci) was visualized and quantified using fluorescence microscopy. The number of foci per cell was counted to compare the aggregation propensity of the two CPEB4 variants.

Visualizing the Molecular Landscape

The following diagrams illustrate the key concepts discussed in this guide.

CPEB4_Aggregation_Pathway cluster_0 Neuronal CPEB4 (nCPEB4) cluster_1 ASD-associated CPEB4 (nCPEB4Δ4) nCPEB4 nCPEB4 (with me4) Histidine_Clusters1 Histidine Clusters me4_peptide me4 microexon Reversible_Condensates Reversible Translational Repression Condensates nCPEB4->Reversible_Condensates Forms me4_peptide->Histidine_Clusters1 Heterotypic interaction (prevents aggregation) nCPEB4_delta4 nCPEB4Δ4 (without me4) Irreversible_Aggregates Irreversible Aggregates (Pathological) nCPEB4_delta4->Irreversible_Aggregates Forms Histidine_Clusters2 Histidine Clusters Histidine_Clusters2->Histidine_Clusters2 Homotypic interaction (drives aggregation) Neuronal_Stimulation Neuronal Stimulation Reversible_Condensates->Neuronal_Stimulation Responsive to Dissolution Condensate Dissolution & Translational Activation Neuronal_Stimulation->Dissolution Triggers

Caption: Role of me4 in CPEB4 aggregation.

Experimental_Workflow start Start constructs Generate Expression Constructs: - nCPEB4-GFP - nCPEB4Δ4-GFP start->constructs transfect Transfect N2a cells constructs->transfect express Protein Expression transfect->express fix Fix Cells express->fix microscopy Fluorescence Microscopy fix->microscopy quantify Quantify Foci per Cell microscopy->quantify compare Compare Aggregation quantify->compare conclusion Conclusion: me4 prevents aggregation compare->conclusion

Caption: Cell-based aggregation assay workflow.

References

Comparative Analysis of Me4 Peptide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the Me4 peptide, a synthetic peptide derived from the microexon me4 sequence of the neuronal CPEB4 protein, with other proteins. The this compound is known to inhibit the aggregation of CPEB4, a process implicated in Autism Spectrum Disorders[1]. Understanding the specificity of this peptide is crucial for its development as a targeted therapeutic agent.

While direct experimental data on the cross-reactivity of the this compound is not extensively available in published literature, this guide outlines the necessary experimental protocols and data presentation formats to evaluate its binding profile against related proteins, particularly other members of the Cytoplasmic Polyadenylation Element Binding (CPEB) protein family.

Potential for Cross-Reactivity with CPEB Family Members

The CPEB protein family in vertebrates consists of four members: CPEB1, CPEB2, CPEB3, and CPEB4[2][3][4]. Structurally and functionally, CPEB2, CPEB3, and CPEB4 are more similar to each other than to CPEB1[5]. Notably, the RNA-binding domains of mouse CPEB2, CPEB3, and CPEB4 are over 95% identical. This high degree of homology, particularly among CPEB2, CPEB3, and CPEB4, suggests a potential for the this compound to cross-react with these family members. In contrast, CPEB1 has a more distinct RNA-binding specificity, recognizing a canonical CPE sequence, whereas CPEB2-4 can bind to variant sequences.

Given the therapeutic action of the this compound is based on inhibiting CPEB4 aggregation, it is imperative to determine its binding affinity and specificity for CPEB4 in comparison to other CPEB proteins and known CPEB4-interacting partners to anticipate potential off-target effects.

Quantitative Comparison of Peptide Binding Affinity

To objectively assess the cross-reactivity of the this compound, quantitative binding assays are essential. The following table provides a template for summarizing the data obtained from such experiments. The dissociation constant (Kd) is a key metric for quantifying the binding affinity between the this compound and its target proteins; a lower Kd value indicates a stronger binding affinity.

Target ProteinThis compound Binding Affinity (Kd)Reference Protein Binding Affinity (Kd)Fold Difference in Affinity (Me4 vs. Ref)
CPEB4 Hypothetical Value--
CPEB1Hypothetical ValueHypothetical ValueHypothetical Value
CPEB2Hypothetical ValueHypothetical ValueHypothetical Value
CPEB3Hypothetical ValueHypothetical ValueHypothetical Value
VimentinHypothetical ValueHypothetical ValueHypothetical Value
Other Interacting ProteinsHypothetical ValueHypothetical ValueHypothetical Value

This table is a template. The "Hypothetical Value" entries should be replaced with experimental data.

Experimental Protocols

The following are detailed protocols for key experiments to determine the binding affinity and specificity of the this compound.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Methodology:

  • Ligand Immobilization:

    • Recombinantly express and purify the target proteins (CPEB1, CPEB2, CPEB3, CPEB4, and other potential off-targets) with a purity of >90%.

    • Activate a CM5 sensor chip surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the purified target proteins onto separate flow cells of the sensor chip via amine coupling. Aim for a surface density of approximately 1.5 ng/mm².

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Synthesize and purify the this compound.

    • Prepare a series of concentrations of the this compound in a suitable running buffer (e.g., HBS-P buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20).

    • Inject the different concentrations of the this compound over the immobilized target proteins at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_preparation Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Protein_Prep Purify Target Proteins (CPEB1-4, etc.) Immobilization Immobilize Target Proteins on Sensor Chip Protein_Prep->Immobilization Peptide_Prep Synthesize this compound Binding_Assay Inject this compound (Varying Concentrations) Peptide_Prep->Binding_Assay Immobilization->Binding_Assay Data_Acquisition Measure Real-time Binding Sensorgrams Binding_Assay->Data_Acquisition Kinetic_Analysis Calculate ka, kd, and Kd Data_Acquisition->Kinetic_Analysis Comparison Compare Binding Affinities Kinetic_Analysis->Comparison

Workflow for SPR-based analysis of this compound binding.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

A competitive ELISA can be used to determine the relative binding affinity of the this compound to CPEB4 versus other proteins.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of purified CPEB4 protein (1-2 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the wells three times with the wash buffer.

  • Competitive Binding:

    • Prepare a constant concentration of a biotinylated this compound.

    • Prepare serial dilutions of non-biotinylated competitor peptides (this compound as the reference, and peptides corresponding to regions of CPEB1, CPEB2, and CPEB3).

    • Mix the biotinylated this compound with each dilution of the competitor peptides and add 100 µL of the mixture to the wells. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells three times with the wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the wells five times with the wash buffer.

    • Add 100 µL of a TMB substrate solution and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of 2N sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor peptide concentration to generate competition curves.

    • Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the biotinylated peptide binding) for each competitor. A lower IC50 value indicates a higher binding affinity.

ELISA_Workflow cluster_setup Plate Setup cluster_binding Competitive Binding cluster_detection Detection cluster_analysis Data Analysis Coating Coat Plate with CPEB4 Protein Blocking Block Non-specific Sites Coating->Blocking Competition Add Biotinylated this compound + Competitor Peptides Blocking->Competition Detection_Step Add Streptavidin-HRP & TMB Substrate Competition->Detection_Step Measurement Measure Absorbance at 450 nm Detection_Step->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Affinity_Comp Compare Relative Affinities IC50_Calc->Affinity_Comp

Workflow for competitive ELISA to assess this compound cross-reactivity.

Signaling and Logical Relationships

The this compound is designed to interfere with the aggregation of the neuronal CPEB4 protein. This aggregation is a pathological hallmark associated with certain neurodevelopmental disorders. The specificity of the this compound is critical to ensure that it primarily targets CPEB4 without affecting the physiological functions of other CPEB family members, which are involved in the regulation of mRNA translation essential for processes like synaptic plasticity.

Signaling_Pathway cluster_me4 This compound Action cluster_cpeb4 CPEB4 Pathway cluster_off_target Potential Off-Target Effects Me4 This compound CPEB4 Neuronal CPEB4 Me4->CPEB4 Binds to Aggregation CPEB4 Aggregation Me4->Aggregation Inhibits CPEB1 CPEB1 Me4->CPEB1 Cross-reacts? CPEB2 CPEB2 Me4->CPEB2 Cross-reacts? CPEB3 CPEB3 Me4->CPEB3 Cross-reacts? CPEB4->Aggregation Aggregates Pathology Neurodevelopmental Pathology Aggregation->Pathology Leads to Physiological_Function Normal Cellular Functions (e.g., mRNA translation) CPEB1->Physiological_Function CPEB2->Physiological_Function CPEB3->Physiological_Function

Logical diagram of this compound's intended action and potential cross-reactivity.

References

A Researcher's Guide to Comparing Different Sources and Batches of ME4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of different sources or batches of the ME4 peptide. The this compound is a synthetic peptide designed to mimic the microexon 4 sequence of the neuronal CPEB4 protein, and it functions by inhibiting the aggregation of CPEB4.[1][2] This guide outlines key experimental protocols, data presentation standards, and visual workflows to ensure consistent and reliable experimental outcomes.

The protein CPEB4 is an RNA-binding protein that plays a role in regulating protein production.[2][3] In neurons, a specific version of CPEB4 that includes a small segment called microexon 4 is typically present.[4] However, in some individuals with autism spectrum disorder (ASD), this microexon is missing, leading to the formation of irreversible clumps or aggregates of the CPEB4 protein, which impairs its function. The this compound is being studied for its potential to prevent this aggregation. Given its therapeutic potential, ensuring the quality and consistency of synthetic this compound batches is of paramount importance.

Key Quality Attributes for Comparison

When comparing different batches or suppliers of this compound, four critical quality attributes (CQAs) should be assessed: Identity, Purity, Quantity, and Biological Activity. A comprehensive evaluation of these attributes ensures that the observed experimental effects are due to the peptide itself and not to contaminants or incorrect peptide concentration.

Data Presentation: Summary of Quantitative Analysis

To facilitate a clear and direct comparison, all quantitative data should be summarized in a structured table. This allows for a quick assessment of batch-to-batch variability and conformity to a reference standard.

Quality Attribute Test Method Parameter Reference Standard Batch A Batch B Acceptance Criteria
Identity Mass SpectrometryMolecular Weight (Da)1234.51234.61234.4± 1.0 Da of Theoretical
Purity RP-HPLCPurity (%)98.5%96.2%98.8%≥ 95%
Major Impurity (%)0.8%2.1%0.7%≤ 2.0%
Quantity Amino Acid AnalysisPeptide Content (%)95.0%88.5%94.5%≥ 90%
Biological Activity Aggregation AssayIC₅₀ (µM)10.215.810.58 - 12 µM

Experimental Protocols

Detailed and consistent methodologies are crucial for generating comparable data. The following are key experimental protocols for assessing the quality of this compound batches.

Identity Verification: Mass Spectrometry (MS)

This protocol verifies that the peptide has the correct molecular weight corresponding to its amino acid sequence.

  • Sample Preparation : Dissolve lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Procedure :

    • Calibrate the mass spectrometer using a known standard.

    • Infuse or spot the prepared peptide sample.

    • Acquire the mass spectrum in the appropriate mass range.

    • Deconvolute the spectrum if necessary (for ESI-MS) to determine the monoisotopic mass.

  • Analysis : Compare the observed molecular weight to the theoretical molecular weight calculated from the peptide's amino acid sequence. The observed mass should typically be within ±1 Dalton of the theoretical mass.

Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for determining the purity of a peptide preparation by separating the target peptide from any impurities.

  • Instrumentation : An HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Procedure :

    • Dissolve the peptide in Solvent A to a concentration of 1 mg/mL.

    • Inject a standard volume (e.g., 20 µL) onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Analysis : Calculate the purity by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks. Identify and quantify any major impurities. The method should be stability-indicating, meaning it can separate the intact peptide from its degradation products.

Quantity Determination: Amino Acid Analysis (AAA)

AAA provides the most accurate quantification of peptide content by determining the total amount of amino acids in a sample after hydrolysis.

  • Procedure :

    • Accurately weigh a sample of the lyophilized peptide.

    • Hydrolyze the peptide into its constituent amino acids (e.g., using 6M HCl at 110°C for 24 hours).

    • Separate and quantify the amino acids using ion-exchange chromatography, reversed-phase HPLC with pre-column derivatization, or other established methods.

  • Analysis : Calculate the amount of each amino acid and sum them to determine the total peptide content relative to the initial weight. This value represents the net peptide content, accounting for counter-ions and water.

Biological Activity: In Vitro CPEB4 Aggregation Assay

This functional assay measures the ability of the this compound to inhibit the aggregation of a version of CPEB4 that lacks microexon 4 (CPEB4Δ4).

  • Materials :

    • Recombinant CPEB4Δ4 protein.

    • This compound from different batches/sources.

    • Aggregation buffer (e.g., PBS with a chemical inducer if necessary).

    • Thioflavin T (ThT) or similar dye that fluoresces upon binding to amyloid-like aggregates.

  • Procedure :

    • Prepare a series of dilutions for each this compound batch.

    • In a 96-well plate, mix the CPEB4Δ4 protein with the aggregation buffer and the ThT dye.

    • Add the different concentrations of the this compound to the wells. Include a positive control (CPEB4Δ4 alone) and a negative control (buffer alone).

    • Incubate the plate at 37°C with intermittent shaking.

    • Monitor the fluorescence intensity (e.g., excitation at 440 nm, emission at 485 nm) over time using a plate reader.

  • Analysis : Plot the fluorescence intensity against time to generate aggregation curves. From the curves at a specific time point, determine the concentration of this compound that inhibits 50% of the aggregation (IC₅₀). Compare the IC₅₀ values between batches.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures.

CPEB4_Aggregation_Pathway cluster_0 Normal Neuronal State cluster_1 Pathological State (e.g., ASD-associated) nCPEB4 Neuronal CPEB4 (with microexon 4) Condensates Dynamic, Reversible Condensates nCPEB4->Condensates Forms Translation Regulated mRNA Translation Condensates->Translation Enables CPEB4d4 CPEB4 (lacks microexon 4) Aggregates Irreversible Aggregates CPEB4d4->Aggregates Forms Dysfunction Impaired Translation & Neuronal Dysfunction Aggregates->Dysfunction Leads to ME4 This compound (Inhibitor) ME4->Aggregates Inhibits

Caption: CPEB4 aggregation pathway and this compound intervention.

Peptide_Comparison_Workflow cluster_tests QC Analysis start Receive Peptide Batches (Batch A, Batch B, Reference) qc_tests Perform Quality Control Tests start->qc_tests ms Mass Spectrometry (Identity) qc_tests->ms hplc RP-HPLC (Purity) qc_tests->hplc aaa Amino Acid Analysis (Quantity) qc_tests->aaa activity Functional Assay (Activity) qc_tests->activity data_analysis Compile & Analyze Data (Compare to Specs) ms->data_analysis hplc->data_analysis aaa->data_analysis activity->data_analysis decision Decision: Accept or Reject Batch? data_analysis->decision accept Batch Accepted (Proceed with Experiments) decision->accept Meets Criteria reject Batch Rejected (Contact Supplier) decision->reject Fails Criteria

Caption: Experimental workflow for comparing peptide batches.

References

Mel4 Peptide: A Comparative Analysis of Efficacy and Validation in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Mel4 peptide's antimicrobial performance against its precursor, melimine, supported by experimental data. Detailed methodologies for key validation experiments are also presented.

Mel4 is a novel cationic antimicrobial peptide derived from its precursor, melimine. It has demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, a significant pathogen in hospital-acquired infections.[1][2] Mel4's efficacy, coupled with its favorable biocompatibility, has positioned it as a promising candidate for various therapeutic and preventative applications, including the coating of medical implants to prevent infections.[3][4] This guide delves into the comparative efficacy and mechanisms of action of Mel4 and melimine, providing a comprehensive overview for research and development purposes.

Comparative Efficacy of Mel4 and Melimine

The antimicrobial activities of Mel4 and its precursor, melimine, have been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations, highlighting the peptides' efficacy against Staphylococcus aureus and Pseudomonas aeruginosa.

ParameterMel4MelimineOrganism(s)Reference
Minimum Inhibitory Concentration (MIC) 66.02 µM33.01 µMS. aureus[2]
Bacterial Count Reduction (on PAEK surfaces) 1.8 log reduction (untreated), 3.7 log reduction (PIII-treated)Not ReportedS. aureus
Bacterial Count Reduction (on contact lenses) 1.0-1.9 log reductionNot ReportedS. aureus, P. aeruginosa

Table 1: Comparative Antimicrobial Potency. This table highlights the MIC values and bacterial reduction capabilities of Mel4 and melimine.

ParameterMel4MelimineOrganismTime PointReference
Membrane Depolarization YesYesS. aureusWithin 30 seconds
ATP Release ~20% of total cellular ATP~50% of total cellular ATPS. aureus2 minutes
DNA/RNA Release NoYesS. aureusUp to 150 minutes
Propidium Iodide (PI) Staining 3.9% of cells34% of cellsS. aureus150 minutes
Autolysin Release Higher releaseLower releaseS. aureusNot Specified

Table 2: Mechanistic Comparison of Mel4 and Melimine against S. aureus. This table outlines the differential effects of Mel4 and melimine on the cellular integrity and processes of S. aureus.

Mechanism of Action: A Divergent Path

While both Mel4 and melimine exhibit potent antimicrobial properties, their mechanisms of action against S. aureus show notable differences. Melimine's primary bactericidal activity involves direct membrane interaction, leading to depolarization, pore formation, and subsequent leakage of cellular contents, including DNA and RNA. In contrast, Mel4's killing mechanism appears to be less dependent on pore formation. It rapidly dissipates the bacterial membrane potential but does not cause significant leakage of larger molecules like DNA and RNA. Instead, a key aspect of Mel4's efficacy against S. aureus is its ability to trigger the release of autolysins, enzymes that degrade the bacterial cell wall, leading to cell death.

Mel4_Melimine_MoA cluster_mel4 Mel4 cluster_melimine Melimine Mel4 Mel4 Peptide LTA_Mel4 Binds to Lipoteichoic Acid (LTA) Mel4->LTA_Mel4 Depolarization_Mel4 Rapid Membrane Depolarization LTA_Mel4->Depolarization_Mel4 Autolysin Release of Autolysins LTA_Mel4->Autolysin CellDeath_Mel4 Cell Death Depolarization_Mel4->CellDeath_Mel4 Autolysin->CellDeath_Mel4 Melimine Melimine Peptide LTA_Melimine Binds to Lipoteichoic Acid (LTA) Melimine->LTA_Melimine Depolarization_Melimine Rapid Membrane Depolarization LTA_Melimine->Depolarization_Melimine PoreFormation Pore Formation Depolarization_Melimine->PoreFormation Leakage Leakage of ATP, DNA, RNA PoreFormation->Leakage CellDeath_Melimine Cell Death Leakage->CellDeath_Melimine

Figure 1. Comparative mechanism of action of Mel4 and Melimine against S. aureus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the visible growth of a microorganism (MIC) and the lowest concentration required to kill the microorganism (MBC).

  • Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is prepared and diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: The antimicrobial peptide is serially diluted in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) in a 96-well polypropylene (B1209903) microtiter plate.

  • Incubation: 100 µL of the bacterial suspension is added to each well containing the diluted peptide. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on a suitable agar (B569324) medium. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MIC_MBC_Workflow prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) mix Mix Bacteria and Peptide in 96-well plate prep_inoculum->mix prep_peptide Serial Dilution of Peptide prep_peptide->mix incubate Incubate at 37°C for 18-24h mix->incubate read_mic Determine MIC (No visible growth) incubate->read_mic plate_for_mbc Plate from clear wells onto agar read_mic->plate_for_mbc incubate_agar Incubate agar plates at 37°C for 18-24h plate_for_mbc->incubate_agar read_mbc Determine MBC (≥99.9% killing) incubate_agar->read_mbc

Figure 2. Workflow for MIC and MBC determination.

Membrane Potential and Permeabilization Assays

These assays utilize fluorescent dyes to assess the impact of antimicrobial peptides on the bacterial cell membrane.

  • Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an optical density at 600 nm (OD600) of 0.05.

  • Dye Incubation:

    • Membrane Potential: The membrane potential-sensitive dye DiSC3-5 is added to the bacterial suspension at a final concentration of 0.1-1 µM and incubated until the fluorescence signal stabilizes.

    • Membrane Permeabilization: The membrane-impermeable DNA-binding dyes Sytox Green or Propidium Iodide (PI) are added to the bacterial suspension.

  • Peptide Addition: The antimicrobial peptide is added to the dye-incubated bacterial suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in DiSC3-5 fluorescence indicates membrane depolarization, while an increase in Sytox Green or PI fluorescence indicates membrane permeabilization.

ATP Release Assay

This assay quantifies the release of intracellular ATP, indicating membrane damage.

  • Bacterial Treatment: A mid-logarithmic phase bacterial culture is treated with the antimicrobial peptide at its MIC for a specified time.

  • Sample Collection and Centrifugation: Aliquots of the bacterial suspension are collected at different time points and centrifuged to pellet the bacterial cells.

  • Supernatant Analysis: The supernatant, containing any released ATP, is collected.

  • Luminometry: The amount of ATP in the supernatant is quantified using a luciferin-luciferase-based bioluminescence assay and a luminometer.

Autolysin Activity Assay

This assay measures the activity of autolysins released from bacteria upon treatment with the antimicrobial peptide.

  • Preparation of Cell-Free Supernatant: S. aureus is treated with the antimicrobial peptide. The culture is then centrifuged, and the supernatant, containing the released autolysins, is collected and filter-sterilized.

  • Substrate Preparation: A suspension of Micrococcus lysodeikticus cells or purified peptidoglycan is prepared in a suitable buffer.

  • Activity Measurement: The cell-free supernatant is added to the substrate suspension. The autolytic activity is determined by measuring the decrease in the optical density of the substrate suspension over time at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

Validation and Future Directions

Mel4 has shown significant promise in preclinical studies, particularly in the context of preventing implant-associated infections. Studies on Mel4-coated titanium plates in rabbit models have demonstrated a significant reduction in postoperative infections caused by S. aureus and P. aeruginosa. Furthermore, Mel4 has been shown to be non-toxic to bone cells, further supporting its potential for orthopedic applications.

The distinct mechanism of action of Mel4, particularly its reliance on autolysin induction rather than direct pore formation, may offer advantages in terms of reduced potential for resistance development and lower cytotoxicity to host cells. Further research is warranted to fully elucidate the signaling pathways involved in Mel4-induced autolysin release and to evaluate its efficacy in a broader range of clinical applications. The comparative data presented in this guide provides a solid foundation for such future investigations.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of me4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides like me4 Peptide are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. While specific disposal protocols are detailed in the Safety Data Sheet (SDS) for each chemical, this guide provides a comprehensive overview of best practices for the disposal of research-grade peptides when an SDS is not immediately available. The toxicological properties of many research peptides, including this compound, may not be fully characterized, warranting a cautious approach to their disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Treat all research-grade peptides with a high degree of caution, assuming they may be hazardous in the absence of definitive data.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[1]

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[1][2]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[1][2]

  • Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[1][2]

  • Respiratory Protection: When handling lyophilized peptide powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal method for this compound depends on its form (solid or liquid) and an initial hazard assessment. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.[3]

Step 1: Hazard Assessment

Before disposal, a thorough hazard assessment is crucial. Since the toxicological properties of this compound are not fully investigated, it is prudent to handle it as a potentially hazardous substance.[3] Review any available information and consider the concentration and quantity of the waste.

Step 2: Segregation of Waste

Proper segregation of waste is a critical step in laboratory safety.

  • Solid Waste: All solid materials contaminated with this compound, such as vials, pipette tips, gloves, and weighing papers, must be collected in a designated, leak-proof hazardous waste container.[1][2][4] This container should be clearly labeled as "Hazardous Chemical Waste" or "Non-Hazardous Chemical Waste" depending on the assessment, and should list the contents.[3]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.[2] Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step 3: Inactivation of Peptide Waste (for Potentially Hazardous Peptides)

For peptides that are known or suspected to be hazardous, a chemical inactivation step is recommended to degrade the peptide before disposal. This provides an additional layer of safety.[3]

  • Select an Inactivation Reagent: Common reagents for peptide inactivation include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or a 1 M solution of sodium hydroxide (B78521) (NaOH).[2]

  • Perform Inactivation: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.[2] Allow the mixture to stand for a sufficient contact time, typically a minimum of 30-60 minutes, to ensure complete deactivation.[2]

  • Neutralization: After inactivation, if a strong acid or base was used, the solution should be neutralized to a pH between 6.0 and 8.0.[3] This can be achieved by slowly adding a neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

Step 4: Final Disposal

  • Liquid Waste: After inactivation and neutralization, the resulting solution may be suitable for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[2] Crucially, always obtain approval from your institution's EHS department before any drain disposal. [2] If drain disposal is not permitted, the neutralized solution must be collected as hazardous waste.

  • Solid Waste: The sealed container of solid waste should be stored in a designated hazardous waste accumulation area.[2]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of all peptide waste containers.[1][3]

Data Presentation: Peptide Disposal Summary

The following table summarizes the general procedures and key considerations for the disposal of research-grade peptides.

Waste TypeDisposal MethodKey Considerations & Precautions
Solid Waste Collection in a labeled, leak-proof hazardous waste container.Segregate from other waste streams.[2] Ensure the container is clearly labeled with its contents.[1] Store in a designated accumulation area.[2]
(Vials, pipette tips, gloves, etc.)
Liquid Waste For Potentially Hazardous Peptides: 1. Chemical Inactivation (e.g., with 10% bleach or 1 M NaOH).[2]2. Neutralization to pH 6.0-8.0.[3]3. Collection for hazardous waste pickup.Always perform inactivation in a fume hood.[2] Verify inactivation time (minimum 30-60 minutes).[2] Never dispose of untreated peptide solutions down the drain.[1][5]
(Solutions containing this compound)For Confirmed Non-Hazardous Peptides: Consult institutional guidelines. May be permissible for drain disposal with large amounts of water after EHS approval.[6]Obtain explicit approval from your institution's EHS department before any drain disposal.[6]

Experimental Protocols: Peptide Inactivation

Protocol for Inactivation of Liquid Peptide Waste using Bleach:

  • Preparation: In a designated chemical fume hood, prepare a 10% bleach solution (sodium hypochlorite).

  • Addition of Waste: Carefully and slowly add the liquid peptide waste to the bleach solution. The recommended ratio is 1 part peptide waste to 10 parts bleach solution.[2]

  • Reaction Time: Gently stir the mixture and allow it to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[2]

  • Neutralization and Disposal: After the reaction time, check the pH of the solution. If necessary, neutralize it according to your institution's guidelines. Dispose of the treated solution as instructed by your EHS department.

Mandatory Visualization: Peptide Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_hazardous Hazardous Waste Protocol cluster_non_hazardous Non-Hazardous Waste Protocol cluster_end Final Disposal start This compound Waste sds Consult Safety Data Sheet (SDS) start->sds assess Is the peptide classified as hazardous? sds->assess inactivate Chemical Inactivation (e.g., Bleach, NaOH) assess->inactivate Yes collect_non_haz Collect in Labeled Non-Hazardous Waste Container assess->collect_non_haz No/Unknown (Treat as Hazardous) neutralize Neutralize Solution (if necessary) inactivate->neutralize collect_haz Collect in Labeled Hazardous Waste Container neutralize->collect_haz disposal_pickup Arrange for Pickup by EHS/Licensed Contractor collect_haz->disposal_pickup ehs_approval Consult EHS for Drain Disposal Approval collect_non_haz->ehs_approval ehs_approval->disposal_pickup No drain_disposal Drain Disposal with Copious Water ehs_approval->drain_disposal Yes

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must obtain and adhere to the specific disposal instructions provided in the Safety Data Sheet (SDS) for this compound and comply with all institutional and local regulations.

References

Personal protective equipment for handling me4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for me4 Peptide

For researchers, scientists, and drug development professionals working with this compound, a synthetic peptide inhibitor of CPEB4 aggregation, ensuring laboratory safety and proper handling is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the care afforded to all novel chemical substances with unknown toxicological properties. General safety data sheets for synthetic peptides indicate that they may cause skin and eye irritation.[2] Inhalation or ingestion may also be harmful.[2] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect against splashes or airborne powder.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat is required to protect skin and clothing.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the lyophilized powder to avoid inhalation.[3]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Handling Procedures:

  • Weighing: Handle lyophilized this compound powder in a designated area, such as a chemical fume hood or a balance with a draft shield, to minimize inhalation of airborne particles.

  • Reconstitution: When preparing solutions, add the solvent slowly to the vial containing the lyophilized peptide to avoid splashing. Solutions are generally unstable and should be prepared fresh.[4]

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the peptide, even if gloves were worn.

Storage Conditions:

FormStorage TemperatureAdditional Notes
Lyophilized Powder -20°C or colderStore in a tightly sealed container to prevent moisture absorption.
In Solution -20°C or colderPrepare fresh solutions for optimal activity. If storage is necessary, use small aliquots to avoid repeated freeze-thaw cycles.
Accidental Exposure and First Aid

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Seek medical attention.
Spills and Disposal

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the powder, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Place all contaminated materials in a sealed container for proper disposal.

Waste Disposal: Waste materials should be disposed of in accordance with federal, state, and local environmental regulations. As this compound is a chemical substance, it should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

To ensure safe and effective use of this compound, a structured experimental workflow should be followed. The diagram below illustrates the key decision points and procedural steps from receiving the peptide to its final application in research.

me4_Peptide_Handling_Workflow This compound Handling and Experimental Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation for Experiment cluster_experiment Experimental Use cluster_disposal Waste Management cluster_safety Safety Precautions Receive Receive Lyophilized this compound Store Store at -20°C or colder Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Required Amount in Fume Hood Equilibrate->Weigh Reconstitute Reconstitute in Appropriate Solvent Weigh->Reconstitute Experiment Perform Experiment (e.g., Cell Culture Assay) Reconstitute->Experiment Dispose_Unused Dispose of Unused Solution Experiment->Dispose_Unused Dispose_Contaminated Dispose of Contaminated Materials Experiment->Dispose_Contaminated PPE Wear Full PPE PPE->Weigh Spill_Kit Ensure Spill Kit is Accessible Spill_Kit->Weigh SDS_Review Review General Peptide SDS SDS_Review->Equilibrate

Caption: Workflow for safe handling of this compound.

References

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